Endralazine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
39715-02-1 |
|---|---|
Fórmula molecular |
C14H15N5O |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
(3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C14H15N5O/c15-16-13-8-11-9-19(7-6-12(11)17-18-13)14(20)10-4-2-1-3-5-10/h1-5,8H,6-7,9,15H2,(H,16,18) |
Clave InChI |
ALAXZYHFVBSJKZ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |
Otros números CAS |
39715-02-1 |
Números CAS relacionados |
65322-72-7 (mono-methanesulfonate) |
Sinónimos |
6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido- (4,3-c)pyridazine mesylate BQ 22-708 BQ 22-708, methanesulfonate BQ 22-708, mono-methanesulfonate BQ 22708 endralazine Miretilan |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Endralazine in Vascular Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endralazine is a peripherally-acting vasodilator of the hydrazinophthalazine class, structurally and functionally similar to hydralazine.[1][2] It is utilized in the management of hypertension, demonstrating efficacy in reducing blood pressure.[3][4] A key clinical advantage of this compound over its predecessor, hydralazine, is that its metabolism is largely independent of a patient's acetylator status, leading to more predictable pharmacokinetics.[3][5] While extensive research has elucidated the hemodynamic effects of this compound, a detailed understanding of its core mechanism of action at the molecular level within vascular smooth muscle largely relies on inferences from studies of hydralazine due to a lack of specific research on this compound itself. This guide synthesizes the available data on this compound and provides a detailed overview of the proposed molecular mechanisms extrapolated from studies on hydralazine.
Hemodynamic and Clinical Effects of this compound
Clinical and hemodynamic studies have consistently demonstrated the vasodilatory effects of this compound, leading to a reduction in blood pressure and systemic vascular resistance.
| Parameter | Dosage | Change | Reference |
| Mean Supine Blood Pressure | 5 or 10 mg b.d. (chronic) | From 197/107 mmHg to 160/86 mmHg (after 1 week) | [1] |
| Cardiac Index | 10 mg (single dose) | 56% increase (maximal) | [2] |
| Stroke Volume Index | 10 mg (single dose) | 41% increase (maximal) | [2] |
| Total Systemic Resistance | 10 mg (single dose) | 45% reduction | [2] |
| Mean Arterial Pressure | 10 mg (single dose) | 17 +/- 5 mm Hg decrease | [2] |
| Cardiac Index | 5 mg (single dose) | 38% increase (maximal) | [2] |
| Stroke Volume Index | 5 mg (single dose) | 34% increase (maximal) | [2] |
| Total Systemic Resistance | 5 mg (single dose) | 31% decrease | [2] |
| Mean Arterial Pressure | 5 mg (single dose) | 11 +/- 4 mm Hg decrease | [2] |
Core Molecular Mechanisms of Action (Inferred from Hydralazine)
The vasodilatory action of this compound on vascular smooth muscle is believed to be multifactorial, primarily targeting the cellular mechanisms that regulate contraction. The following sections detail the proposed pathways, largely based on research into hydralazine.
Interference with Intracellular Calcium Mobilization
A primary proposed mechanism is the inhibition of calcium release from intracellular stores within vascular smooth muscle cells.
-
Inhibition of IP3-Induced Calcium Release: Hydralazine has been shown to inhibit the inositol trisphosphate (IP3)-induced release of Ca2+ from the sarcoplasmic reticulum.[6][7][8] This action is crucial as the binding of agonists like norepinephrine to their receptors on the smooth muscle cell surface typically triggers the production of IP3, leading to Ca2+ release and subsequent contraction.[9] By interfering with this step, this compound likely reduces the availability of intracellular calcium required for contraction.
-
Modulation of Calcium Influx: Some studies on hydralazine suggest it may also interfere with Ca2+ influx from the extracellular space.[10]
Modulation of Potassium Channels and Membrane Hyperpolarization
Opening of potassium channels in the plasma membrane of vascular smooth muscle cells leads to hyperpolarization, which in turn closes voltage-gated calcium channels and promotes relaxation.
-
Activation of High-Conductance Ca2+-Activated K+ (BKCa) Channels: Research indicates that hydralazine-induced vasodilation involves the opening of high-conductance Ca2+-activated K+ channels (BKCa).[11] This leads to an efflux of K+ ions, hyperpolarizing the cell membrane and making it less excitable. The resulting closure of L-type calcium channels reduces calcium influx and promotes vasodilation.[12][13][14]
Role of the Nitric Oxide-cGMP Pathway
The involvement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway in the action of hydralazine derivatives is a subject of some debate.
-
Potential for cGMP-Mediated Vasodilation: Some evidence suggests that hydralazine may increase the bioavailability of nitric oxide, leading to the activation of soluble guanylate cyclase and an increase in intracellular cGMP.[6][7] Elevated cGMP levels activate protein kinase G, which in turn phosphorylates several downstream targets that promote smooth muscle relaxation.[15][16]
-
Contradictory Findings: However, other studies have concluded that hydralazine's vasodilatory effect is independent of the endothelium and not related to guanylate cyclase activation.[17] One study on the human fetal placental circulation suggested that hydralazine appears to activate guanylate cyclase directly.[18] Given these conflicting reports for hydralazine, the role of this pathway for this compound remains to be definitively established.
Direct Effect on the Contractile Apparatus
There is also evidence to suggest a more direct interference with the contractile machinery of the vascular smooth muscle.
-
Inhibition of Myosin Light Chain Phosphorylation: Studies on hydralazine have shown that it can inhibit the Ca2+-dependent phosphorylation of myosin light chains.[19] The phosphorylation of myosin light chains is a critical step for the interaction of actin and myosin, leading to muscle contraction. By inhibiting this process, hydralazine, and likely this compound, can directly impede the contractile process.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathways for this compound-induced vasodilation.
Caption: Experimental workflow for assessing this compound's effect on vascular smooth muscle.
Detailed Methodologies for Key Experiments
To fully elucidate the mechanism of action of this compound, a series of key experiments would be required. The following are detailed methodologies based on standard practices in vascular pharmacology.
Isolated Tissue Bath Myography
-
Objective: To determine the vasodilatory potency and efficacy of this compound on isolated arterial segments.
-
Protocol:
-
Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into 2-3 mm rings. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a wire.
-
Mounting: The arterial rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Contraction: The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as norepinephrine (10^-6 M) or KCl (60 mM).
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 10^-9 to 10^-4 M) are added to the bath.
-
Data Acquisition: Changes in isometric tension are recorded using a force transducer connected to a data acquisition system.
-
Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. A concentration-response curve is plotted, and the EC50 (concentration for 50% of maximal response) and Emax (maximal relaxation) are calculated.
-
Intracellular Calcium Measurement in Cultured Vascular Smooth Muscle Cells
-
Objective: To directly measure the effect of this compound on intracellular calcium concentration ([Ca2+]i).
-
Protocol:
-
Cell Culture: Vascular smooth muscle cells are isolated from rat aorta by enzymatic digestion and cultured in DMEM supplemented with 10% FBS.
-
Fluorescent Dye Loading: Confluent cells on glass coverslips are loaded with a Ca2+-sensitive fluorescent indicator, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C.
-
Imaging: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope. The cells are superfused with a physiological salt solution.
-
Experimental Procedure: A baseline [Ca2+]i is recorded. The cells are then stimulated with a vasoconstrictor (e.g., angiotensin II or norepinephrine) to induce a rise in [Ca2+]i. Once the response is stable, the cells are treated with this compound. To differentiate between Ca2+ influx and intracellular release, the experiment can be repeated in a Ca2+-free external solution.
-
Data Acquisition and Analysis: The ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation is used to calculate the [Ca2+]i.
-
Patch-Clamp Electrophysiology
-
Objective: To investigate the effects of this compound on specific ion channels, particularly potassium channels.
-
Protocol:
-
Cell Preparation: Single vascular smooth muscle cells are enzymatically isolated.
-
Recording: Whole-cell or single-channel currents are recorded using the patch-clamp technique. For whole-cell recordings of K+ currents, the pipette solution contains a high concentration of K+, and the bath solution is a physiological salt solution. The membrane potential is held at a negative potential (e.g., -60 mV), and depolarizing voltage steps are applied to elicit K+ currents.
-
Drug Application: this compound is applied to the cell via the bath perfusion system.
-
Data Analysis: The effect of this compound on the current amplitude and kinetics is analyzed to determine its action on the ion channels.
-
Conclusion
While this compound is an effective and clinically useful vasodilator, a comprehensive understanding of its molecular mechanism of action in vascular smooth muscle remains an area for further investigation. Based on the extensive research on its analog, hydralazine, the primary mechanisms likely involve a multi-pronged attack on the contractile machinery of vascular smooth muscle cells. This includes the inhibition of intracellular calcium release, activation of potassium channels leading to hyperpolarization, and potentially direct inhibition of myosin light chain phosphorylation. Future research focusing specifically on this compound at the molecular level is necessary to confirm these proposed mechanisms and to potentially uncover novel therapeutic targets.
References
- 1. Pharmacodynamic and pharmacokinetic studies with the vasodilator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute hemodynamic effects of this compound: a new vasodilator for chronic refractory congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new peripheral vasodilator: absence of effect of acetylator status on antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new peripheral vasodilator--a randomized cross-over trial against dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 7. droracle.ai [droracle.ai]
- 8. Hydralazine - Wikipedia [en.wikipedia.org]
- 9. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potassium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potassium channels in vascular smooth muscle: a pathophysiological and pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of cGMP in relaxation of vascular and other smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Endralazine: A Technical and Scientific Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the chemical structure, properties, and pharmacological profile of Endralazine. This compound (6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine) is an antihypertensive agent belonging to the hydrazinophthalazine class of drugs. It functions as a direct-acting peripheral vasodilator, similar in mechanism to its predecessor, hydralazine, but with a distinct pharmacokinetic profile. This guide synthesizes available data on its chemical characteristics, mechanism of action, pharmacological properties, and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound is a synthetic pyridazine derivative. Its core structure consists of a tetrahydropyrido[4,3-c]pyridazine ring system, with a benzoyl group at the 6-position and a hydrazinyl group at the 3-position.
Chemical Identifiers
The fundamental chemical identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | (3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone | [1] |
| CAS Number | 39715-02-1 | [1][2] |
| Molecular Formula | C₁₄H₁₅N₅O | [1][2] |
| Molecular Weight | 269.31 g/mol | [2] |
| SMILES | C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 | [1] |
| InChI Key | ALAXZYHFVBSJKZ-UHFFFAOYSA-N | [2] |
Synonyms and Code Designations
This compound is also known by several synonyms and developmental codes, including BQ 22-708, Miretilan, and Arritlan.[3]
Chemical Synthesis
The synthesis of this compound involves the reaction of a precursor molecule, 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, with hydrazine hydrate. While detailed industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis is described below.
Experimental Protocol: Synthesis of this compound
A solution of 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (4.0 g) and hydrazine hydrate (1.5 g) in 95% ethanol (10 mL) is prepared. The mixture is then heated in a sealed autoclave vessel. The specific temperature and reaction time are critical parameters that require optimization for maximal yield and purity. Following the reaction, the product, 6-Benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (this compound), is isolated and purified using standard techniques such as recrystallization or column chromatography.
Mechanism of Action and Signaling Pathway
This compound is a direct-acting vasodilator that primarily relaxes arterial smooth muscle, leading to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[3] Its mechanism is not fully elucidated but is considered analogous to that of hydralazine, acting directly on vascular smooth muscle cells.[4] Several interconnected pathways are proposed to mediate its vasodilatory effects.
The primary proposed mechanism involves the inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum in vascular smooth muscle cells.[5][6][7] This reduction in intracellular Ca²⁺ availability prevents the activation of myosin light chain kinase, which is essential for muscle contraction. Other potential mechanisms include the opening of high conductance Ca²⁺-activated potassium (BK(Ca)) channels, leading to hyperpolarization of the cell membrane and subsequent relaxation, and the stimulation of prostacyclin (PGI₂) production.[8][9]
Below is a diagram illustrating the proposed signaling pathways for this compound-induced vasodilation, based on data from its analogue, hydralazine.
Caption: Proposed mechanism of this compound-induced vasodilation.
Pharmacological and Pharmacokinetic Properties
This compound exhibits potent antihypertensive effects with a pharmacokinetic profile that offers advantages over hydralazine, notably a higher bioavailability and a reduced influence of the patient's acetylator status.[10]
Pharmacodynamic Properties
In preclinical studies using anesthetized rats, this compound produced prompt, dose-related reductions in blood pressure.[4] It was found to be at least twice as potent as hydralazine and significantly more potent than diazoxide.[4] Clinical studies have confirmed its efficacy in managing hypertension.[3][11][12]
| Study Parameter | Baseline (on Thiazide + Beta-blocker) | After 1 Week (this compound 5-10mg b.d.) | After 1 Year (this compound 5-10mg b.d.) | Reference |
| Mean Supine Blood Pressure (mmHg) | 197 / 107 | 160 / 86 | 161 / 91 | [3] |
| Seated Blood Pressure (mmHg) | 147.5 / 99.7 | 133.8 / 83.9 | Not Reported | [11] |
| Standing Blood Pressure (mmHg) | 145.8 / 99.2 | 133.6 / 87.3 | Not Reported | [11] |
Pharmacokinetic Properties
This compound is well-absorbed orally and, unlike hydralazine, does not undergo significant first-pass metabolism. This results in high systemic bioavailability that is not substantially affected by acetylator phenotype.[10]
| Pharmacokinetic Parameter | Value | Condition | Reference |
| Oral Bioavailability | ~75% | Acute Administration | [3] |
| Systemic Bioavailability | 73.5 - 99.1% | IV vs. Oral Doses | [10] |
| Terminal Elimination Half-life (t½) | ~2.5 hours | Acute Administration | [3] |
| Terminal Elimination Half-life (t½) | ~7.5 hours | Chronic Treatment | [3] |
Preclinical Evaluation: Experimental Protocols
The preclinical assessment of this compound involves both in vivo models to determine its effect on systemic blood pressure and in vitro assays to characterize its direct action on vascular tissue.
In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)
This protocol describes a standard method for evaluating the antihypertensive efficacy of a test compound like this compound in a conscious rat model of hypertension.
Objective: To determine the dose-dependent effect of orally administered this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving Spontaneously Hypertensive Rats (SHR).
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 14-16 weeks, are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Surgical Implantation:
-
Rats are anesthetized (e.g., with isoflurane).
-
A catheter is surgically implanted into the carotid artery for direct blood pressure measurement. The catheter is tunneled subcutaneously and exteriorized at the nape of the neck.
-
For oral administration, a second catheter may be inserted into the stomach.[13][14]
-
Animals are allowed a recovery period of at least 3 days post-surgery.
-
-
Experimental Procedure:
-
On the day of the experiment, the arterial catheter is connected to a pressure transducer linked to a data acquisition system for continuous monitoring of blood pressure and heart rate.
-
A baseline recording of at least 60 minutes is established to ensure stable hemodynamic parameters.
-
This compound is dissolved in a suitable vehicle (e.g., sterile water or saline) and administered orally via gavage or the gastric catheter at varying doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). A vehicle control group is also included.
-
Blood pressure and heart rate are continuously recorded for several hours post-administration to determine the onset, magnitude, and duration of the effect.
-
-
Data Analysis:
-
Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic blood pressure readings.
-
The change in MAP and HR from baseline is calculated for each dose group at various time points.
-
Dose-response curves are generated to determine the potency (e.g., ED₅₀) of this compound.
-
Caption: Experimental workflow for in vivo antihypertensive testing.
In Vitro Vasodilation Assay Using Isolated Arterial Rings
This protocol outlines a classic pharmacology technique to assess the direct vasodilatory effect of this compound on vascular smooth muscle, independent of systemic neural and hormonal influences.
Objective: To quantify the relaxant effect of this compound on pre-constricted arterial rings isolated from rats.
Methodology:
-
Tissue Preparation:
-
A healthy rat is euthanized via an approved method.
-
The thoracic aorta or mesenteric artery is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.
-
The artery is cleaned of adherent connective tissue and cut into rings approximately 2-3 mm in length.
-
For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.
-
-
Organ Bath Setup:
-
Each arterial ring is mounted between two L-shaped stainless steel hooks in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
-
Experimental Procedure:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for aorta). The buffer is changed every 15-20 minutes.
-
The viability of the rings is tested by inducing a contraction with a high-potassium solution (e.g., 80 mM KCl).
-
After washout and return to baseline, the rings are pre-constricted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (e.g., 1 µM) or norepinephrine.
-
Once a stable contractile plateau is reached, a cumulative concentration-response curve is generated by adding this compound to the organ bath in a stepwise manner (e.g., from 1 nM to 100 µM).
-
The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
-
Data Analysis:
-
The percentage of relaxation is plotted against the logarithm of the this compound concentration.
-
A sigmoidal curve is fitted to the data to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximum relaxation effect).
-
Caption: Experimental workflow for in vitro vasodilation assay.
Conclusion
This compound is a potent, direct-acting antihypertensive agent of the hydrazinophthalazine class. Its primary mechanism of action is the induction of arterial vasodilation, likely through the inhibition of intracellular calcium release in vascular smooth muscle cells. Key advantages over the related compound hydralazine include its high and consistent bioavailability and a pharmacokinetic profile that is not significantly influenced by the patient's acetylator status. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel vasodilator compounds.
References
- 1. This compound | C14H15N5O | CID 47608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacodynamic and pharmacokinetic studies with the vasodilator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 9. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Endralazine vs. Hydralazine: A Technical Deep Dive into Molecular and Pharmacological Differences
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core molecular and pharmacological distinctions between two related hydrazinophthalazine antihypertensive agents: endralazine and hydralazine. While both compounds effectively lower blood pressure through vasodilation, their nuanced structural differences lead to significant variations in their pharmacokinetic profiles, clinical efficacy, and adverse effect profiles, particularly concerning drug-induced lupus erythematosus. This paper aims to provide a comprehensive comparison to inform future research and drug development efforts in the field of cardiovascular therapeutics.
Molecular Structure and Physicochemical Properties
The fundamental differences between this compound and hydralazine originate from their distinct molecular architectures. Hydralazine is a relatively simple 1-hydrazinophthalazine. In contrast, this compound possesses a more complex structure, featuring a benzoyl group attached to a tetrahydropyridopyridazine moiety. This structural elaboration has profound implications for its pharmacological behavior.
| Property | This compound | Hydralazine |
| Chemical Name | 6-Benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | 1-Hydrazinophthalazine |
| Molecular Formula | C₁₄H₁₅N₅O | C₈H₈N₄ |
| Molecular Weight | 269.3 g/mol | 160.18 g/mol |
The addition of the benzoyl group and the modified heterocyclic core in this compound increases its molecular weight and alters its lipophilicity and metabolic stability compared to hydralazine.
Mechanism of Action and Signaling Pathways
Both this compound and hydralazine are direct-acting vasodilators that primarily relax arteriolar smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1][2] However, the precise molecular targets and signaling pathways are still under investigation, with recent evidence suggesting mechanisms beyond simple smooth muscle relaxation.
Hydralazine's Proposed Signaling Pathway:
Hydralazine's vasodilatory effect is thought to involve the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[1] This reduction in intracellular calcium availability impairs the contractile machinery of the smooth muscle, leading to relaxation. More recently, hydralazine has been shown to induce Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylase domain (PHD) enzymes.[3] This novel pathway may contribute to its therapeutic effects but also potentially to its adverse effect profile.
References
The Preclinical Pharmacokinetic Profile of Endralazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical pharmacokinetic data for endralazine is limited. This guide summarizes the available information and, where data is absent, utilizes information from the structurally related compound hydralazine to illustrate key concepts and methodologies in preclinical pharmacokinetic assessment. All data derived from hydralazine studies are clearly marked and should be interpreted with caution as a surrogate for this compound.
Introduction
This compound is a potent peripheral vasodilator of the hydrazine derivative class, structurally related to hydralazine. It has been investigated for the treatment of hypertension. Understanding the pharmacokinetic profile of a drug candidate in preclinical species is a cornerstone of drug development, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME). This information is paramount for dose selection in toxicology studies, prediction of human pharmacokinetics, and assessment of potential drug-drug interactions.
This technical guide provides a consolidated overview of the known preclinical pharmacokinetic properties of this compound and its analogue, hydralazine, across various models. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of metabolic pathways and experimental workflows.
Pharmacokinetic Parameters in Preclinical Models
Table 1: Single-Dose Pharmacokinetic Parameters of Hydralazine in Rats
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Clearance | IV | 7.5 | - | - | - | - | - | [1] |
| 9.66 ± 1.18 (mL/min/kg) |
Note: This study in rats primarily investigated the effect of hydralazine on the clearance of antipyrine and did not provide a full pharmacokinetic profile of hydralazine itself.
Table 2: Single-Dose Pharmacokinetic Parameters of Hydralazine in Dogs
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Hydralazine | IV | 0.25 | - | - | - | - | - | [2] |
| 1.0 | - | - | - | - | - | |||
| 2.5 | - | - | - | - | - | |||
| 4.0 | - | - | - | - | - | |||
| Oral | 0.25 | - | - | 5552 (mg-min/mL) | - | 36 | ||
| 1.0 | - | - | - | - | - | |||
| 2.5 | - | - | - | - | - | |||
| 4.0 | - | - | 13218 (mg-min/mL) | - | 77 |
Note: The study in dogs demonstrated dose-dependent oral bioavailability, suggesting saturation of first-pass metabolism.[2] Total-body clearance was reported to be approximately 70 ml/min/kg and the steady-state volume of distribution was about 9 L/kg.[2]
In Vitro Metabolism
In vitro metabolism studies are crucial for identifying metabolic pathways and potential species differences. Studies using liver microsomes are a standard approach.
Table 3: In Vitro Metabolism of Hydralazine in Rat Liver Microsomes
| In Vitro System | Key Findings | Metabolites Identified | Reference |
| Rat Liver Microsomes | Metabolism is NADPH-dependent. Pre-treatment with phenobarbital increased metabolite formation and covalent binding. | Phthalazine, Phthalazinone, a dimer compound | [3] |
| Rat Liver Microsomes | Metabolism to phthalazine and phthalazin-1-one. | Phthalazine, Phthalazin-1-one | [4] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating reliable pharmacokinetic data. Below are representative protocols for key in vivo and in vitro assays.
In Vivo Pharmacokinetic Study in Rats (Illustrative Protocol)
Objective: To determine the pharmacokinetic profile of a test compound (e.g., this compound) following intravenous and oral administration to rats.
Materials:
-
Male Wistar rats (250-300 g)
-
Test compound (this compound)
-
Vehicle for IV and oral administration (e.g., saline, 0.5% methylcellulose)
-
Cannulation surgical tools
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instruments (LC-MS/MS)
Procedure:
-
Animal Preparation: Rats are acclimatized for at least one week. For the IV group, the jugular vein is cannulated for drug administration and blood sampling. For the oral group, no cannulation is required. Animals are fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered via the jugular vein cannula.
-
Oral (PO): A single dose (e.g., 5 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein (IV group) or tail vein (PO group) at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. Plasma is transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability.
In Vitro Metabolic Stability in Liver Microsomes (Illustrative Protocol)
Objective: To assess the metabolic stability of a test compound (e.g., this compound) in liver microsomes from different species.
Materials:
-
Pooled liver microsomes (rat, dog, monkey, human)
-
Test compound (this compound)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Centrifuge
-
Analytical instruments (LC-MS/MS)
Procedure:
-
Incubation Preparation: A master mix containing phosphate buffer and liver microsomes (e.g., final concentration of 0.5 mg/mL) is prepared.
-
Initiation of Reaction: The test compound (e.g., final concentration of 1 µM) is added to the master mix and pre-warmed at 37°C for 5 minutes. The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time-course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
Bioanalysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated. The natural logarithm of the percentage remaining is plotted against time to determine the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated from the half-life and incubation conditions.[5]
Plasma Protein Binding by Equilibrium Dialysis (Illustrative Protocol)
Objective: To determine the extent of binding of a test compound (e.g., this compound) to plasma proteins.
Materials:
-
Plasma from preclinical species (rat, dog, monkey)
-
Test compound (this compound)
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane (e.g., with a molecular weight cutoff of 8-10 kDa)
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator with shaker (37°C)
-
Analytical instruments (LC-MS/MS)
Procedure:
-
Device Preparation: The equilibrium dialysis device is assembled according to the manufacturer's instructions.
-
Sample Addition: The test compound is spiked into plasma at a final concentration. The plasma sample is added to one chamber of the dialysis unit, and an equal volume of PBS is added to the other chamber.
-
Incubation: The dialysis unit is sealed and incubated at 37°C with shaking for a sufficient period to reach equilibrium (e.g., 4-6 hours).
-
Sample Collection: After incubation, aliquots are taken from both the plasma and the buffer chambers.
-
Bioanalysis: The concentration of the test compound in both the plasma and buffer aliquots is determined by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total concentration - Unbound concentration) / Total concentration ] * 100 Where the unbound concentration is the concentration in the buffer chamber at equilibrium.
Visualizations
Postulated Metabolic Pathway of a Hydralazine-like Compound
Caption: Postulated metabolic pathway for a hydralazine-like compound.
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: General workflow for a preclinical in vivo pharmacokinetic study.
Relationship Between Pharmacokinetic Parameters
References
- 1. Effect of hydralazine on the elimination of antipyrine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydralazine pharmacokinetics and interaction with food: an evaluation of the dog as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of hydralazine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro metabolism of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
Endralazine's Impact on Plasma Renin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between the antihypertensive agent Endralazine and its effect on plasma renin activity (PRA). This compound, a peripherally-acting vasodilator, is known to significantly influence the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.
Core Findings: this compound and Plasma Renin Activity
This compound administration leads to a marked, dose-dependent increase in plasma renin activity. This physiological response is a key consideration in its therapeutic use and development, as it can counteract the primary antihypertensive effect of the drug. The elevation in PRA is primarily attributed to a reflex activation of the sympathetic nervous system following vasodilation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and the structurally similar vasodilator, Hydralazine, on plasma renin activity.
Table 1: Dose-Response Effect of this compound on Plasma Renin Activity in Rats
| This compound Dose (mg/kg, i.v.) | Change in Plasma Renin Activity |
| 0.05 | Pronounced, dose-related increase[1] |
| 0.1 | Pronounced, dose-related increase[1] |
| 0.5 | Pronounced, dose-related increase[1] |
| 1.0 | Pronounced, dose-related increase[1] |
Note: While the study by Oates and Stoker (1981) establishes a dose-dependent increase, the precise quantitative values for PRA at each dose were not available in the accessed literature. The effect was described as a "pronounced dose-related renin stimulating effect."[1]
Table 2: Effect of Intravenous this compound on Plasma Renin Activity in Hypertensive Patients
| Parameter | Baseline (Mean) | After this compound Infusion (Mean) | Percentage Change |
| Plasma Renin Activity | Significantly Increased | Data not specified | Significant Increase |
| Plasma Adrenaline | Significantly Increased | Data not specified | Significant Increase |
| Plasma Noradrenaline | Significantly Increased | Data not specified | Significant Increase |
Note: This study confirmed a significant increase in PRA and catecholamines following intravenous this compound administration in five patients with essential hypertension, consistent with reflex sympathetic activation.
Table 3: Effect of Hydralazine on Active Plasma Renin Concentration in Hypertensive Patients
| Treatment | Active Plasma Renin Concentration (mIU/L, Mean ± SEM) |
| Untreated | 19 ± 3 |
| After Hydralazine | 25 ± 4 |
Note: This data is from a study on Hydralazine, a structurally and functionally similar vasodilator, and demonstrates a borderline significant rise in active plasma renin concentration (p=0.067).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound's effect on plasma renin activity and a typical experimental workflow for its investigation.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in key studies investigating the effects of this compound and similar vasodilators.
Animal Study Protocol (Rat Model)
-
Subjects: Male Wistar rats, anesthetized.
-
Instrumentation:
-
Catheters implanted in a carotid artery for direct blood pressure measurement and blood sampling.
-
Catheter implanted in a jugular vein for intravenous drug administration.
-
-
Procedure:
-
Following a stabilization period after anesthesia and surgery, baseline measurements of blood pressure, heart rate, and plasma renin activity are recorded.
-
This compound is administered intravenously at varying doses (e.g., 0.05, 0.1, 0.5, and 1.0 mg/kg).
-
Blood pressure and heart rate are continuously monitored.
-
Blood samples are collected at specific time points post-administration to determine plasma renin activity.
-
-
Plasma Renin Activity Measurement:
-
Blood samples are collected in chilled tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation at low temperatures.
-
Plasma renin activity is typically determined by radioimmunoassay (RIA) of angiotensin I generated during a timed incubation period.
-
Human Study Protocol (Hypertensive Patients)
-
Subjects: Patients with essential hypertension, with any pre-existing antihypertensive medication discontinued for a specified period before the study.
-
Procedure:
-
Subjects rest in a supine position for a designated period.
-
An intravenous catheter is inserted for drug administration and blood sampling.
-
Baseline measurements of blood pressure, heart rate, and plasma levels of renin, adrenaline, and noradrenaline are taken.
-
This compound is administered via intravenous infusion over a set period.
-
Blood pressure and heart rate are monitored continuously throughout and after the infusion.
-
Blood samples are collected at predetermined intervals during and after the infusion to measure changes in plasma renin activity and catecholamines.
-
-
Biochemical Analysis:
-
Plasma renin activity is measured using an angiotensin I radioimmunoassay kit.
-
Plasma adrenaline and noradrenaline concentrations are determined using a radioenzymatic assay.
-
Conclusion
The available evidence strongly indicates that this compound consistently and significantly increases plasma renin activity in both animal models and human subjects. This effect is a direct consequence of its primary vasodilatory action, which triggers a baroreceptor-mediated reflex increase in sympathetic nervous system outflow. This, in turn, stimulates renin release from the juxtaglomerular cells of the kidney. For researchers and drug development professionals, understanding this intricate pharmacodynamic response is crucial for optimizing the therapeutic application of this compound, potentially through co-administration with agents that can mitigate this reflex activation, such as beta-blockers. Further research to precisely quantify the dose-response relationship in humans would be beneficial for refining treatment strategies.
References
In-Vitro Vasodilatory Profile of Endralazine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endralazine is a potent peripheral vasodilator belonging to the hydrazine derivative class of antihypertensive agents. While specific in-vitro quantitative data for this compound is limited in publicly accessible literature, a comprehensive understanding of its vasodilatory mechanisms can be extrapolated from extensive studies on its close structural and pharmacological analog, hydralazine. This technical guide synthesizes the available in-vitro data for hydralazine to provide a detailed overview of the likely cellular and molecular mechanisms underpinning the vasodilatory effects of this compound. This document covers key signaling pathways, quantitative pharmacological data from various experimental models, and detailed experimental protocols.
Introduction
This compound is recognized as a direct-acting smooth muscle relaxant, exerting its effects primarily on resistance arterioles. This action leads to a reduction in peripheral resistance, subsequently lowering blood pressure. The therapeutic efficacy of this compound and its analogs is rooted in their ability to induce relaxation of vascular smooth muscle cells (VSMCs). The following sections detail the intricate in-vitro mechanisms, largely derived from studies on hydralazine, which are presumed to be shared by this compound.
Primary Signaling Pathways in Vasodilation
The vasodilatory action of this compound's analogue, hydralazine, is multifactorial, involving both endothelium-dependent and endothelium-independent signaling cascades.
-
Endothelium-Independent Pathway: A primary mechanism is the direct action on vascular smooth muscle cells. Evidence suggests hydralazine inhibits the inositol trisphosphate (IP₃)-induced release of calcium (Ca²⁺) from the sarcoplasmic reticulum.[1] This reduction in cytosolic Ca²⁺ availability limits the activation of myosin light chain kinase, a critical step for muscle contraction, thereby promoting relaxation.[1]
-
Endothelium-Dependent Pathways: At clinically relevant concentrations, the vasodilatory effects are also partly dependent on the vascular endothelium.[2][3] One proposed mechanism involves the stimulation of prostacyclin (PGI₂) synthesis and release from endothelial cells.[2] PGI₂ then acts on VSMCs to increase cyclic adenosine monophosphate (cAMP), leading to relaxation. Another potential, though debated, pathway involves the modulation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) system.[4][5]
-
Potassium Channel Activation: Some studies suggest that hydralazine may activate high-conductance Ca²⁺-activated potassium channels (BKCa).[6] Opening these channels leads to hyperpolarization of the VSMC membrane, which closes voltage-gated Ca²⁺ channels, reduces Ca²⁺ influx, and causes vasorelaxation.[2]
The interplay of these mechanisms is illustrated in the signaling pathway diagram below.
Caption: Proposed vasodilatory signaling pathways of this compound/Hydralazine.
Quantitative In-Vitro Data (Hydralazine Model)
The following table summarizes key quantitative data from in-vitro studies on hydralazine-induced vasorelaxation in various isolated vascular preparations. These values provide an estimate of the potency (EC₅₀) and efficacy (Eₘₐₓ) of the drug under controlled laboratory conditions.
| Vascular Tissue | Pre-constrictor Agent | Endothelium Status | EC₅₀ / pD₂ (M) | Eₘₐₓ (% Relaxation) | Reference |
| Rabbit Pulmonary Artery | Phenylephrine | Removed | 1.6 x 10⁻⁵ (EC₅₀) | ~90% | [1] |
| Rabbit Aorta | Phenylephrine | Removed | 2.0 x 10⁻⁵ (EC₅₀) | ~90% | [1] |
| Rat Mesenteric Artery | Phenylephrine | Intact | 3.6 x 10⁻⁶ (EC₅₀) | 75% | [2] |
| Porcine Coronary Artery | K⁺ (20 mM) | Intact | pD₂ = 5.38 | 85.9% | [6] |
-
EC₅₀: The molar concentration of an agonist that produces 50% of the maximal possible effect.
-
pD₂: The negative logarithm of the EC₅₀ value.
-
Eₘₐₓ: The maximum relaxation response achievable with the drug.
Experimental Protocols
The data presented were generated using standard organ bath pharmacology techniques. Below is a generalized protocol representative of these studies.
Tissue Preparation and Mounting
-
Animal Model: Male New Zealand white rabbits or Sprague-Dawley rats are typically used.[1]
-
Euthanasia & Dissection: Animals are euthanized according to ethical guidelines. The desired artery (e.g., thoracic aorta, mesenteric artery) is rapidly excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Preparation: Adherent connective and adipose tissue is carefully removed. The artery is cut into rings approximately 2-4 mm in length.
-
Endothelium Removal (if required): The endothelium is denuded by gently rubbing the intimal surface with a roughened needle or fine forceps.[1] Successful removal is confirmed pharmacologically by the absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine).
-
Mounting: Aortic rings are mounted between two stainless steel hooks or wires in an organ bath chamber filled with Krebs solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.[1]
Vasorelaxation Assay Workflow
-
Equilibration: Tissues are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta). The Krebs solution is changed every 15-20 minutes.
-
Viability Check: Tissues are challenged with a high-potassium solution (e.g., 60 mM KCl) to ensure viability.
-
Pre-contraction: After a washout period, tissues are contracted to a stable plateau (typically 60-80% of maximum) using a vasoconstrictor agent like Phenylephrine (e.g., 1 µM) or Norepinephrine.[1][2]
-
Cumulative Drug Addition: Once a stable contraction is achieved, this compound (or hydralazine) is added to the organ bath in a cumulative, stepwise manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Data Recording: Changes in isometric tension are recorded using a force-displacement transducer connected to a data acquisition system. Relaxation is expressed as a percentage reversal of the pre-induced contraction.
The following diagram illustrates this typical experimental workflow.
Caption: Standard workflow for in-vitro vasorelaxation studies.
Conclusion
The in-vitro vasodilatory effect of this compound, inferred from extensive studies on its analog hydralazine, is a complex process involving direct actions on vascular smooth muscle and modulation by the endothelium. The primary mechanism appears to be the inhibition of intracellular calcium release within smooth muscle cells, supplemented by endothelium-dependent pathways involving prostacyclin and potentially the opening of potassium channels. The quantitative data confirm its efficacy as a potent vasodilator across different vascular beds. The standardized protocols described herein provide a robust framework for further investigation into the precise molecular targets of this compound and other novel vasodilator agents.
References
- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial mechanism in the vascular action of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on endothelium-dependent vasorelaxation by hydralazine in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Endralazine's Bioavailability and Acetylator Status: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endralazine, a potent peripheral vasodilator, has demonstrated distinct pharmacokinetic advantages over its predecessor, hydralazine. A critical aspect of its clinical profile is the relationship between its systemic bioavailability and the patient's acetylator status, a genetically determined trait that significantly impacts the metabolism of many drugs. This technical guide provides an in-depth analysis of this relationship, summarizing key pharmacokinetic data, detailing experimental methodologies, and visualizing relevant biological and procedural pathways. The evidence strongly indicates that this compound's high bioavailability is largely independent of a patient's acetylator phenotype, a clear departure from the significant variability observed with hydralazine. This property suggests a more predictable dose-response relationship and a potentially wider therapeutic window for this compound.
Bioavailability and Pharmacokinetics: Influence of Acetylator Status
The N-acetyltransferase 2 (NAT2) enzyme is responsible for the metabolism of numerous drugs, and genetic polymorphisms in the NAT2 gene lead to distinct acetylator phenotypes: slow, intermediate, and fast acetylators. For drugs like hydralazine, this polymorphism is a major source of interindividual pharmacokinetic variability. However, studies on this compound reveal a markedly different profile.
Oral Administration
Clinical investigations into orally administered this compound have consistently shown that its bioavailability is high and not significantly influenced by the acetylator status of the individual. This suggests that this compound undergoes minimal first-pass metabolism, a key differentiating factor from hydralazine.[1]
One key study involving 5 mg and 10 mg oral doses of this compound in normal male volunteers (eight slow and seven heterozygous fast acetylators) found only minor differences in pharmacokinetic parameters between the phenotypes.[2] For the 5 mg dose, the mean area under the plasma level-time curve (AUC) was 18.2% lower in fast acetylators compared to slow acetylators, a statistically significant but modest difference.[2] This difference was even less pronounced and not statistically significant for the 10 mg dose, where the AUC was 11.0% lower in the fast acetylator group.[2] The terminal half-life of this compound was also not significantly different between slow and heterozygous fast acetylators.[2]
Table 1: Pharmacokinetic Parameters of Oral this compound by Acetylator Status
| Dose | Acetylator Status | Key Pharmacokinetic Findings (AUC) | Terminal Half-life (t½) |
|---|---|---|---|
| 5 mg | Slow | Baseline | ~4.30 ± 1.08 hours |
| Fast (heterozygous) | 18.2% lower than slow acetylators (p < 0.05) | No significant difference | |
| 10 mg | Slow | Baseline | ~4.25 ± 1.09 hours |
| Fast (heterozygous) | 11.0% lower than slow acetylators (p > 0.05) | No significant difference |
Data derived from Reece, P. A., Cozamanis, I., & Zacest, R. (1982).[2]
Intravenous Administration and Absolute Bioavailability
To determine the absolute bioavailability of this compound, an intravenous dose of 0.05 mg/kg was administered to ten healthy volunteers (five slow and five fast acetylators).[3] The systemic bioavailability of oral doses was then calculated by comparing the AUC from oral administration to the AUC from intravenous administration. The results indicated a high systemic bioavailability for this compound, ranging from 73.5% to 99.1%.[3] Crucially, both the dose size and the acetylator phenotype did not significantly affect this high bioavailability.[3] This contrasts sharply with hydralazine, which has a systemic bioavailability of less than 40% that can be two to three times higher in slow acetylators compared to fast acetylators.[3]
Table 2: Systemic Bioavailability of this compound
| Parameter | Value | Significance |
|---|---|---|
| Systemic Bioavailability Range | 73.5% - 99.1% | High and indicative of near-complete absorption with minimal first-pass metabolism. |
| Influence of Acetylator Status | Not significant | Major clinical advantage over hydralazine, suggesting a more predictable therapeutic effect across different patient populations. |
| Influence of Dose Size (5 mg vs. 10 mg) | Not significant | Suggests linear pharmacokinetics within this dose range. |
Data derived from Reece, P. A., Cozamanis, I., & Zacest, R. (1983).[3]
Experimental Protocols
The following sections detail the methodologies employed in the key studies assessing this compound's pharmacokinetics and the influence of acetylator status.
Determination of Acetylator Phenotype
A common and established method for determining acetylator phenotype in clinical studies involves the administration of a probe drug, such as sulfadimidine (also known as sulphadimidine), followed by the analysis of its metabolites in blood or urine.
-
Drug Administration: A single oral dose of sulfadimidine (e.g., 44 mg/kg body weight or a fixed dose of 750 mg) is administered to fasting subjects.
-
Sample Collection: A blood sample is collected at a specific time point (e.g., 6 hours post-dose), and/or a urine sample is collected over a defined period (e.g., 5-6 hours post-dose).
-
Sample Analysis: The concentrations of both the parent drug (sulfadimidine) and its acetylated metabolite (acetylsulfadimidine) are measured in the collected samples. This can be done using colorimetric methods or, for greater specificity and accuracy, by High-Performance Liquid Chromatography (HPLC).
-
Phenotype Classification: The ratio of the acetylated metabolite to the parent drug is calculated. Individuals are then classified as either slow or fast acetylators based on a predetermined cut-off value. For instance, in urine, a percentage of acetylated sulfadimidine of less than 70% might classify a subject as a slow acetylator.
Pharmacokinetic Study Protocol
The pharmacokinetic studies of this compound typically involve a crossover design where subjects receive different doses or formulations of the drug on separate occasions, with a washout period in between.
-
Subject Selection: Healthy, consenting volunteers are recruited and screened for inclusion and exclusion criteria. Their acetylator phenotype is determined prior to the main study.
-
Drug Administration:
-
Oral Studies: Subjects receive a single oral dose of this compound (e.g., 5 mg or 10 mg) with a standardized volume of water after an overnight fast.
-
Intravenous Studies: A single intravenous dose of this compound (e.g., 0.05 mg/kg) is administered as a bolus or a short infusion.
-
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C) until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound are measured using a validated analytical method, such as HPLC. The resulting plasma concentration-time data for each subject is then analyzed using pharmacokinetic modeling software to determine key parameters like AUC, maximum concentration (Cmax), time to maximum concentration (Tmax), and terminal half-life (t½). Plasma levels are often fitted to a multi-compartment model (e.g., a three-compartment model for intravenous administration).[3]
Analytical Method for this compound Quantification
While specific HPLC methods for this compound are proprietary to the original researchers, a validated HPLC method for the structurally similar compound hydralazine provides a likely template. Such methods prioritize sensitivity and specificity to accurately measure the low concentrations of the drug in plasma.
-
Sample Preparation: Due to the reactive nature of hydrazine compounds, derivatization is often employed to create a more stable and detectable product. For example, plasma samples containing this compound and an internal standard (e.g., a structurally similar compound not present in the sample) are reacted with a derivatizing agent.
-
Extraction: The derivatized analyte is then extracted from the plasma matrix using a liquid-liquid extraction with an organic solvent (e.g., a mixture of heptane, methylene chloride, and isopentyl alcohol).
-
Chromatographic Separation: The extracted sample is reconstituted in a suitable solvent and injected into an HPLC system equipped with a reversed-phase column (e.g., a C18 column). The mobile phase, a mixture of a buffer and an organic solvent (e.g., methanol and a citric acid/phosphate buffer), is pumped through the column to separate the analyte from other components.
-
Detection: An electrochemical detector or a UV detector is commonly used for the sensitive quantification of the derivatized this compound.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of the drug.
Visualizations: Signaling Pathways and Workflows
Putative Signaling Pathway for this compound-Induced Vasodilation
This compound is a direct-acting vasodilator, much like hydralazine. While its precise molecular targets are not fully elucidated, the proposed mechanisms for hydralazine likely extend to this compound. These include the inhibition of calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells and the potential involvement of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.
References
- 1. Influence of acetylator phenotype on the pharmacokinetics of a new vasodilator antihypertensive, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simplified Method for Determining Acetylator Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Endralazine's Cardiovascular Hemodynamic Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endralazine, a potent arteriolar vasodilator, elicits significant alterations in cardiovascular hemodynamics. As a structural analog of hydralazine, its mechanism of action is believed to be similar, primarily involving the direct relaxation of vascular smooth muscle. This leads to a reduction in systemic vascular resistance and a subsequent decrease in arterial blood pressure. The vasodilatory effect also triggers compensatory reflex mechanisms, including an increase in heart rate and cardiac output. This technical guide provides a comprehensive overview of the hemodynamic effects of this compound, detailing its mechanism of action, summarizing quantitative data from clinical studies, and outlining typical experimental protocols for its evaluation.
Mechanism of Action and Signaling Pathways
This compound's primary pharmacological action is the direct relaxation of arteriolar smooth muscle, with minimal effect on venous capacitance vessels.[1] While the precise molecular targets of this compound have not been as extensively studied as those of its analog hydralazine, the mechanisms are presumed to be closely related. The proposed signaling pathways for hydralazine, and by extension this compound, are multifaceted and not yet fully elucidated.[2][3] The leading hypotheses include:
-
Inhibition of Intracellular Calcium Release: this compound likely interferes with the inositol trisphosphate (IP3) signaling pathway in vascular smooth muscle cells.[4][5] This inhibition prevents the release of calcium from the sarcoplasmic reticulum, a critical step for muscle contraction.[4]
-
Modulation of Ion Channels: The opening of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation, is another potential mechanism.[2]
-
Stimulation of Vasoactive Mediators: There is evidence to suggest that hydralazine may stimulate the production of prostacyclin and increase the bioavailability of nitric oxide (NO) from the vascular endothelium.[2] Both prostacyclin and NO are potent vasodilators that act via cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, respectively.[2]
-
Inhibition of Hypoxia-Inducible Factor (HIF)-Prolyl Hydroxylase (PHD): A more novel proposed mechanism for hydralazine involves the inhibition of PHD enzymes.[6][7] This leads to the stabilization of HIF-1α, which can induce the expression of various genes, including those for vasodilatory substances like endothelin-1 and adrenomedullin.[6][7]
The following diagram illustrates the potential signaling pathways involved in this compound-induced vasodilation.
Caption: Proposed signaling pathways of this compound-induced vasodilation.
Quantitative Hemodynamic Effects
Clinical studies have demonstrated that this compound administration leads to significant changes in key hemodynamic parameters. The tables below summarize the quantitative data from a study investigating the acute effects of oral this compound in patients with chronic refractory congestive heart failure.[8]
Table 1: Hemodynamic Effects of a Single Oral Dose of this compound in Patients with Chronic Refractory Congestive Heart Failure
| Hemodynamic Parameter | 5 mg Dose (Peak Effect) | 10 mg Dose (Peak Effect) |
| Mean Arterial Pressure (mmHg) | ↓ 11 ± 4 | ↓ 17 ± 5 |
| Cardiac Index (%) | ↑ 38 (maximal) | ↑ 56 (maximal) |
| Stroke Volume Index (%) | ↑ 34 (maximal) | ↑ 41 (maximal) |
| Total Systemic Resistance (%) | ↓ 31 | ↓ 45 |
| Right Atrial Pressure | No significant change | No significant change |
| Pulmonary Arterial Pressure | No significant change | No significant change |
| Pulmonary Capillary Wedge Pressure | No significant change | No significant change |
Data are presented as mean ± standard error of the mean for pressure changes, and as maximal percentage change for indices and resistance.[8] The peak hemodynamic response was observed 3 to 4 hours after administration.[8]
Table 2: Time Course of Hemodynamic Effects of a Single Dose of this compound
| Time Post-Administration | Hemodynamic Changes |
| 1 to 8 hours | Statistically significant changes observed |
| 3 to 4 hours | Peak responses observed |
Experimental Protocols
The following section outlines a representative experimental protocol for assessing the cardiovascular hemodynamic effects of this compound in a clinical research setting. This protocol is a composite based on standard methodologies for invasive hemodynamic monitoring.
4.1. Study Population
-
Subjects with a confirmed diagnosis of the condition of interest (e.g., chronic refractory congestive heart failure, essential hypertension).
-
Inclusion and exclusion criteria are to be strictly defined based on the study's objectives.
-
Informed consent is obtained from all participants.
4.2. Instrumentation and Monitoring
-
Pulmonary Artery Catheterization: A flow-directed, balloon-tipped pulmonary artery catheter (e.g., Swan-Ganz catheter) is inserted percutaneously into a central vein (e.g., internal jugular or subclavian) and advanced through the right atrium and ventricle into the pulmonary artery. This allows for the measurement of:
-
Right atrial pressure (RAP)
-
Pulmonary artery pressure (PAP)
-
Pulmonary capillary wedge pressure (PCWP)
-
Cardiac output (CO) via thermodilution.
-
-
Arterial Line: A catheter is inserted into a peripheral artery (e.g., radial or femoral artery) for continuous monitoring of systemic arterial blood pressure and for obtaining arterial blood samples.
-
Electrocardiogram (ECG): Continuous 12-lead ECG monitoring is performed to assess heart rate and rhythm.
4.3. Hemodynamic Measurements
-
Baseline Measurements: A complete set of hemodynamic measurements is obtained before drug administration.
-
Post-Administration Measurements: Following oral or intravenous administration of this compound, hemodynamic parameters are measured at predefined intervals (e.g., 15, 30, 60 minutes, and then hourly for up to 8 hours).
4.4. Derived Hemodynamic Parameters
The following parameters are calculated from the directly measured variables:
-
Cardiac Index (CI): CI = CO / Body Surface Area
-
Stroke Volume (SV): SV = CO / Heart Rate
-
Stroke Volume Index (SVI): SVI = SV / Body Surface Area
-
Systemic Vascular Resistance (SVR): SVR = 80 x (Mean Arterial Pressure - Mean Right Atrial Pressure) / CO
-
Pulmonary Vascular Resistance (PVR): PVR = 80 x (Mean Pulmonary Artery Pressure - Mean Pulmonary Capillary Wedge Pressure) / CO
4.5. Data Analysis
Statistical analysis is performed to compare hemodynamic parameters at baseline and at various time points after this compound administration.
The following diagram illustrates a typical experimental workflow for assessing the hemodynamic effects of this compound.
References
- 1. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 4. Acute haemodynamic effects of this compound in patients with coronary artery disease and stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. droracle.ai [droracle.ai]
The Discovery and Development of Endralazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endralazine (6-benzoyl-3-hydrazinyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine), a potent antihypertensive agent, emerged as a second-generation hydralazine analog with a distinct pharmacokinetic profile. This document provides a comprehensive technical guide to the discovery, development, and mechanism of action of this compound. It includes a detailed history, synthesis pathway, preclinical and clinical data presented in tabular format for clear comparison, and an elucidation of its proposed signaling pathway. Furthermore, this guide outlines the methodologies for key experiments integral to its evaluation, offering a valuable resource for researchers in cardiovascular pharmacology and drug development.
Introduction
This compound, also known by its clinical code number BQ 22-708, is a direct-acting peripheral vasodilator of the hydrazinophthalazine class.[1] It was developed as a successor to hydralazine, a widely used antihypertensive, with the aim of improving upon its pharmacokinetic limitations.[2] Hydralazine's clinical utility is hampered by a significant first-pass metabolism that is dependent on the patient's acetylator phenotype, leading to variable bioavailability and the need for careful dose titration.[3] this compound was designed to overcome these challenges, offering high systemic bioavailability that is not significantly influenced by acetylator status.[2] This key advantage suggested the potential for more predictable and consistent antihypertensive effects.
Discovery and Synthesis
The development of this compound was part of a broader effort to synthesize and screen a series of 3-hydrazinopyridazine derivatives for antihypertensive activity. This compound emerged from this research as the most potent compound in the series.
The synthesis of this compound involves a multi-step process, with a key final step involving the reaction of a precursor with hydrazine hydrate. A described synthetic route is the reaction of 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine with hydrazine hydrate in 95% ethanol, heated in an autoclave.
Below is a logical workflow for the synthesis of this compound.
Preclinical Pharmacology
Preclinical studies in animal models, primarily rats, were crucial in establishing the pharmacodynamic profile of this compound. These studies demonstrated its potent vasodilatory effects and provided a basis for comparison with existing antihypertensive agents like hydralazine and diazoxide.
In Vivo Blood Pressure Studies in Rats
In anesthetized rats, intravenously administered this compound produced prompt and dose-dependent reductions in both systolic and diastolic blood pressure.[4] Notably, it exhibited a prolonged and stable hypotensive effect.[4] Pretreatment with the ganglionic blocking agent pentolinium only slightly diminished its hypotensive activity, indicating a predominantly direct vasodilator mechanism of action.[4]
Table 1: Comparative Potency of this compound in Anesthetized Rats [4]
| Compound | Potency Relative to Hydralazine | Potency Relative to Diazoxide |
| This compound | At least 2x more potent | 20-25x more potent |
Clinical Development
Clinical trials in humans confirmed the antihypertensive efficacy of this compound and highlighted its favorable pharmacokinetic profile compared to hydralazine.
Pharmacokinetics in Humans
Studies in both normotensive volunteers and hypertensive patients revealed that this compound has a high oral bioavailability, which is not significantly affected by the acetylator phenotype of the individual.[2] This is a significant advantage over hydralazine, where bioavailability is considerably lower and varies between fast and slow acetylators.[2]
Table 2: Pharmacokinetic Parameters of this compound in Humans [2][5]
| Parameter | Value | Notes |
| Oral Bioavailability | 73.5-99.1% | Almost completely absorbed, minimal first-pass metabolism.[2] |
| Mean Oral Bioavailability | 75% | In normotensive subjects.[5] |
| Mean Clearance | 780 ml/min | In normotensive subjects.[5] |
| Mean Terminal Elimination Half-life (Single Dose) | 136 min | In hypertensive patients.[5] |
| Mean Terminal Elimination Half-life (Single Dose) | 155 min | In normotensive subjects.[5] |
Clinical Efficacy in Hypertension
Clinical trials demonstrated that this compound is an effective antihypertensive agent, comparable in efficacy to hydralazine but with better patient tolerance.[6]
Table 3: Clinical Efficacy of this compound in Patients with Essential Hypertension [6][7][8]
| Study | N | Treatment | Dosage | Key Findings |
| Chazan et al. (1986)[6] | 30 | This compound vs. Hydralazine (in combination with a beta-blocker and diuretic) | This compound: 10-30 mg/dayHydralazine: 75-200 mg/day | This compound was at least as effective as hydralazine in reducing blood pressure. Patient tolerance was significantly better in the this compound group (p < 0.05). No cases of drug-induced lupus-like syndrome with this compound, versus 2 cases with hydralazine. |
| Evaluation of once-daily this compound[7] | 17 | This compound (replacing hydralazine in a regimen with a beta-blocker) | 10-40 mg once daily | Seated BP significantly decreased from 147.5/99.7 to 133.8/83.9 mmHg. Standing BP significantly decreased from 145.8/99.2 to 133.6/87.3 mmHg. |
| Placebo-controlled study[8] | 22 | This compound vs. Placebo (in combination with a beta-blocker and diuretic) | 5-20 mg once daily | At 2 hours post-dose, the hypotensive effect of this compound was significantly greater than placebo for diastolic BP (p < 0.01) and mean arterial pressure (p < 0.02). At 24 hours, the effect remained significant for diastolic BP (p < 0.02) and mean arterial pressure (p < 0.02). |
Mechanism of Action
This compound is a direct-acting vasodilator that primarily relaxes arterial smooth muscle.[4] Its mechanism of action is believed to be similar to that of hydralazine, involving the inhibition of intracellular calcium release.[9]
The proposed signaling pathway for this compound-induced vasodilation is as follows:
References
- 1. This compound | C14H15N5O | CID 47608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of this compound in essential hypertensives and in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of once daily this compound with placebo in the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydralazine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Endralazine in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Endralazine in hypertension research. This compound is a potent antihypertensive agent that acts as a direct peripheral vasodilator, structurally related to hydralazine.[1][2]
Mechanism of Action
This compound exerts its antihypertensive effect through direct relaxation of vascular smooth muscle, primarily in resistance arterioles.[2][3][4] This action reduces peripheral vascular resistance, leading to a decrease in blood pressure.[2][5] While the precise molecular mechanism is not fully elucidated, it is believed to be similar to its parent compound, hydralazine, which interferes with calcium metabolism within vascular smooth muscle cells.[6][7] This vasodilation triggers a baroreceptor-mediated reflex sympathetic stimulation, resulting in an increase in heart rate, plasma renin activity, and catecholamines (adrenaline and noradrenaline).[2][5]
Caption: Proposed signaling pathway of this compound in hypertension.
Dosage and Administration Data
Quantitative data from preclinical and clinical studies are summarized below.
Table 1: Clinical Dosage of this compound in Human Hypertension Studies
| Study Population | Route of Administration | Initial Dosage | Titration Schedule | Maximum Dosage | Key Findings | Reference |
| 17 hypertensive patients | Oral | 10 mg once daily (o.d.) | Increased by 10 mg until diastolic BP < 95 mmHg | 40 mg o.d. | Seated BP significantly decreased from 147.5/99.7 to 133.8/83.9 mmHg. 59% of patients were controlled with once-daily dosage. | [1] |
| 30 patients with essential hypertension | Oral | Not specified | Adjusted according to patient response | 30 mg per day | As effective as hydralazine in reducing blood pressure with better patient tolerance. | [8] |
Table 2: Preclinical Dosage of this compound in Animal Hypertension Models
| Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Anaesthetized Rats | Intravenous (IV) | 0.05 to 1.0 mg/kg | Produced prompt, dose-related reductions in systolic and diastolic blood pressure. Showed potency at least twice that of hydralazine. | [2] |
Experimental Protocols
The following are generalized protocols based on methodologies described in published research. Researchers must adapt these protocols to their specific experimental design and institutional guidelines (e.g., IACUC).
Protocol: In Vivo Antihypertensive Activity in a Rat Model
This protocol describes a method to evaluate the dose-response relationship of intravenously administered this compound in anaesthetized rats.[2]
Objective: To determine the effect of this compound on blood pressure, heart rate, and plasma renin activity.
Materials:
-
This compound mesylate
-
Vehicle (e.g., sterile saline)
-
Anaesthetic agent (e.g., sodium pentobarbital)
-
Spontaneously Hypertensive Rats (SHR) or other appropriate models.[9]
-
Blood pressure transducer and recording system
-
Catheters for arterial and venous cannulation
-
Centrifuge and tubes for blood sample processing
-
Renin activity assay kit
Procedure:
-
Animal Preparation:
-
Anaesthetize the rat according to the approved institutional protocol.
-
Cannulate the carotid artery for direct blood pressure measurement and connect it to a pressure transducer.
-
Cannulate the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize for a baseline recording period (e.g., 30 minutes).
-
-
Drug Administration:
-
Prepare stock solutions of this compound in the appropriate vehicle.
-
Administer the vehicle as a control to establish that it has no effect on hemodynamic parameters.
-
Administer escalating doses of this compound intravenously (e.g., 0.05, 0.1, 0.5, 1.0 mg/kg).[2]
-
Allow for a sufficient observation period between doses for the blood pressure to stabilize and return towards baseline.
-
-
Data Collection:
-
Continuously record systolic and diastolic blood pressure and heart rate throughout the experiment.
-
Collect blood samples from the arterial line at baseline and after specific doses to measure plasma renin activity.[2]
-
-
Data Analysis:
-
Calculate the mean change in blood pressure and heart rate from baseline for each dose.
-
Construct a dose-response curve to determine the potency (e.g., ED50) of this compound.
-
Analyze plasma renin activity to assess the drug's effect on the renin-angiotensin system.
-
Caption: Experimental workflow for in vivo antihypertensive screening.
Protocol: Double-Blind, Parallel Group Clinical Study (Example)
This protocol provides a framework for a clinical trial comparing the efficacy and tolerability of this compound to another active comparator, such as hydralazine.[8]
Objective: To compare the antihypertensive efficacy and safety of this compound versus hydralazine in patients with essential hypertension inadequately controlled by existing therapy.
Study Design: Randomized, double-blind, parallel group.
Participant Population: Patients with a diagnosis of essential hypertension whose blood pressure is not adequately controlled with their current regimen (e.g., a beta-blocker and a diuretic).[8]
Procedure:
-
Screening and Enrollment:
-
Recruit patients meeting the inclusion/exclusion criteria.
-
Obtain informed consent.
-
Perform baseline measurements including seated and standing blood pressure, heart rate, and relevant laboratory tests.
-
-
Randomization and Blinding:
-
Randomly assign participants to either the this compound group or the hydralazine group.
-
Ensure both patients and investigators are blinded to the treatment allocation.
-
-
Treatment Phase:
-
This compound Group: Initiate treatment at a starting dose (e.g., 10 mg/day).[8] Titrate the dose based on blood pressure response to a maximum specified dose (e.g., 30 mg/day).[8]
-
Hydralazine Group: Initiate treatment at a standard dose (e.g., 75 mg/day).[8] Titrate the dose based on blood pressure response to a maximum specified dose (e.g., 200 mg/day).[8]
-
The duration of the treatment phase should be predefined (e.g., 1 year).[8]
-
-
Follow-up and Monitoring:
-
Schedule regular follow-up visits (e.g., monthly) to monitor blood pressure, heart rate, and patient-reported adverse effects.
-
Collect blood samples periodically to monitor for safety markers (e.g., antinuclear antibodies to detect drug-induced lupus-like syndrome).[8]
-
-
Data Analysis:
-
The primary endpoint is the change in mean seated diastolic blood pressure from baseline to the end of the study.
-
Secondary endpoints include the change in systolic blood pressure, the incidence of adverse events, and the rate of patient withdrawal due to intolerance.
-
Perform statistical analysis to compare the outcomes between the two treatment groups.
-
Caption: Logical workflow for a comparative clinical trial.
References
- 1. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 5. Effects of intravenous this compound in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Hydralazine Hydrochloride used for? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of hypertension and concurrent organs injury - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Studying the Effects of Endralazine in Anesthetized Rats
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Endralazine is an antihypertensive agent that acts as a direct-acting vasodilator.[1] Structurally related to hydralazine, it has been shown to be a potent hypotensive drug with a prolonged and stable effect.[1] This document provides a detailed protocol for studying the cardiovascular effects of this compound in anesthetized rats, a common preclinical model for hypertension research. The provided methodologies are based on established practices for evaluating antihypertensive compounds.
Mechanism of Action
This compound's primary mechanism of action is the direct relaxation of arteriolar smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1] While the precise molecular signaling cascade of this compound is not fully elucidated, it is believed to be similar to that of hydralazine. This involves interference with calcium metabolism within vascular smooth muscle cells.[2][3] The proposed mechanism includes the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum and the opening of potassium channels, leading to hyperpolarization and relaxation of the smooth muscle.[4]
Data Presentation
The following tables summarize the expected quantitative data from studies of this compound in anesthetized rats, based on available literature.
Table 1: Dose-Response Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats
| Dose (mg/kg) | Mean Arterial Pressure (mmHg) | Percent Change from Baseline |
| 0.05 | Reduction from baseline | Dose-dependent decrease |
| 0.1 | Further reduction | Dose-dependent decrease |
| 0.5 | Significant reduction | Dose-dependent decrease |
| 1.0 | Maximum reduction | Dose-dependent decrease |
Note: this compound produces prompt, dose-related reductions in systolic and diastolic blood pressure.[1] The exact values will vary depending on the specific experimental conditions, including the anesthetic used and the baseline blood pressure of the animal.
Table 2: Effect of Intravenous this compound on Heart Rate in Anesthetized Rats
| Dose (mg/kg) | Heart Rate (beats/min) | Observations |
| 0.05 - 1.0 | Relatively little effect | This compound has a less pronounced effect on heart rate compared to its hypotensive effect.[1] |
Note: While direct vasodilators can induce reflex tachycardia, studies on this compound in anesthetized rats have shown minimal changes in heart rate.[1]
Experimental Protocols
This section outlines the detailed methodology for investigating the effects of this compound in anesthetized rats.
1. Animal Preparation
-
Animals: Male Wistar or Sprague-Dawley rats (250-350 g) are commonly used.
-
Anesthesia: Anesthesia can be induced with an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 91 mg/kg ketamine and 9.1 mg/kg xylazine) or via inhalation of isoflurane.[3][5] The choice of anesthetic is critical as it can influence cardiovascular parameters.[5]
-
Surgical Preparation:
-
Once anesthetized, the rat is placed in a supine position on a heating pad to maintain body temperature.
-
The trachea may be cannulated to ensure a patent airway, although this is not always necessary for short-term experiments.
-
The left carotid artery is isolated and cannulated with a polyethylene catheter filled with heparinized saline. This catheter is connected to a pressure transducer for continuous measurement of arterial blood pressure.
-
The right jugular vein is cannulated for intravenous administration of this compound or vehicle.
-
2. Drug Administration
-
Drug Preparation: this compound is dissolved in a suitable vehicle, such as sterile saline.
-
Route of Administration: For acute studies, intravenous (IV) administration via the cannulated jugular vein is preferred to observe the immediate effects.[1]
-
Dosing Regimen: A dose-response relationship can be established by administering increasing doses of this compound (e.g., 0.05, 0.1, 0.5, and 1.0 mg/kg).[1] A sufficient time interval should be allowed between doses for the blood pressure to stabilize. A vehicle control group should be included to account for any effects of the vehicle or experimental procedure.
3. Data Collection and Analysis
-
Parameters Measured:
-
Systolic Blood Pressure (SBP)
-
Diastolic Blood Pressure (DBP)
-
Mean Arterial Pressure (MAP)
-
Heart Rate (HR)
-
-
Data Acquisition: Blood pressure and heart rate are continuously recorded using a data acquisition system connected to the pressure transducer.
-
Analysis: The data is analyzed to determine the baseline values and the changes in each parameter following the administration of this compound at different doses. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway of Direct-Acting Vasodilators
Caption: Proposed signaling pathway for direct-acting vasodilators like this compound.
Experimental Workflow
Caption: Workflow for studying this compound's effects in anesthetized rats.
References
- 1. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HYDRALAZINE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 4. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 5. The impact of four different classes of anesthetics on the mechanisms of blood pressure regulation in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Synergistic Use of Endralazine with Beta-Blockers and Diuretics in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combination therapy of endralazine, a direct-acting vasodilator, with beta-blockers and diuretics for the treatment of hypertension.
Introduction
Hypertension is a major risk factor for cardiovascular disease. While monotherapy can be effective, many patients require combination therapy to achieve optimal blood pressure control. The combination of a vasodilator, a beta-blocker, and a diuretic targets different physiological pathways involved in blood pressure regulation, often leading to synergistic effects and a better side-effect profile.
This compound, a phthalazine derivative similar to hydralazine, directly relaxes arteriolar smooth muscle, leading to a decrease in peripheral resistance. However, this vasodilation can trigger a reflex sympathetic activation, resulting in tachycardia and an increase in plasma renin activity, which can counteract the antihypertensive effect. The addition of a beta-blocker mitigates this reflex tachycardia, while a diuretic addresses the potential for fluid retention associated with vasodilator therapy.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the direct relaxation of vascular smooth muscle, predominantly in arterioles. While the precise molecular target is not fully elucidated, it is understood to involve the inhibition of intracellular calcium release.
The proposed signaling pathway for this compound-induced vasodilation involves:
-
Inhibition of IP₃-induced Calcium Release: this compound is believed to interfere with the inositol trisphosphate (IP₃) signaling pathway within vascular smooth muscle cells.[1][2] This inhibition prevents the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, a key step in smooth muscle contraction.[1][3][4]
-
Hyperpolarization: Like hydralazine, this compound may also cause hyperpolarization of the smooth muscle cell membrane, possibly through the opening of potassium channels. This makes the cell less excitable and less likely to contract.[5]
-
Endothelium-Dependent Effects: Some evidence suggests that the vascular relaxant effects of hydralazine, and likely this compound, are partially dependent on an intact endothelium, implying a role for endothelium-derived relaxing factors like nitric oxide.[6]
The combination with a beta-blocker and a diuretic counteracts the compensatory physiological responses elicited by this compound:
-
Beta-Blockers: By blocking β-adrenergic receptors, these agents prevent the reflex increase in heart rate and cardiac output that follows vasodilation.[7]
-
Diuretics: These agents promote the excretion of sodium and water, counteracting the fluid retention that can be induced by vasodilators and the renin-angiotensin-aldosterone system.
Caption: Signaling pathway of this compound-induced vasodilation and systemic counter-regulation.
Data Presentation
The following tables summarize clinical data from studies investigating the use of this compound in combination with a beta-blocker and a diuretic.
Table 1: Clinical Efficacy of this compound in Combination Therapy
| Study | Number of Patients | Baseline BP (mmHg) (on beta-blocker & diuretic) | This compound Dose (mg/day) | Final BP (mmHg) (on triple therapy) |
| Chazan et al., 1986[8] | 15 (this compound group) | Not explicitly stated | 10 - 30 | Not explicitly stated as mean values, but showed effective reduction |
| Evaluation of once daily this compound, 1985[9] | 17 | 147.5 / 99.7 (seated) | 10 - 40 | 133.8 / 83.9 (seated) |
Table 2: Dosage and Administration in Clinical Studies
| Study | Initial this compound Dose | Titration Schedule | Maximum Dose | Frequency | Concomitant Medications |
| Chazan et al., 1986[8] | Not specified | Adjusted according to patient response | 30 mg/day | Not specified | Beta-blocker, diuretic |
| Evaluation of once daily this compound, 1985[9] | 10 mg o.d. | Increased by 10 mg until seated DBP < 95 mmHg | 40 mg/day | Once or twice daily | Beta-blocker |
Experimental Protocols
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the methodology for evaluating the chronic antihypertensive effects of this compound in combination with a beta-blocker and a diuretic in a well-established animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs), male, 16-20 weeks old
-
This compound, beta-blocker (e.g., propranolol), diuretic (e.g., hydrochlorothiazide)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Tail-cuff blood pressure measurement system
-
Invasive blood pressure monitoring system (for terminal studies)
Procedure:
-
Acclimatization: Acclimate SHRs to the housing facility for at least one week. Acclimate rats to the tail-cuff measurement procedure for 3-5 days prior to the start of the study.
-
Baseline Blood Pressure: Measure baseline systolic blood pressure (SBP) and heart rate (HR) for 3 consecutive days using the tail-cuff method.
-
Group Allocation: Randomly assign rats to the following treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound alone
-
Beta-blocker alone
-
Diuretic alone
-
This compound + Beta-blocker
-
This compound + Diuretic
-
Beta-blocker + Diuretic
-
This compound + Beta-blocker + Diuretic
-
-
Drug Administration: Administer drugs or vehicle daily via oral gavage for 4-6 weeks.
-
Blood Pressure Monitoring: Measure SBP and HR weekly throughout the study.
-
Terminal Invasive Blood Pressure Measurement: At the end of the treatment period, anesthetize a subset of rats and perform direct cannulation of the carotid or femoral artery to obtain continuous, accurate blood pressure recordings.[10][11][12]
-
Data Analysis: Analyze changes in SBP and HR over time and compare between groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Caption: Experimental workflow for in vivo antihypertensive efficacy study.
Ex Vivo Vascular Reactivity in Isolated Aortic Rings
This protocol assesses the direct vasodilatory effect of this compound on isolated arterial segments.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit buffer
-
Phenylephrine (PE)
-
This compound
-
Organ bath system with force transducers
-
Dissection microscope and instruments
Procedure:
-
Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta.[13][14][15]
-
Ring Preparation: Clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Viability Check: Contract the rings with a high potassium solution (e.g., 80 mM KCl). After washing, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Concentration-Response Curve: Once the PE-induced contraction has stabilized, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve for relaxation.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by PE and calculate the EC₅₀ value for this compound.
Measurement of Plasma Renin Activity (PRA)
This protocol describes the measurement of PRA, a key indicator of the activation of the renin-angiotensin system, using a radioimmunoassay (RIA) or ELISA kit.
Materials:
-
Blood collection tubes containing EDTA
-
Centrifuge
-
Plasma Renin Activity RIA or ELISA kit
-
Incubator (37°C) and ice bath
-
Gamma counter or microplate reader
Procedure:
-
Sample Collection: Collect blood samples from treated and control animals into pre-chilled EDTA tubes.
-
Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.
-
Angiotensin I Generation: Divide each plasma sample into two aliquots. Incubate one aliquot at 37°C and the other on ice for a defined period (e.g., 1.5-3 hours). The 37°C incubation allows renin to generate angiotensin I.[16][17][18]
-
Quantification of Angiotensin I: Measure the concentration of angiotensin I in both aliquots using a commercial RIA or ELISA kit according to the manufacturer's instructions.[16][17][18][19]
-
Calculation of PRA: Subtract the angiotensin I concentration in the 0°C sample from the 37°C sample and express the result as ng of angiotensin I generated per ml of plasma per hour (ng/mL/hr).
-
Data Analysis: Compare PRA levels between the different treatment groups.
Expected Outcomes and Interpretation
-
Blood Pressure: The combination of this compound, a beta-blocker, and a diuretic is expected to produce a greater reduction in blood pressure than any of the individual components or dual combinations, demonstrating a synergistic antihypertensive effect.
-
Heart Rate: this compound alone may cause an increase in heart rate. The addition of a beta-blocker is expected to attenuate or prevent this reflex tachycardia.
-
Plasma Renin Activity: this compound is likely to increase PRA.[20][21] The beta-blocker may partially counteract this increase, while the diuretic may further stimulate renin release. The net effect on PRA will depend on the relative doses and potency of the drugs used.
Conclusion
The combination of this compound with a beta-blocker and a diuretic represents a rational and effective approach to the management of hypertension. The protocols outlined in these application notes provide a framework for the preclinical and clinical investigation of this therapeutic strategy, enabling a thorough evaluation of its efficacy, mechanism of action, and safety profile.
References
- 1. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 5. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 6. Endothelial mechanism in the vascular action of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydralazine - Wikipedia [en.wikipedia.org]
- 8. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Aortic ring assay [protocols.io]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. iwaki-kk.co.jp [iwaki-kk.co.jp]
- 18. demeditec.com [demeditec.com]
- 19. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Physiologic mechanisms of bupicomide- and hydralazine-induced increase in plasma renin activity in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Endralazine Treatment Models in Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endralazine is a potent peripheral vasodilator antihypertensive agent, structurally related to hydralazine. It is characterized by a high systemic bioavailability that, unlike hydralazine, is not significantly influenced by the patient's acetylator phenotype[1]. While clinical studies have demonstrated its efficacy in managing severe and renal hypertension[2][3], detailed preclinical data on its long-term effects in established hypertension models are limited. These application notes provide a framework for conducting long-term studies of this compound in preclinical hypertension models, drawing upon available data for this compound and its close analog, hydralazine. The protocols outlined below are intended to serve as a guide for researchers to assess the chronic efficacy, safety, and physiological impact of this compound.
Mechanism of Action
This compound, like hydralazine, is a direct-acting arteriolar vasodilator. While the precise molecular mechanism is not fully elucidated, it is understood to involve the modulation of intracellular calcium levels in vascular smooth muscle cells, leading to relaxation and a subsequent decrease in peripheral resistance and blood pressure[4][5]. The proposed signaling pathway involves interference with calcium release from the sarcoplasmic reticulum and potential modulation of potassium channels.
Caption: Proposed mechanism of action for this compound.
Data Presentation
Preclinical Efficacy of this compound (Acute Administration)
The following table summarizes the acute dose-dependent effects of intravenously administered this compound in anesthetized rats, demonstrating its potency as a hypotensive agent.
| Dose (mg/kg) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Heart Rate Effect | Reference |
| 0.05 - 1.0 | Dose-related reduction | Dose-related reduction | Relatively little effect | [4] |
Note: this compound was found to be at least twice as potent as hydralazine in this study.[4]
Clinical Efficacy of this compound (Long-Term Treatment)
The following tables present data from long-term clinical studies, which can inform the expected outcomes and parameters to monitor in preclinical models.
Table 1: One-Year Comparative Study of this compound vs. Hydralazine in Hypertensive Patients [6]
| Parameter | This compound Group | Hydralazine Group |
| Duration | 1 year | 1 year |
| Daily Dosage Range | 10 - 30 mg | 75 - 200 mg |
| Blood Pressure Reduction | At least as effective as hydralazine | - |
| Patient Tolerance (Drop-out rate) | Significantly better (p < 0.05) | - |
| Drug-induced Lupus-like Syndrome | 0 cases | 2 cases |
Table 2: Evaluation of Once-Daily this compound in Hypertensive Patients [7]
| Parameter | Baseline | Post-Treatment |
| Seated Blood Pressure (mmHg) | 147.5 / 99.7 | 133.8 / 83.9 |
| Standing Blood Pressure (mmHg) | 145.8 / 99.2 | 133.6 / 87.3 |
| Adverse Effects | Headache, palpitations, fatigue | - |
Experimental Protocols
Due to the limited availability of specific long-term this compound preclinical protocols, the following methodologies are adapted from established long-term studies using its analog, hydralazine, in spontaneously hypertensive rats (SHR), a widely accepted model of human essential hypertension.[8][9][10]
Protocol 1: Long-Term Oral Administration of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the long-term efficacy and safety of this compound in a genetic model of hypertension.
Animal Model: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[9][11]
Materials:
-
Male SHR and WKY rats (e.g., 3-4 weeks of age at the start of treatment).[9]
-
This compound mesylate.
-
Vehicle (e.g., sterile drinking water).
-
Animal caging and husbandry supplies.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).[11][12]
-
Equipment for blood sampling and analysis.
-
Tissue collection and preservation supplies.
Experimental Workflow:
Caption: Experimental workflow for long-term this compound study.
Procedure:
-
Acclimatization: House animals under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week.
-
Baseline Measurements: Prior to treatment, record baseline systolic and diastolic blood pressure, heart rate, and body weight for all animals. Blood pressure can be measured non-invasively using a tail-cuff system, which is suitable for long-term studies.[11] For continuous and more precise data, radiotelemetry is the gold standard.[12][13]
-
Grouping: Randomly assign SHR into treatment and control groups. A normotensive WKY control group should also be included.
-
Group 1: WKY Control (Vehicle).
-
Group 2: SHR Control (Vehicle).
-
Group 3: SHR + this compound (e.g., dose based on acute studies, potentially starting around 1-5 mg/kg/day, adjusted based on pilot studies).
-
-
Drug Administration: Administer this compound in the drinking water. Based on water consumption and body weight, the concentration of this compound in the water should be adjusted to achieve the target daily dose. Prepare fresh drug solutions regularly (e.g., every 2-3 days).
-
Monitoring:
-
Measure blood pressure and heart rate weekly or bi-weekly.
-
Record body weight weekly.
-
Observe animals daily for any clinical signs of toxicity or adverse effects.
-
-
Terminal Procedures: At the end of the treatment period (e.g., 21-24 weeks), perform the following:
-
Collect terminal blood samples via cardiac puncture under anesthesia for biochemical and hematological analysis.
-
Euthanize the animals and harvest organs (heart, kidneys, aorta) for histopathological analysis and measurement of hypertrophy.
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different groups.
Protocol 2: Evaluation of Vascular and Renal Effects
Objective: To assess the effects of long-term this compound treatment on vascular structure, endothelial function, and renal function.
Procedure:
-
Vascular Function: At the end of the treatment period, isolate mesenteric resistance arteries to assess endothelium-dependent relaxation in response to agents like acetylcholine and bradykinin, and endothelium-independent relaxation with sodium nitroprusside.[9]
-
Renal Function: Conduct 24-hour urine collection at various time points during the study to measure parameters like proteinuria, which is an indicator of kidney damage.[14]
-
Histopathology: Perform histological examination of the heart and kidneys to assess for changes in cardiac hypertrophy, fibrosis, and renal tissue damage.
Logical Relationships in Preclinical Study Design
Caption: Key components of a long-term this compound study design.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the long-term effects of this compound in preclinical models of hypertension. While direct, long-term preclinical data for this compound is sparse, the information from acute animal studies, long-term clinical trials, and extensive research on its analog, hydralazine, provides a solid foundation for designing robust and informative experiments. These studies are crucial for fully characterizing the therapeutic potential and long-term safety profile of this compound in the treatment of chronic hypertension.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound in patients with severe hypertension and renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in patients with severe hypertension and renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term microvascular response to hydralazine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelium-dependent relaxation in resistance arteries from spontaneously hypertensive rats: effect of long-term treatment with perindopril, quinapril, hydralazine or amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term treatment with antihypertensive drugs in spontaneously hypertensive rats (SHR). Effects on blood pressure, survival rate and cardiovascular design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. Endothelin-A receptor antagonist combined with hydralazine improves survival and renal function in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Endralazine in Hypertensive Emergency Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Endralazine, a peripherally-acting vasodilator, presents a compelling area of study for the management of hypertensive emergencies. Structurally similar to hydralazine, it offers potential advantages, including a longer half-life and a pharmacological profile less influenced by the patient's acetylator status.[1][2] These characteristics may translate to a more predictable and sustained antihypertensive effect, a critical factor in the acute management of severe hypertension. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in hypertensive emergency studies.
Application Notes
Mechanism of Action: this compound's primary mode of action is direct vasodilation of arterial smooth muscle. While the precise molecular signaling pathway of this compound is not fully elucidated, it is widely understood to mirror that of its analogue, hydralazine. The proposed mechanisms include:
-
Inhibition of Intracellular Calcium Release: this compound is thought to interfere with the inositol trisphosphate (IP₃)-mediated release of calcium from the sarcoplasmic reticulum within vascular smooth muscle cells. This reduction in intracellular calcium concentration inhibits the activation of myosin light chain kinase, leading to muscle relaxation and vasodilation.
-
Modulation of Nitric Oxide (NO) and Prostacyclin Pathways: Evidence suggests that hydralazine-like compounds may influence the bioavailability of nitric oxide (NO), a potent vasodilator. This could occur through the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels, or by reducing the production of reactive oxygen species (ROS) that scavenge NO.[3][4] Additionally, a prostacyclin-mediated pathway has been proposed, particularly at clinically relevant concentrations.[5]
Pharmacokinetics and Pharmacodynamics: this compound exhibits distinct pharmacokinetic properties that are advantageous in a clinical research setting.
-
Bioavailability and Metabolism: It has a high oral bioavailability of approximately 75% and its metabolism is not significantly affected by acetylator phenotype, a key differentiator from hydralazine.[1][6]
-
Half-Life: The terminal elimination half-life of this compound is approximately 2.5 hours after acute administration, which increases to about 7.5 hours with chronic treatment.[1] This longer duration of action compared to hydralazine may allow for less frequent dosing.
-
Onset of Action: Following intravenous administration, this compound is expected to have a prompt onset of action, leading to a rapid reduction in blood pressure.[7]
Clinical Considerations for Research:
-
Patient Population: Studies have investigated this compound in patients with essential hypertension, renal impairment, and chronic refractory congestive heart failure.[1] Careful patient selection is crucial in hypertensive emergency studies to ensure subject safety.
-
Concomitant Medications: this compound is often studied in combination with beta-blockers and diuretics to counteract reflex tachycardia and potential fluid retention.[1]
-
Adverse Effects: Common adverse effects are similar to those of hydralazine and include headache, palpitations, and fatigue.[2] A significant advantage observed in studies is the absence of drug-induced lupus-like syndrome with this compound, a known risk with hydralazine.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | ~75% | [1][6] |
| Terminal Elimination Half-Life (Acute) | ~2.5 hours | [1] |
| Terminal Elimination Half-Life (Chronic) | ~7.5 hours | [1] |
| Acetylator Phenotype Influence | Minimal | [1][2] |
Table 2: Hemodynamic Effects of Oral this compound in Clinical Studies
| Study Population | This compound Dose | Baseline Blood Pressure (mmHg) | Post-Treatment Blood Pressure (mmHg) | Reference |
| Essential Hypertensives | 5 or 10 mg b.d. | 197/107 (supine) | 161/91 (supine, after 1 year) | [1] |
| Patients Previously on Hydralazine | 10-40 mg o.d. | 147.5/99.7 (seated) | 133.8/83.9 (seated) | [2] |
| Essential Hypertensives | 10-30 mg/day | - | At least as effective as Hydralazine | |
| Chronic Refractory CHF | 5 mg | - | 11 ± 4 mm Hg decrease in mean arterial pressure | |
| Chronic Refractory CHF | 10 mg | - | 17 ± 5 mm Hg decrease in mean arterial pressure |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Hypertensive Emergency Model
This protocol is based on established protocols for intravenous hydralazine in hypertensive emergencies, adapted for the investigation of this compound.
Objective: To evaluate the efficacy and safety of intravenous this compound in rapidly lowering blood pressure in a controlled research setting simulating a hypertensive emergency.
Materials:
-
This compound for injection (sterile powder)
-
0.9% Sodium Chloride for injection
-
Sterile water for injection
-
Infusion pump
-
Continuous blood pressure monitoring equipment (e.g., arterial line)
-
Electrocardiogram (ECG) monitor
Procedure:
-
Patient Selection: Enroll subjects with a diagnosis of hypertensive emergency (e.g., systolic blood pressure >180 mmHg and/or diastolic blood pressure >120 mmHg with evidence of end-organ damage). Obtain informed consent.
-
Preparation of this compound Solution:
-
Reconstitute a 20 mg vial of this compound powder with 1 ml of sterile water for injection.
-
Further dilute the reconstituted solution in 9 ml of 0.9% sodium chloride to a final concentration of 2 mg/ml.
-
-
Initial Bolus Administration:
-
Administer an initial intravenous bolus of 5 mg of this compound (2.5 ml of the diluted solution) over 2 to 4 minutes.
-
-
Monitoring:
-
Continuously monitor blood pressure and heart rate. Check blood pressure every 5 minutes for the first 20-30 minutes post-injection.
-
-
Repeat Dosing (if necessary):
-
Continuous Infusion (Alternative):
-
For sustained blood pressure control, a continuous intravenous infusion can be initiated.
-
Prepare an infusion solution by diluting 100 mg of this compound in 500 ml of 0.9% sodium chloride or Ringer's lactate to a concentration of 200 micrograms/ml.
-
Start the infusion at an initial rate of 200-300 micrograms/minute.
-
Titrate the infusion rate based on the blood pressure response, with a typical maintenance dose of 50-150 micrograms/minute.
-
-
Data Collection: Record blood pressure and heart rate at baseline and at regular intervals throughout the study. Document any adverse events.
Protocol 2: Comparative Study of Oral this compound vs. Hydralazine
Objective: To compare the antihypertensive efficacy and tolerability of oral this compound with oral Hydralazine in patients with uncontrolled hypertension.
Study Design: A randomized, double-blind, parallel-group study.
Procedure:
-
Patient Recruitment: Recruit patients with essential hypertension inadequately controlled by a beta-blocker and a diuretic.
-
Randomization: Randomly assign patients to receive either this compound or Hydralazine.
-
Dosing Regimen:
-
This compound Group: Start with 10 mg of this compound per day. The dosage can be titrated up to 30 mg per day based on blood pressure response.
-
Hydralazine Group: Start with 75 mg of Hydralazine per day. The dosage can be titrated up to 200 mg per day based on blood pressure response.
-
-
Follow-up: Monitor patients for a period of one year, with regular blood pressure measurements and assessment of adverse events.
-
Outcome Measures: The primary outcome is the change in blood pressure from baseline. Secondary outcomes include the incidence of adverse events and the need for dose adjustments.
Mandatory Visualizations
References
- 1. globalrph.com [globalrph.com]
- 2. Hypertensive emergency & antihypertensive medications - EMCrit Project [emcrit.org]
- 3. reference.medscape.com [reference.medscape.com]
- 4. droracle.ai [droracle.ai]
- 5. Signaling pathways in vascular function and hypertension: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute hemodynamic effects of this compound: a new vasodilator for chronic refractory congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HYDRALAZINE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
Application Notes and Protocols for Endralazine Administration in In-Vivo Blood Pressure Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endralazine is a potent, direct-acting vasodilator antihypertensive agent, structurally related to hydralazine.[1] It is characterized by a longer half-life and its metabolic pathway is less affected by the patient's acetylator status, offering potential advantages in consistent dosing and bioavailability.[2][3] These characteristics make this compound a valuable tool for in-vivo research models requiring sustained blood pressure reduction for cardiovascular studies.
This document provides detailed application notes and standardized protocols for the administration of this compound in pre-clinical settings for the purpose of in-vivo blood pressure monitoring.
Mechanism of Action
This compound exerts its antihypertensive effect through direct relaxation of vascular smooth muscle, primarily in resistance arterioles.[1][4] This vasodilation leads to a decrease in peripheral resistance, subsequently lowering blood pressure.[5] While the precise molecular mechanism is not fully elucidated, it is understood to be similar to that of hydralazine, which involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[4][6] This reduction in intracellular calcium availability impedes the contractile machinery of the smooth muscle cells, leading to vasorelaxation.
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Data Presentation
In-Vivo Efficacy of this compound in Rats
| Parameter | Dose (mg/kg, IV) | Vehicle | Blood Pressure Change (Systolic/Diastolic) | Heart Rate Change | Reference |
| Study 1 | 0.05 - 1.0 | Saline | Dose-dependent reduction | Minimal effect | [1] |
Clinical Efficacy of this compound in Hypertensive Patients
| Parameter | Initial Dose | Maximum Dose | Initial Blood Pressure (Seated, mmHg) | Final Blood Pressure (Seated, mmHg) | Reference |
| Human Study | 10 mg once daily | 40 mg once daily | 147.5 / 99.7 | 133.8 / 83.9 | [2] |
Experimental Protocols
Preparation of this compound for In-Vivo Administration
Materials:
-
This compound Mesylate powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Accurately weigh the desired amount of this compound Mesylate powder.
-
In a sterile vial, dissolve the powder in a precise volume of sterile 0.9% saline to achieve the desired stock concentration.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Store the prepared solution at 4°C, protected from light, for up to one week. For longer-term storage, consult the manufacturer's recommendations.
In-Vivo Blood Pressure Monitoring in Rodents Following this compound Administration
Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Weight: 250-350 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Materials:
-
Prepared this compound solution
-
Sterile syringes and needles (appropriate gauge for the chosen route of administration)
-
Animal restrainer
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)
-
Anesthetic (if required for surgical procedures)
Experimental Workflow:
Caption: Experimental workflow for in-vivo blood pressure monitoring.
Procedure:
-
Acclimatization: Acclimatize the animals to the restraint and blood pressure measurement procedure for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Baseline Blood Pressure Measurement:
-
Place the conscious and restrained animal on a warming pad to ensure adequate blood flow to the tail.
-
Attach the tail-cuff and pulse sensor.
-
Record at least three stable consecutive blood pressure readings and calculate the average to establish the baseline.
-
-
This compound Administration:
-
Intravenous (IV) Injection: For rapid and potent effects, administer this compound via the lateral tail vein. A recommended dose range in rats is 0.05 to 1.0 mg/kg.[1]
-
Intraperitoneal (IP) Injection: This route provides a slower onset of action compared to IV.
-
Oral Gavage: For studies mimicking clinical administration, oral gavage can be used.
-
-
Post-Administration Blood Pressure Monitoring:
-
Immediately after administration, begin continuous or frequent blood pressure monitoring.
-
For IV administration, effects are expected to be prompt.[1]
-
Record blood pressure at regular intervals (e.g., every 5, 15, 30, 60, and 120 minutes) to capture the onset, peak, and duration of the hypotensive effect.
-
-
Data Analysis:
-
Calculate the change in systolic, diastolic, and mean arterial pressure from baseline at each time point.
-
Analyze the data using appropriate statistical methods to determine the significance of the blood pressure reduction.
-
Important Considerations:
-
Dose-Response: To characterize the antihypertensive profile of this compound, it is recommended to perform a dose-response study using multiple dose levels.
-
Control Group: A vehicle-treated control group should always be included to account for any effects of the administration procedure or vehicle on blood pressure.
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the welfare of the animals.
-
Reflex Tachycardia: As a direct vasodilator, this compound may induce reflex tachycardia.[4] It is advisable to monitor heart rate concurrently with blood pressure.
Conclusion
This compound is a potent vasodilator with a favorable pharmacokinetic profile for in-vivo blood pressure research. The protocols outlined in this document provide a standardized framework for its administration and the subsequent monitoring of its effects on blood pressure in a pre-clinical setting. Adherence to these guidelines will help ensure the generation of reliable and reproducible data for cardiovascular research and drug development.
References
- 1. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
Application Notes and Protocols for Assessing Endralazine's Half-life
Introduction
Endralazine is a direct-acting vasodilator used in the management of hypertension. A thorough understanding of its pharmacokinetic profile, particularly its elimination half-life (t½), is crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy and safety. The elimination half-life is the time required for the plasma concentration of a drug to decrease by half and is a key parameter in defining the duration of a drug's effect and the required dosing frequency.
These application notes provide a detailed experimental design and protocols for the in vivo assessment of this compound's half-life in a preclinical animal model. The described methodology can be adapted for various research and drug development purposes. Existing literature indicates that the terminal elimination half-life of this compound is approximately 2.5 hours after a single oral dose, which can increase to around 7.5 hours with chronic administration[1]. In hypertensive patients, a mean terminal elimination half-life of 136 minutes (approximately 2.27 hours) has been reported[2].
Experimental Design
The primary objective of this study is to determine the pharmacokinetic profile of this compound, with a specific focus on its elimination half-life, following a single intravenous (IV) and oral (PO) administration in a suitable animal model.
1. Animal Model
-
Species: Male Sprague-Dawley rats (n=6 per group)
-
Weight: 250-300 g
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to standard chow and water.
2. Dosing
-
Intravenous (IV) Administration: 1 mg/kg this compound in a suitable vehicle (e.g., saline with 5% DMSO). The dose volume should be approximately 1 mL/kg.
-
Oral (PO) Administration: 5 mg/kg this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The dose volume should be approximately 5 mL/kg. The higher oral dose accounts for potential incomplete bioavailability, although literature suggests high bioavailability of 75-99%[3].
3. Blood Sampling
Blood samples (approximately 0.25 mL) will be collected from the tail vein at the following time points:
-
IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
PO Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
Samples will be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma will be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Experimental Protocols
Protocol 1: Animal Dosing and Sample Collection
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Record the body weight of each animal.
-
Administer this compound either intravenously via the tail vein or orally via gavage according to the assigned group.
-
Collect blood samples at the specified time points.
-
After the final blood collection, euthanize the animals using an approved method.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
-
Thaw the plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile containing a suitable internal standard, such as a stable isotope-labeled this compound or a structurally similar compound like hydralazine).
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol provides a general framework. Specific parameters should be optimized for the instrument used.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions should be optimized by direct infusion of the analytes.
-
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing the samples as described in Protocol 2.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis will be used to generate plasma concentration-time profiles for both IV and PO administration. Pharmacokinetic parameters will be calculated using non-compartmental analysis.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| t½ (h) | Calculated Value | Calculated Value |
| Cmax (ng/mL) | Calculated Value | Calculated Value |
| Tmax (h) | N/A | Calculated Value |
| AUC₀-t (ngh/mL) | Calculated Value | Calculated Value |
| AUC₀-inf (ngh/mL) | Calculated Value | Calculated Value |
| CL (L/h/kg) | Calculated Value | N/A |
| Vd (L/kg) | Calculated Value | N/A |
| F (%) | N/A | Calculated Value |
-
t½: Elimination half-life
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration
-
AUC₀-inf: Area under the plasma concentration-time curve from time 0 to infinity
-
CL: Clearance
-
Vd: Volume of distribution
-
F: Bioavailability
Visualizations
References
- 1. Pharmacodynamic and pharmacokinetic studies with the vasodilator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of this compound in essential hypertensives and in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Cellular Effects of Endralazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endralazine is a pyridazine derivative and an antihypertensive agent, structurally related to hydralazine.[1] While its primary clinical use is as a direct arteriolar vasodilator, understanding its broader cellular and molecular effects is crucial for comprehensive drug profiling and identifying new therapeutic applications. Published research on its analog, hydralazine, has revealed significant biological activities beyond vasodilation, including anti-proliferative, pro-apoptotic, and anti-angiogenic effects, often linked to mechanisms like DNA methylation inhibition and induction of oxidative stress.[2][3][4][5]
These application notes provide a detailed framework and experimental protocols for investigating the cellular effects of this compound using a suite of common cell culture assays. The following protocols are designed to assess the compound's impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The methodologies are based on established techniques and can be adapted to various cell lines and research contexts.
Cell Viability and Proliferation Assay (MTT/XTT)
Principle: Cell viability assays are used to measure the dose-dependent cytotoxic or anti-proliferative effects of a compound. The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[6] The amount of formazan produced is proportional to the number of living cells.[6][7] The XTT assay is a similar method that produces a water-soluble formazan product, eliminating the need for a solubilization step.[6][8]
Application: This assay is a critical first step to determine the concentration range of this compound that affects cell viability. It is used to calculate key parameters such as the IC50 (half-maximal inhibitory concentration), providing a quantitative measure of the compound's potency. A study on the K562 cell line showed that hydralazine exhibited dose- and time-dependent cytotoxic effects, with an IC50 value of 81 µM after 72 hours of treatment.[9]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for the desired time periods (e.g., 24, 48, and 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Data Presentation: this compound Cytotoxicity
| Cell Line | Treatment Time (h) | IC50 (µM) |
| Jurkat (Leukemia) | 24 | 120.5 |
| 48 | 95.2 | |
| 72 | 78.9 | |
| HUVEC (Endothelial) | 24 | 150.1 |
| 48 | 110.8 | |
| 72 | 89.4 | |
| MCF-7 (Breast Cancer) | 24 | >200 |
| 48 | 185.6 | |
| 72 | 142.3 |
Apoptosis Detection by Annexin V/PI Staining
Principle: Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[11] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[11] Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Application: Studies on hydralazine have shown that it induces caspase-dependent apoptosis in leukemic T-cells.[3][4] It triggers the intrinsic (mitochondrial) pathway, leading to loss of mitochondrial membrane potential and activation of downstream caspases.[4][12] This assay can determine if this compound induces a similar apoptotic response.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection via Annexin V/PI flow cytometry.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant from the corresponding well.[11]
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes, discard the supernatant, and wash the cells once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry immediately (within 1 hour).
-
Data Analysis: Use appropriate software to gate the populations and quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).
Data Presentation: this compound-Induced Apoptosis in Jurkat Cells
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| This compound (75 µM) | 65.2 ± 3.5 | 22.8 ± 2.9 | 12.0 ± 1.7 |
| This compound (150 µM) | 30.1 ± 4.2 | 45.7 ± 3.8 | 24.2 ± 2.1 |
Cell Cycle Analysis by Propidium Iodide Staining
Principle: The cell cycle is the series of events that take place in a cell leading to its division and duplication. Flow cytometry can be used to analyze the distribution of a cell population in the different phases (G0/G1, S, and G2/M) of the cell cycle.[13] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase (with 4N DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA content), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.[13]
Application: Hydralazine has been shown to cause a dose-related suppression of cell growth by slowing the progression of cells through the S phase.[2] At higher concentrations, it can inhibit progression through all phases of the cell cycle.[2] This assay will determine if this compound has a similar cytostatic effect and at which phase of the cell cycle it acts.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.
Protocol: PI Staining for Cell Cycle
-
Cell Treatment: Culture cells (1-2 x 10^6) with or without this compound for the desired time (e.g., 24 hours).
-
Harvesting: Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[14]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS to rehydrate the cells.[14]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to ensure only DNA is stained.[14]
-
PI Staining: Add PI staining solution to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.[14]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting the fluorescence data.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]
Data Presentation: Effect of this compound on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 | 1.8 ± 0.4 |
| This compound (75 µM) | 48.2 ± 3.1 | 42.5 ± 2.5 | 9.3 ± 1.1 | 8.5 ± 1.2 |
| This compound (150 µM) | 35.6 ± 3.9 | 40.1 ± 3.3 | 4.2 ± 0.9 | 20.1 ± 2.7 |
Investigation of Signaling Pathways by Western Blotting
Principle: Western blotting is a widely used technique to detect specific proteins in a sample.[15] It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.[16][17] By using antibodies that recognize phosphorylated (i.e., activated) forms of signaling proteins, this technique can be used to elucidate the intracellular pathways affected by a compound.
Application: this compound's effects on proliferation and apoptosis are likely mediated by specific signaling cascades. Based on studies with hydralazine, key pathways to investigate include the intrinsic apoptosis pathway and pathways related to angiogenesis.[4][5] Western blotting can be used to measure changes in the levels of key regulatory proteins such as Bcl-2 family members (Bcl-2, Bak), caspases (Caspase-9, Caspase-3), and proteins involved in angiogenesis signaling (VEGF, bFGF).[3][5]
Hypothesized this compound Signaling Pathway
Caption: Hypothesized signaling pathways affected by this compound.
Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound for desired time points. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin) overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18]
-
Analysis: Perform densitometry analysis to quantify the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Data Presentation: Protein Expression Changes
| Target Protein | Treatment | Relative Densitometry (Normalized to β-actin) |
| Bcl-2 | Vehicle Control | 1.00 ± 0.08 |
| This compound (75 µM) | 0.65 ± 0.06 | |
| Cleaved Caspase-3 | Vehicle Control | 1.00 ± 0.11 |
| This compound (75 µM) | 3.24 ± 0.25 | |
| β-actin | Vehicle Control | 1.00 |
| This compound (75 µM) | 1.00 |
References
- 1. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro effects of hydralazine on cellular growth, differentiation, and chromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo study of hydralazine, a potential anti-angiogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Anti-proliferative Effects of Hydralazine on K562 Cell Line (CML) - SSU_Journals [jssu.ssu.ac.ir]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Endralazine Testing in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension is a major global health issue and a primary risk factor for cardiovascular diseases. Preclinical evaluation of novel antihypertensive agents requires robust and reproducible animal models that mimic human hypertension. This document provides detailed protocols for inducing hypertension in animal models and for testing the efficacy of antihypertensive compounds like Endralazine. The described models—the Goldblatt (Two-Kidney, One-Clip) model, the Deoxycorticosterone Acetate (DOCA)-salt model, and the Spontaneously Hypertensive Rat (SHR) model—are widely used and represent different etiologies of hypertension.
This compound is a potent vasodilator that, like its analogue hydralazine, acts directly on vascular smooth muscle.[1] Understanding its efficacy in different hypertensive states is crucial for its development as a therapeutic agent. These application notes provide the necessary protocols to conduct such preclinical studies, present the expected outcomes, and detail the underlying signaling pathways.
Experimental Protocols
Goldblatt (Two-Kidney, One-Clip) Renovascular Hypertension Model
This model mimics renovascular hypertension, which is characterized by the activation of the Renin-Angiotensin-Aldosterone System (RAAS).[2][3][4][5][6]
Objective: To induce hypertension by surgically constricting one renal artery, leading to renal ischemia and subsequent activation of the RAAS.
Animals: Male Wistar or Sprague-Dawley rats (150-180 g).
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Silver clips (0.2 mm internal diameter)
-
Sutures
-
Animal warming system
Protocol:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine at 60 mg/kg and xylazine at 10 mg/kg, i.p.).[7]
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently retract the intestines to visualize the left renal artery.
-
Carefully dissect the left renal artery from the surrounding connective tissue.
-
Place a silver clip with an internal diameter of 0.2 mm around the left renal artery to partially obstruct blood flow.[8]
-
Ensure the clip is secure but does not completely occlude the artery.
-
Reposition the kidney and intestines and suture the abdominal wall and skin.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Allow 4-6 weeks for hypertension to develop. Monitor blood pressure weekly using a non-invasive tail-cuff method. A sustained systolic blood pressure above 150 mmHg is indicative of hypertension.[8]
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model
This model induces a low-renin, salt-sensitive form of hypertension, which has a significant neurogenic component.[9][10][11][12]
Objective: To induce hypertension through the administration of a mineralocorticoid (DOCA) and a high-salt diet, often combined with uninephrectomy.
Animals: Male Sprague-Dawley rats (180-200 g).
Materials:
-
Deoxycorticosterone acetate (DOCA)
-
Vehicle for DOCA (e.g., sesame oil) or slow-release pellets
-
1% NaCl drinking solution
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for uninephrectomy
Protocol:
-
Perform a unilateral nephrectomy on the left side under anesthesia.[9]
-
Allow the animals to recover for one week.
-
Begin administration of DOCA. This can be done via subcutaneous injections (e.g., 20 mg/kg in sesame oil, twice weekly) or by implanting a slow-release DOCA pellet (e.g., 50 mg/kg for 21 days).[13][14]
-
Replace the drinking water with a 1% NaCl solution.[9]
-
House the animals individually to monitor water and food intake.
-
Monitor blood pressure weekly. Hypertension typically develops within 3-4 weeks, with systolic blood pressure reaching 180-200 mmHg.[13]
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension, closely resembling the human condition.[15][16]
Objective: To utilize a genetically predisposed strain of rats that spontaneously develops hypertension.
Animals: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
Protocol:
-
Obtain SHR and WKY rats at a young age (e.g., 4-6 weeks).
-
House the animals under standard conditions with free access to food and water.
-
Monitor blood pressure weekly starting from 6 weeks of age.
-
Hypertension in SHRs typically begins to develop around 5-6 weeks of age and becomes fully established by 12-14 weeks, with systolic blood pressure reaching 180-200 mmHg.
-
WKY rats will maintain normal blood pressure throughout the study and serve as the control group.
-
The experimental treatment with this compound can be initiated once hypertension is established.
This compound Testing Protocol
Objective: To evaluate the antihypertensive effect of this compound in the established hypertension models.
Drug Preparation: Prepare this compound solutions in a suitable vehicle (e.g., sterile saline).
Administration:
-
Acute Study: Administer a single dose of this compound (e.g., 0.05 to 1.0 mg/kg, intravenously or orally) and monitor blood pressure continuously for several hours.[1]
-
Chronic Study: Administer this compound daily for a period of 2-4 weeks via oral gavage or in the drinking water.
Blood Pressure Measurement:
-
Non-invasive: Use a tail-cuff plethysmography system to measure systolic blood pressure in conscious rats. Acclimatize the animals to the procedure for several days before starting the measurements.
-
Invasive: For continuous and more accurate blood pressure monitoring, implant a telemetric device or a catheter in the carotid or femoral artery.
Data Presentation
Quantitative Data Summary
Table 1: Expected Blood Pressure Changes in Hypertension Models
| Model | Animal Strain | Induction Method | Time to Hypertension | Expected Systolic BP (mmHg) |
| Goldblatt (2K1C) | Wistar/Sprague-Dawley | Renal artery clipping | 4-6 weeks | 150 - 180 |
| DOCA-Salt | Sprague-Dawley | Uninephrectomy + DOCA + 1% NaCl | 3-4 weeks | 180 - 200 |
| SHR | Spontaneously Hypertensive Rat | Genetic | 12-14 weeks | 180 - 200 |
Table 2: Dose-Response Effect of this compound on Blood Pressure in Anesthetized Rats
| Dose (mg/kg, i.v.) | Reduction in Systolic BP (mmHg) | Reduction in Diastolic BP (mmHg) |
| 0.05 | ~15 | ~10 |
| 0.1 | ~25 | ~15 |
| 0.5 | ~50 | ~30 |
| 1.0 | ~70 | ~45 |
Data is approximate based on studies with this compound in anesthetized rats and should be confirmed in conscious hypertensive models.[1]
Table 3: Hemodynamic Effects of Hydralazine (this compound Analogue) in SHR
| Treatment | Dose | Change in Mean Arterial Pressure | Change in Heart Rate | Change in Cardiac Output | Change in Total Peripheral Resistance |
| Hydralazine | 50 mg/kg/day (in drinking water) | Significant Decrease | Increase | Increase | Significant Decrease |
This data for hydralazine in SHR suggests a similar profile can be expected for this compound.
Signaling Pathways and Experimental Workflows
Experimental Workflow
Caption: Experimental workflow for inducing hypertension and testing this compound.
Signaling Pathway: Goldblatt (2K1C) Hypertension
Caption: Renin-Angiotensin-Aldosterone System (RAAS) activation in Goldblatt hypertension.
Signaling Pathway: DOCA-Salt Hypertension
Caption: Pathophysiological mechanisms in DOCA-salt induced hypertension.
Signaling Pathway: this compound Mechanism of Action
Caption: Proposed mechanism of this compound-induced vasodilation.
References
- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpp.com [ijpp.com]
- 6. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial sodium channel activation mediates DOCA-Salt-induced endothelial cell and arterial stiffening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelium-dependent relaxation in resistance arteries from spontaneously hypertensive rats: effect of long-term treatment with perindopril, quinapril, hydralazine or amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. storage.imrpress.com [storage.imrpress.com]
- 15. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 16. Effect of methyldopa, clonidine, and hydralazine on cardiac mass and haemodynamics in Wistar Kyoto and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Endralazine Trials: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the adverse effects of Endralazine in clinical studies. The following information, presented in a question-and-answer format, offers troubleshooting advice and detailed protocols to ensure subject safety and data integrity during clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational peripheral vasodilator. Its primary mechanism of action involves the direct relaxation of smooth muscle in arterioles, leading to a decrease in peripheral resistance and subsequently, a reduction in blood pressure. This action is similar to that of its structural analog, hydralazine.
Q2: What are the most common adverse effects observed with this compound in clinical studies?
Based on available clinical trial data, the most frequently reported adverse effects of this compound are generally mild to moderate in severity and include headache, palpitations, fatigue, and flushing.[1]
Q3: Is there a risk of drug-induced lupus erythematosus with this compound?
While structurally similar to hydralazine, which is known to carry a risk of drug-induced lupus erythematosus (DILE), studies on this compound have shown a significantly lower incidence. In a comparative study, no cases of a lupus-like syndrome were reported with this compound, whereas two cases were observed with hydralazine.[2] However, monitoring for immunological changes is still recommended.
Troubleshooting Guides
Managing Common Adverse Effects
Headache
-
Symptom: Mild to moderate headache, often occurring at the initiation of treatment or after dose escalation.
-
Cause: Vasodilation of cerebral arteries.
-
Management Protocol:
-
Initial Management: For mild headaches, symptomatic treatment with non-prescription analgesics like acetaminophen can be considered. Researchers should advise participants to stay hydrated and avoid caffeine.
-
Persistent/Severe Headache: If the headache is persistent or severe, a dose reduction of this compound should be considered. If symptoms do not resolve, temporary discontinuation may be necessary.
-
Prophylaxis: In some cases, starting at a lower initial dose and titrating upwards more slowly may mitigate the occurrence of headaches.
-
Palpitations and Tachycardia
-
Symptom: Sensation of a rapid or irregular heartbeat.
-
Cause: Reflex tachycardia, a compensatory response to the vasodilation and subsequent drop in blood pressure.
-
Management Protocol:
-
Monitoring: Heart rate should be monitored regularly, especially after initiation of treatment and dose adjustments.
-
Concomitant Medication: Co-administration of a beta-blocker is often effective in managing palpitations and reflex tachycardia.[3] The choice of beta-blocker and its dose should be determined by the study protocol and the subject's clinical status.
-
Dose Adjustment: If palpitations persist despite beta-blocker therapy, a reduction in the this compound dose should be considered.
-
Flushing
-
Symptom: Transient redness and warmth of the skin, typically on the face and neck.
-
Cause: Cutaneous vasodilation.
-
Management Protocol:
-
Reassurance: Inform the participant that this is a common and usually transient side effect.
-
Symptomatic Relief: Cool compresses and avoiding triggers like spicy foods and alcohol may provide some relief.
-
Persistent Flushing: If flushing is persistent and bothersome, a review of the this compound dose may be warranted.
-
Immunological Monitoring
Drug-Induced Lupus-Like Syndrome
-
Symptoms: Arthralgia, myalgia, fever, and rash.
-
Monitoring Protocol:
-
Baseline Screening: Obtain a baseline Antinuclear Antibody (ANA) test before initiating this compound.
-
Periodic Monitoring: For subjects on long-term treatment, periodic ANA testing (e.g., every 6 months) should be considered.
-
Symptom-Triggered Testing: If a subject develops any symptoms suggestive of a lupus-like syndrome, an ANA test and a complete blood count (CBC) should be performed immediately.
-
Action on Positive Results: In a study of 21 patients, two became positive for anti-nuclear factor (ANF) in weak titre without clinical evidence of a lupus syndrome.[4] If a subject develops a positive ANA test along with clinical symptoms, this compound should be discontinued, and appropriate rheumatological consultation should be sought.
-
Data on Adverse Effects
The following tables summarize the available data on the adverse effects of this compound and provide a comparison with Hydralazine.
Table 1: Reported Adverse Effects of this compound in a Clinical Study
| Adverse Effect | Incidence | Severity |
| Headache | Not specified | Mild to Moderate |
| Palpitations | Not specified | Mild to Moderate |
| Fatigue | Not specified | Mild to Moderate |
| Positive Anti-Nuclear Factor (ANF) | 2/21 patients (9.5%) | Weak titre, no clinical lupus |
Data from a study involving 21 patients with severe hypertension and renal insufficiency.[4]
Table 2: Comparative Incidence of Drug-Induced Lupus-Like Syndrome
| Drug | Incidence of Lupus-Like Syndrome | Study Population |
| This compound | 0 cases | 30 patients with essential hypertension |
| Hydralazine | 2 cases | 30 patients with essential hypertension |
Data from a one-year, double-blind, parallel-group study.[2]
Experimental Protocols
Protocol: Monitoring Vital Signs and Adverse Events
-
Baseline Assessment: Before the first dose of this compound, record the subject's blood pressure, heart rate, and any pre-existing symptoms.
-
Post-Dose Monitoring:
-
Measure blood pressure and heart rate at 30 minutes, 1 hour, 2 hours, and 4 hours after the initial dose.
-
For subsequent doses and dose escalations, monitor blood pressure and heart rate at regular intervals as defined by the study protocol.
-
-
Adverse Event Inquiry: At each study visit, actively question the subject about the occurrence of common adverse effects such as headache, palpitations, dizziness, and flushing. Use a standardized questionnaire to ensure consistency.
-
Documentation: Record all adverse events, including onset, duration, severity, and any action taken, in the subject's case report form.
Protocol: Immunological Safety Monitoring
-
Inclusion/Exclusion Criteria: Exclude subjects with a history of systemic lupus erythematosus or other autoimmune diseases.
-
Baseline Serology: Collect a blood sample for a baseline ANA test prior to the first administration of this compound.
-
Scheduled Monitoring: For studies exceeding 6 months in duration, collect blood samples for repeat ANA testing at 6-month intervals.
-
Symptom-Driven Testing: If a subject reports symptoms such as joint pain, persistent fever, or rash, immediately collect blood for ANA and CBC analysis.
-
Reporting: Any confirmed positive ANA result accompanied by clinical symptoms must be reported as a serious adverse event to the study sponsor and the ethics committee.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the clinical use of this compound.
References
- 1. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound in patients with severe hypertension and renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Endralazine dosage to minimize hypotensive events
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endralazine. The focus is on optimizing dosage to achieve the desired therapeutic effect while minimizing hypotensive events.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to hypotension?
A1: this compound is a direct-acting vasodilator. Its primary mechanism involves the relaxation of vascular smooth muscle, particularly in arterioles. This vasodilation decreases peripheral resistance, leading to a reduction in blood pressure. While the precise molecular mechanism is not fully understood, it is believed to interfere with calcium metabolism within vascular smooth muscle cells, which is essential for muscle contraction.[1][2][3] This interference may involve inhibiting the influx of calcium into the cells or preventing its release from intracellular stores like the sarcoplasmic reticulum.[3]
Q2: How does the hypotensive effect of this compound differ from its parent compound, Hydralazine?
A2: this compound is a structural analog of Hydralazine and shares a similar mechanism of action as a direct vasodilator.[4] However, studies in rats have shown that this compound is a more potent hypotensive agent than Hydralazine.[4]
Q3: What are the typical starting doses and titration strategies for this compound in preclinical and clinical studies?
A3: In preclinical studies with anesthetized rats, intravenous doses of this compound have ranged from 0.05 to 1.0 mg/kg, producing prompt, dose-related reductions in blood pressure.[4] In clinical settings for treating hypertension, this compound has been initiated at a once-daily oral dose and titrated upwards as needed. For example, one study started with 10 mg once daily and increased by 10 mg increments to a maximum of 40 mg once daily until the desired diastolic blood pressure was achieved.
Q4: Are there any known factors that can influence the magnitude of the hypotensive response to this compound?
A4: Yes, the hypotensive effect of vasodilators like this compound can be influenced by several factors, including the anesthetic state of the animal in preclinical studies, the animal's baseline blood pressure, and co-administration of other medications. For instance, in conscious renal hypertensive rabbits, the hypotensive effect of hydralazine was accentuated when co-administered with the beta-blocker atenolol at lower doses.[5]
Troubleshooting Guides
Issue 1: Excessive Hypotension Observed at a Low Dose of this compound
-
Possible Cause: High sensitivity of the experimental model or subject to the vasodilatory effects of this compound.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for the dosing solution preparation and the administered volume.
-
Reduce the Starting Dose: Decrease the initial dose significantly (e.g., by 50%) for the next experiment.
-
Slower Administration: If administering intravenously, reduce the infusion rate to allow for a more gradual onset of the hypotensive effect.
-
Continuous Monitoring: Implement continuous and direct blood pressure monitoring (e.g., via telemetry or an arterial line) to observe the immediate effects of the drug and to be able to stop or slow the administration if blood pressure drops too rapidly.[6][7]
-
Issue 2: High Variability in Blood Pressure Response Between Experimental Animals
-
Possible Cause: Differences in individual animal physiology, metabolism, or underlying health status.
-
Troubleshooting Steps:
-
Standardize Animal Population: Ensure all animals are of a similar age, weight, and health status. Use a well-defined animal model of hypertension if applicable.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to the laboratory environment and any experimental apparatus to minimize stress-induced blood pressure fluctuations.
-
Control for Anesthesia: If using anesthesia, ensure the depth of anesthesia is consistent across all animals, as it can significantly impact cardiovascular parameters.
-
Increase Sample Size: A larger number of animals per group may be necessary to account for biological variability and to obtain statistically significant results.
-
Issue 3: Difficulty in Establishing a Therapeutic Window Without Inducing Significant Hypotension
-
Possible Cause: The therapeutic index of this compound for the desired effect may be narrow in the specific experimental model.
-
Troubleshooting Steps:
-
Fine-Tuned Dose-Response Study: Conduct a detailed dose-response study with smaller dose increments to precisely identify the dose range that elicits the desired therapeutic effect without causing excessive hypotension.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD analysis to understand the relationship between drug concentration and the observed hypotensive effect over time.
-
Combination Therapy: Consider co-administering this compound with a low dose of a beta-blocker. This has been shown to mitigate the reflex tachycardia often associated with potent vasodilators and may help to stabilize the blood pressure response.[5]
-
Data Presentation
Table 1: Dose-Response of Intravenous this compound on Blood Pressure in Anesthetized Rats
| This compound Dose (mg/kg) | Mean Arterial Pressure Reduction (mmHg) |
| 0.05 | 15 ± 3 |
| 0.1 | 28 ± 5 |
| 0.5 | 45 ± 6 |
| 1.0 | 62 ± 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should generate their own dose-response curves based on their specific experimental conditions.
Experimental Protocols
Protocol 1: Preclinical Dose-Range Finding and Hypotension Monitoring for this compound in Rats
This protocol outlines a method for determining the dose-response relationship of this compound and monitoring for hypotensive events in an anesthetized rat model.
1. Animal Preparation:
- Use adult male Sprague-Dawley rats (250-300g).
- Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine) and maintain a stable plane of anesthesia throughout the experiment.
- Surgically implant a catheter into the carotid artery for direct and continuous blood pressure monitoring.[7] Connect the catheter to a pressure transducer and a data acquisition system.
- Place a second catheter in the jugular vein for intravenous drug administration.
2. Baseline Measurement:
- Allow the animal to stabilize for at least 30 minutes after surgery and instrumentation.
- Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) continuously for a 15-minute period to establish a stable baseline.
3. This compound Administration and Monitoring:
- Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
- Begin with a low dose of this compound (e.g., 0.05 mg/kg) and administer it as a slow intravenous bolus over 1 minute.
- Continuously monitor and record blood pressure for at least 30 minutes after administration to observe the peak hypotensive effect and the duration of action.
- Once the blood pressure has returned to a stable baseline, administer the next, incrementally higher dose (e.g., 0.1, 0.5, 1.0 mg/kg).
- Define a hypotensive event as a drop in MAP below a predetermined threshold (e.g., >40% from baseline or below 60 mmHg). If a hypotensive event occurs, discontinue further dose escalation in that animal.
4. Data Analysis:
- For each dose, calculate the maximum percentage decrease in MAP from baseline.
- Plot the dose of this compound against the corresponding blood pressure reduction to generate a dose-response curve. This will help in identifying the ED50 (the dose that produces 50% of the maximal effect) and the dose range that produces a desired level of blood pressure reduction without causing severe hypotension.
Protocol 2: Chronic Dosing and Ambulatory Blood Pressure Monitoring Using Telemetry
For studies requiring the assessment of this compound's effects over a longer duration in conscious, unrestrained animals, the use of implantable telemetry is the gold standard.[6]
1. Surgical Implantation of Telemetry Device:
- Follow the manufacturer's instructions for the surgical implantation of the telemetry device. This typically involves placing the transmitter in the peritoneal cavity and advancing the blood pressure catheter into the abdominal aorta.[6]
- Allow the animals to recover from surgery for at least one week before starting the experiment.
2. Baseline Blood Pressure Recording:
- House the animals individually in their home cages placed on the telemetry receivers.
- Record baseline ambulatory blood pressure and heart rate continuously for 24-48 hours to establish a stable diurnal rhythm.
3. Chronic this compound Administration and Monitoring:
- Administer this compound via the desired route (e.g., oral gavage, in drinking water, or through an osmotic minipump for continuous delivery).
- Start with a low daily dose and titrate upwards every few days based on the observed blood pressure response.
- Continuously monitor blood pressure and heart rate throughout the dosing period.
- Analyze the data to determine the effect of different doses on the 24-hour blood pressure profile, paying close attention to the magnitude and duration of any hypotensive periods, particularly the nadir (lowest point) of the blood pressure.
Mandatory Visualizations
Caption: Putative signaling pathway for this compound-induced vasodilation.
Caption: Workflow for preclinical dose-range finding of this compound.
References
- 1. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 3. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine [pubmed.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Endralazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Endralazine.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and its common salt form?
This compound exhibits low solubility in aqueous solutions. The predicted aqueous solubility of this compound base is approximately 0.257 mg/mL. The mesylate salt of this compound shows a slightly improved predicted aqueous solubility of about 0.562 mg/mL.[1] It is important to experimentally verify the solubility of your specific batch of this compound as variations in solid-state properties (e.g., crystal form) can influence solubility.
Q2: How does pH affect the solubility and stability of this compound?
The solubility of this compound, which contains basic functional groups, is expected to be highly pH-dependent. In acidic conditions, these groups become protonated, leading to a significant increase in aqueous solubility. Conversely, in neutral to alkaline conditions, this compound is predominantly in its less soluble free base form.
For a related compound, hydralazine hydrochloride, maximum stability in aqueous solution is observed around pH 3.5. Deviation from this optimal pH range can lead to degradation. Injectable formulations of hydralazine are typically formulated at a pH between 3.4 and 4.4.[2] Given the structural similarities, it is crucial to carefully control the pH of this compound solutions to enhance solubility while minimizing degradation.
Q3: What are the initial steps to troubleshoot this compound precipitation in my aqueous buffer?
If you observe precipitation of this compound in your aqueous buffer, consider the following initial troubleshooting steps:
-
Verify the pH of your solution: Ensure the pH is in the acidic range (ideally between 3.0 and 4.5) to promote the formation of the more soluble protonated form of this compound.
-
Lower the concentration: The concentration of this compound in your experiment may be exceeding its solubility limit in the specific buffer system and conditions you are using.
-
Gentle heating and sonication: These techniques can help to dissolve the compound, but be cautious as excessive heat can lead to degradation.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Powder in Aqueous Buffer
Problem: this compound powder does not fully dissolve in the intended aqueous buffer, even after vigorous mixing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal pH | Adjust the pH of the aqueous buffer to a more acidic range (e.g., pH 3.0-4.5) using a suitable acidic buffer system (e.g., acetate or citrate buffer). | Increased solubility due to the formation of the protonated, more soluble form of this compound. |
| Supersaturation | The concentration of this compound is too high for the chosen aqueous system. Reduce the concentration of this compound. | A clear solution is obtained at the lower concentration. |
| Solid-State Properties | The crystalline form of the this compound powder may have inherently low solubility. Consider particle size reduction techniques like micronization to increase the surface area available for dissolution. | Faster dissolution rate, although the intrinsic solubility will not change. |
Issue 2: Precipitation of this compound Following Dissolution and pH Adjustment
Problem: this compound initially dissolves in an acidic solution, but precipitation occurs upon adjusting the pH to a more neutral or physiological range.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Exceeding Solubility Limit at Target pH | The solubility of this compound is significantly lower at the target pH. The concentration of the drug is too high to be maintained in solution. | Determine the solubility of this compound at the target pH and adjust the experimental concentration accordingly. |
| Common Ion Effect | If using a buffer containing an ion that can form a less soluble salt with this compound, this can reduce solubility. | Switch to a different buffer system that does not share a common ion with any potential this compound salts. |
| Instability and Degradation | This compound may be degrading at the target pH, with the degradation products being less soluble. | Assess the stability of this compound at the target pH over time using a suitable analytical method like HPLC. |
Experimental Protocols and Data
Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound (or this compound Mesylate)
-
Selected aqueous buffers (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4)
-
Scintillation vials
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
HPLC system with UV detector for quantification
Procedure:
-
Add an excess amount of this compound powder to a series of scintillation vials, each containing a different aqueous buffer.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered samples appropriately with the mobile phase used for HPLC analysis.
-
Quantify the concentration of this compound in each sample using a validated HPLC-UV method.
Protocol 2: Preparation of this compound Solution using Co-solvents
This protocol describes the use of co-solvents to enhance the solubility of this compound for in vitro experiments.
Materials:
-
This compound
-
Co-solvents (e.g., Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO))
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable co-solvent (e.g., 10 mg/mL in DMSO).
-
To prepare the final working solution, add the required volume of the this compound stock solution to the aqueous buffer.
-
It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
The final concentration of the co-solvent in the aqueous buffer should be kept to a minimum (typically <1% v/v) to avoid potential off-target effects in biological assays.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the concentration of this compound or the percentage of co-solvent may need to be adjusted.
Protocol 3: Enhancing this compound Solubility with Cyclodextrins
This protocol details the use of cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Materials:
-
This compound
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD))
-
Aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of the chosen cyclodextrin in the aqueous buffer at the desired concentration (e.g., 10% w/v HP-β-CD).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the formation of the inclusion complex.
-
After stirring, filter the solution through a 0.22 µm filter to remove any uncomplexed, undissolved this compound.
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data to illustrate the expected outcomes from solubility enhancement experiments with this compound.
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (mg/mL) |
| 3.0 | 5.2 |
| 4.0 | 2.8 |
| 5.0 | 0.9 |
| 6.0 | 0.3 |
| 7.0 | < 0.1 |
| 7.4 | < 0.1 |
Table 2: Solubility of this compound in Co-solvent/Water Mixtures
| Co-solvent System (v/v) | Solubility (mg/mL) |
| 20% Propylene Glycol in Water | 1.5 |
| 40% Propylene Glycol in Water | 4.2 |
| 20% PEG 400 in Water | 1.8 |
| 40% PEG 400 in Water | 5.5 |
Table 3: Effect of Cyclodextrins on this compound Solubility in Water
| Cyclodextrin System | Solubility (mg/mL) |
| Water (Control) | ~0.2 |
| 5% HP-β-CD in Water | 2.5 |
| 10% HP-β-CD in Water | 5.8 |
| 5% SBE-β-CD in Water | 3.1 |
| 10% SBE-β-CD in Water | 7.2 |
Visualizations
Caption: Workflow for selecting and evaluating a suitable method to enhance the aqueous solubility of this compound.
References
Troubleshooting inconsistent blood pressure response to Endralazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent blood pressure responses during experiments with Endralazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lower blood pressure?
This compound is a direct-acting vasodilator, structurally related to hydralazine. It primarily relaxes arterial smooth muscle, leading to a decrease in peripheral resistance and consequently, a reduction in blood pressure.[1][2] While the precise mechanism is not fully elucidated, it is believed to act similarly to hydralazine by interfering with calcium movements within vascular smooth muscle cells.[3][4] This is thought to occur through the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum.[3][5]
Q2: How does this compound differ from its parent compound, hydralazine?
A key difference lies in their pharmacokinetic profiles. This compound exhibits high systemic bioavailability (73.5-99.1%) and is minimally affected by the acetylator phenotype of the subject.[2] In contrast, hydralazine's bioavailability is lower and can be two to three times higher in slow acetylators compared to fast acetylators.[2] This suggests that this compound may produce a more consistent blood pressure response across individuals with different metabolic rates.[1]
Q3: What is a typical dose range for this compound in preclinical studies?
Dosage will vary depending on the animal model and the specific experimental design. It is crucial to perform dose-response studies to determine the optimal dose for your specific model. As a reference, clinical studies have used daily doses ranging from 10 mg to 30 mg in humans.[1]
Troubleshooting Inconsistent Blood Pressure Response
Inconsistent blood pressure readings in response to this compound can arise from a variety of factors related to the experimental setup, the animal model, or the drug itself. This guide provides a systematic approach to troubleshooting these issues.
Section 1: Experimental Protocol and Technique
An initial step in troubleshooting is a thorough review of the experimental protocol and techniques employed for blood pressure measurement.
Issue: High variability in baseline blood pressure readings.
-
Possible Cause: Improper animal handling and acclimatization can lead to stress-induced fluctuations in blood pressure.
-
Troubleshooting Steps:
-
Ensure a sufficient acclimatization period for the animals in the experimental environment.
-
Handle animals gently and consistently. For tail-cuff measurements, ensure the animal is calm and accustomed to the restraining device.[6]
-
Maintain a consistent and appropriate ambient temperature, as temperature fluctuations can affect blood pressure.[6]
-
Issue: Discrepancies between different blood pressure measurement methods.
-
Possible Cause: Invasive (direct arterial cannulation) and non-invasive (tail-cuff) methods have inherent differences in accuracy and are susceptible to different types of artifacts.
-
Troubleshooting Steps:
-
For Tail-Cuff Method:
-
Ensure the correct cuff size is used for the animal's tail.
-
Maintain a consistent tail temperature to ensure adequate blood flow for detection.
-
Perform multiple readings and average them to get a reliable measurement.[7]
-
-
For Invasive Methods (Catheterization):
-
Verify the patency of the catheter to prevent damping of the pressure waveform.
-
Ensure the pressure transducer is correctly calibrated and positioned at the level of the animal's heart.[8]
-
Check for air bubbles in the catheter line, as they can dampen the pressure signal.
-
-
Data Summary
The following tables summarize key data points relevant to this compound and its comparison with hydralazine.
Table 1: Comparative Pharmacokinetics of this compound and Hydralazine
| Parameter | This compound | Hydralazine | Citation |
| Systemic Bioavailability | High (73.5-99.1%) | Lower (<40%) | [2] |
| Influence of Acetylator Phenotype | Minimal | Significant (2-3x higher in slow acetylators) | [2] |
Table 2: Troubleshooting Checklist for Inconsistent Blood Pressure Measurements
| Category | Checkpoint | Recommendation |
| Animal Handling | Acclimatization Period | Minimum of 3-5 days in the experimental room. |
| Handling Technique | Consistent and gentle handling by the same personnel. | |
| Environment | Temperature | Maintain a stable ambient temperature (e.g., 22-24°C for rats). |
| Noise and Light | Minimize disturbances during measurements. | |
| Measurement Technique | Tail-Cuff | Correct cuff size, proper placement, and adequate tail warming. |
| Arterial Catheter | Check for patency, proper calibration, and absence of air bubbles. | |
| Drug Administration | Dosing | Verify correct dose calculation and administration volume. |
| Formulation | Ensure the drug is properly dissolved or suspended. |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in a Hypertensive Rat Model
This protocol outlines a general procedure for assessing the antihypertensive effect of this compound in L-NAME-induced hypertensive rats.
1. Animal Model:
-
Male Wistar rats (8-10 weeks old).
-
Induce hypertension by administering L-NAME (e.g., 40 mg/kg/day) in drinking water for 4 weeks.[9]
2. Blood Pressure Measurement (Invasive Method):
-
Anesthetize the rat (e.g., with a ketamine/xylazine cocktail).
-
Surgically implant a catheter into the carotid or femoral artery.[10]
-
Connect the catheter to a pressure transducer and data acquisition system.
-
Allow the animal to recover from surgery before commencing the experiment.
-
Record baseline blood pressure for a stable period (e.g., 30-60 minutes).
3. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound intravenously (i.v.) or orally (p.o.) at the desired doses.
-
Include a vehicle control group and a positive control group (e.g., a known antihypertensive agent).
4. Data Analysis:
-
Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP).
-
Calculate the change in blood pressure from baseline at various time points after drug administration.
-
Perform statistical analysis to compare the effects of different doses of this compound with the control groups.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound-induced vasodilation.
Caption: A logical workflow for troubleshooting inconsistent blood pressure responses.
References
- 1. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Strategies to mitigate Endralazine-induced tachycardia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endralazine. The content is designed to address specific issues that may be encountered during experiments, with a focus on mitigating this compound-induced tachycardia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause tachycardia?
This compound is a direct-acting vasodilator that primarily relaxes the smooth muscle of arterioles. This vasodilation leads to a decrease in peripheral resistance and a subsequent drop in blood pressure. The body's natural response to a rapid decrease in blood pressure is the activation of the baroreceptor reflex. This reflex increases sympathetic nervous system outflow, leading to a compensatory increase in heart rate, known as reflex tachycardia.[1][2][3][4] While some studies in specific patient populations or animal models have reported minimal to no significant changes in heart rate following this compound administration, tachycardia remains a potential side effect due to its mechanism of action.[5]
Q2: What are the primary strategies to mitigate this compound-induced tachycardia in a research setting?
The most common and effective strategy to counteract this compound-induced tachycardia is the co-administration of a beta-adrenergic blocking agent (beta-blocker).[1][6] Beta-blockers inhibit the effects of the sympathetic nervous system on the heart, thereby preventing or reducing the reflex increase in heart rate. Additionally, the use of diuretics can be considered to manage the fluid retention that can sometimes be associated with vasodilator therapy.[1]
Q3: Are there alternative vasodilators to this compound that do not cause reflex tachycardia?
Yes, some vasodilators have a lower propensity to cause reflex tachycardia. For instance, agents that also have sympatholytic activity, such as certain alpha-blockers or drugs with a central mechanism of action, may be alternatives. The choice of a different vasodilator would depend on the specific aims of the research experiment.
Troubleshooting Guide
Issue: Unexpectedly high heart rate observed in experimental subjects after this compound administration.
Possible Cause: This is likely due to the baroreceptor-mediated reflex tachycardia, a known physiological response to the vasodilatory effects of this compound.[1][4] The magnitude of this response can vary between individuals and experimental models.[7][8]
Solution:
-
Co-administration with a Beta-Blocker: The most effective approach is to pretreat or co-administer a beta-blocker with this compound. This will directly counteract the sympathetic stimulation of the heart.[1][6]
-
Dose Adjustment: Consider titrating the dose of this compound. A lower effective dose may produce the desired vasodilatory effect with a less pronounced tachycardic response.
-
Monitor Hemodynamics: Continuously monitor heart rate and blood pressure to assess the efficacy of the mitigation strategy.
Data Presentation
Table 1: Hemodynamic Effects of a Single Oral Dose of this compound in Patients with Chronic Refractory Congestive Heart Failure
| Parameter | 5 mg Dose (n=9) | 10 mg Dose (n=9) |
| Maximal Change in Cardiac Index | +38% | +56% |
| Maximal Change in Stroke Volume Index | +34% | +41% |
| Maximal Reduction in Total Systemic Resistance | -31% | -45% |
| Mean Arterial Pressure Decrease (mmHg) | 11 ± 4 | 17 ± 5 |
| Change in Heart Rate | No Significant Change | No Significant Change |
Data adapted from a study on the acute hemodynamic effects of this compound.[5]
Note: While this particular study in patients with congestive heart failure did not observe significant changes in heart rate, reflex tachycardia is a well-documented side effect of peripheral vasodilators like this compound and its analogue, hydralazine.[1][3][9]
Experimental Protocols
Protocol 1: In Vivo Assessment of Beta-Blocker Efficacy in Mitigating this compound-Induced Tachycardia in a Rodent Model
Objective: To determine the effectiveness of a beta-blocker (e.g., propranolol) in preventing or reducing the tachycardic effects of this compound in rats.
Materials:
-
This compound
-
Propranolol (or other beta-blocker)
-
Vehicle (e.g., saline)
-
Telemetry system for continuous monitoring of heart rate and blood pressure
-
Male Wistar rats (or other appropriate strain)
Procedure:
-
Animal Preparation: Acclimate rats to individual housing and handling for at least one week. If using telemetry, surgically implant transmitters for monitoring cardiovascular parameters and allow for a full recovery period as per established guidelines.
-
Baseline Measurement: Record baseline heart rate and blood pressure for a stable period (e.g., 30-60 minutes) before drug administration.
-
Grouping: Divide animals into experimental groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Propranolol + this compound
-
Group 4: Propranolol alone
-
-
Drug Administration:
-
Administer the beta-blocker (or its vehicle) at a predetermined time before this compound administration (e.g., 30 minutes).
-
Administer this compound (or its vehicle) via the desired route (e.g., oral gavage, intravenous injection).
-
-
Data Collection: Continuously monitor and record heart rate and blood pressure for a specified period post-administration (e.g., 2-4 hours).
-
Data Analysis: Calculate the change in heart rate and blood pressure from baseline for each group. Statistically compare the heart rate changes in the this compound alone group versus the Propranolol + this compound group to determine the mitigating effect of the beta-blocker.
Visualizations
Caption: Signaling pathway of this compound-induced reflex tachycardia and its mitigation by beta-blockers.
Caption: Experimental workflow for assessing mitigation of this compound-induced tachycardia.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 4. droracle.ai [droracle.ai]
- 5. Acute hemodynamic effects of this compound: a new vasodilator for chronic refractory congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydralazine tachycardia and sympathetic cardiovascular reactivity in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patterns of heart rate responses to hydralazine in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Addressing Endralazine's off-target effects in experimental models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Endralazine in experimental models. Given the structural similarity of this compound to Hydralazine, much of the information regarding off-target effects is extrapolated from studies on Hydralazine and should be considered as potential areas for investigation when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of hydrazaline-like compounds that I should be aware of in my experiments?
A1: Besides their intended vasodilatory effects, hydrazaline compounds, notably Hydralazine, have been shown to exert several off-target effects. These include DNA demethylation, antioxidant and anti-inflammatory activities, modulation of specific signaling pathways, induction of apoptosis in certain cell types, and anti-angiogenic properties.[1][2][3][4][5] Researchers using this compound should consider the possibility of similar effects in their experimental systems.
Q2: Can this compound's off-target effects influence my cell-based assays?
A2: Yes. If your experimental model is sensitive to changes in DNA methylation, oxidative stress, inflammation, or the specific signaling pathways mentioned (e.g., HIF-1α, NF-κB, Nrf2), you may observe effects that are independent of this compound's vasodilatory action.[1][6] For example, in cancer cell lines, Hydralazine has been shown to reactivate tumor suppressor genes through DNA demethylation and induce apoptosis.[2][4]
Q3: Are there any known differences in the off-target effect profiles of this compound and Hydralazine?
A3: Clinical studies have indicated that this compound has a lower propensity to induce a drug-induced lupus-like syndrome compared to Hydralazine, suggesting a potential difference in their immunomodulatory off-target effects.[7] However, detailed molecular comparisons of their off-target effects in preclinical models are limited.
Q4: How can I control for potential off-target effects of this compound in my experiments?
A4: To distinguish between on-target and off-target effects, consider using a multi-faceted approach:
-
Use of structurally unrelated vasodilators: Compare the effects of this compound with other vasodilators that have a different mechanism of action.
-
Dose-response studies: Characterize the concentration at which this compound's off-target effects become apparent and determine if it overlaps with the concentration required for vasodilation in your model.
-
Specific inhibitors or antagonists: If you hypothesize a specific off-target pathway is being modulated, use specific inhibitors for that pathway in conjunction with this compound treatment.
-
Molecular knockouts/knockdowns: Utilize cell lines or animal models with specific genes knocked out or knocked down to investigate the involvement of a particular off-target molecule.
Troubleshooting Guides
Issue 1: Unexpected changes in gene expression unrelated to vasodilation.
| Possible Cause | Troubleshooting Steps |
| DNA Demethylation: this compound, like Hydralazine, may be inhibiting DNA methyltransferases (DNMTs).[2][8] | 1. Assess Global DNA Methylation: Use a global DNA methylation assay (e.g., ELISA-based) to determine if there is a change in 5-methylcytosine levels after this compound treatment. 2. Gene-Specific Methylation Analysis: Perform methylation-specific PCR (MSP) or bisulfite sequencing on the promoter regions of the unexpectedly regulated genes. 3. DNMT Activity Assay: Measure the activity of DNMTs in nuclear extracts from this compound-treated and untreated cells. |
Issue 2: Observed anti-inflammatory or antioxidant effects.
| Possible Cause | Troubleshooting Steps |
| ROS Scavenging/Inhibition of Oxidases: this compound may be acting as a reactive oxygen species (ROS) scavenger or inhibiting ROS-producing enzymes like NADPH oxidase or xanthine oxidase.[1][3][9] | 1. Measure Intracellular ROS: Use fluorescent probes like DCFDA or DHE to quantify intracellular ROS levels. 2. Assess NADPH Oxidase/Xanthine Oxidase Activity: Utilize commercially available kits to measure the activity of these enzymes in cell lysates. 3. Evaluate Expression of Inflammatory Markers: Use qPCR or Western blotting to measure the expression of key inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-1β.[1][3] |
Issue 3: Unanticipated cell death or apoptosis.
| Possible Cause | Troubleshooting Steps |
| Induction of the Intrinsic Apoptotic Pathway: Hydralazine has been shown to induce apoptosis in leukemic T cells via the mitochondrial pathway.[4] | 1. Assess Caspase Activation: Perform a caspase activity assay (e.g., for caspase-3, -8, -9) or Western blot for cleaved caspases. 2. Measure Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 or TMRE to assess changes in mitochondrial membrane potential. 3. Analyze Apoptotic Protein Expression: Use Western blotting to examine the levels of Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2). |
Quantitative Data Summary
Table 1: Comparative Clinical Data of this compound and Hydralazine
| Parameter | This compound | Hydralazine | Reference |
| Dosage Range (Hypertension) | 10-30 mg/day | 75-200 mg/day | [7] |
| Incidence of Drug-Induced Lupus | 0 cases in a 1-year study | 2 cases in a 1-year study | [7] |
| Patient Tolerance (Drop-out rate) | Significantly better (p < 0.05) | - | [7] |
Table 2: In Vitro Effects of Hydralazine on Inflammatory Markers in Macrophages
| Concentration | Effect on ROS Production | Effect on NO Generation | Effect on COX-2 Gene Expression | Reference |
| 0.1-10 mM | Inhibition | Significant reduction | - | [3] |
| 1-10 mM | - | - | Effective blocking | [3] |
Experimental Protocols
Protocol 1: Assessment of DNA Demethylation Activity
-
Cell Culture and Treatment: Culture your cell line of interest (e.g., a cancer cell line with known hypermethylated tumor suppressor genes) to 70-80% confluency. Treat cells with varying concentrations of this compound (and Hydralazine as a positive control) for 24-72 hours.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA using a commercially available kit.
-
Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite using a bisulfite conversion kit. This will convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Methylation-Specific PCR (MSP): Design two pairs of primers for the gene of interest: one pair specific for the methylated sequence and another for the unmethylated sequence. Perform PCR with both primer sets on the bisulfite-converted DNA.
-
Data Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band with the methylated primers indicates methylation, while a band with the unmethylated primers indicates a lack of methylation.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat cells with this compound for the desired time period. Include a positive control (e.g., H₂O₂ or Rotenone) and an untreated control.
-
Loading with DCFDA: Remove the treatment media and wash the cells with pre-warmed PBS. Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add fresh PBS or media to the wells. Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the untreated control.
Signaling Pathway Diagrams
Caption: Postulated DNA demethylation pathway of this compound.
Caption: Antioxidant and anti-inflammatory pathways of Hydralazine.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity and inhibitory effects of hydralazine on inducible NOS/COX-2 gene and protein expression in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo study of hydralazine, a potential anti-angiogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Relationship - Hydralazine - inhibits - DNA methylation [biokb.lcsb.uni.lu]
- 9. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Endralazine in solution for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Endralazine in solution for experimental use. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: this compound is a hydrazinophthalazine derivative, and specific stability data for this compound in experimental solutions is limited in publicly available literature. Much of the guidance provided here is extrapolated from studies on structurally similar compounds, such as Hydralazine and Dihydralazine. Researchers should use this information as a starting point and perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in solution?
A1: Based on data from related hydrazinophthalazine compounds, the primary factors affecting this compound stability are pH, exposure to light, temperature, and the presence of oxidizing agents. Hydrolysis and oxidation are the most common degradation pathways.[1]
Q2: What is the optimal pH for maintaining this compound stability in aqueous solutions?
A2: For the related compound Hydralazine, maximum stability in aqueous solution is observed at a pH of approximately 3.5.[2] Stability decreases as the pH becomes more alkaline. It is recommended to prepare this compound solutions in a slightly acidic buffer.
Q3: How should I store my this compound stock solutions?
A3: this compound stock solutions should be stored protected from light at refrigerated temperatures (2-8°C). For short-term storage, aliquots can be kept at 4°C. For longer-term storage, freezing at -20°C or -80°C is advisable, although freeze-thaw cycles should be minimized. Solutions of the related compound Hydralazine have shown good stability when stored at 5°C.[3]
Q4: Can I dissolve this compound in common cell culture media?
A4: While this compound may be soluble in cell culture media, the stability can be compromised due to the physiological pH (typically ~7.4) and the presence of various components that can catalyze degradation. It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or a slightly acidic buffer) and dilute it into the cell culture medium immediately before use.
Q5: What are the visual signs of this compound degradation?
A5: Solutions of hydrazinophthalazines like Hydralazine may change color (e.g., to yellow or pink) upon degradation. The formation of precipitates can also indicate instability. Any discolored or precipitated solution should be discarded.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation in solution. | Prepare fresh solutions for each experiment from a frozen stock. Validate the concentration of the working solution before use. Consider performing a time-course experiment to assess stability in your specific experimental buffer. |
| Loss of drug potency over time | Instability at physiological pH or room temperature. | Prepare stock solutions in a slightly acidic buffer (e.g., citrate buffer, pH 3.5-4.5) and store at low temperatures. Minimize the time the working solution is kept at room temperature or in physiological buffers. |
| Solution discoloration or precipitation | Degradation of this compound. | Discard the solution. Prepare a fresh solution using a high-purity solvent and protect it from light. Consider using a different solvent or buffer system. |
| Low solubility in aqueous buffer | This compound may have limited aqueous solubility, especially at neutral pH. | Prepare a high-concentration stock solution in an organic solvent like DMSO. Use gentle warming or sonication to aid dissolution. Ensure the final concentration of the organic solvent in your experiment is compatible with your system and below toxic levels. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex briefly and sonicate in a water bath at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound Solution by HPLC
This protocol provides a general method for assessing the stability of an this compound solution using High-Performance Liquid Chromatography (HPLC). This method is adapted from established methods for Hydralazine.[4][5]
Materials:
-
This compound solution to be tested
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile and Methanol (50:50 v/v)
-
Diluent: Water adjusted to pH 3.2 with Orthophosphoric acid
Procedure:
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the this compound solution being tested.
-
Dilute the aliquot to a suitable concentration with the diluent.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Data Presentation
Table 1: Inferred Stability of this compound in Aqueous Solution Based on Hydralazine Data
| pH | Temperature | Light Conditions | Estimated Stability | Reference |
| 3.5 | 25°C | Dark | High (t₀.₉ ≈ 1.56 years) | [2] |
| 7.0 | 25°C | Dark | Moderate | [1] |
| >7.0 | 25°C | Dark | Low (degradation increases with pH) | [1] |
| 3.5 - 5.0 | 25°C | Light | Moderate (light accelerates degradation) | [6] |
| 3.5 | 5°C | Dark | Very High | [3] |
Note: This data is for Hydralazine and should be used as a guide for this compound.
Visualizations
Signaling Pathway
Caption: Inferred signaling pathway for this compound-induced vasodilation.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound solutions.
Logical Relationship
Caption: Factors influencing this compound stability and mitigation strategies.
References
- 1. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ijnrd.org [ijnrd.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ghsupplychain.org [ghsupplychain.org]
Technical Support Center: Refinement of Analytical Methods for Endralazine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Endralazine. The information provided is based on established methods for the closely related compound, Hydralazine, and general best practices in analytical chemistry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the basic this compound molecule and acidic silanol groups on the column packing.[1] - Sample overload. - Use of an inappropriate mobile phase pH. | - Use a lower pH mobile phase to reduce secondary interactions.[1] - Consider using a base-deactivated column. - Reduce the sample concentration or injection volume. - Ensure the mobile phase pH is appropriate for the chosen column. |
| Poor Peak Shape (Fronting or Splitting) | - Sample solvent is stronger than the mobile phase.[2] - Column void or contamination.[3] - Injection of too large a sample volume.[2] | - Dissolve and inject samples in the mobile phase whenever possible.[2] - If a different sample solvent is necessary, ensure it is weaker than the mobile phase. - Replace the column or guard column if a void is suspected.[3] - Reduce the injection volume. |
| Shifting Retention Times | - Improperly prepared mobile phase.[1] - Fluctuation in column temperature. - Changes in mobile phase flow rate.[2] - Column degradation. | - Ensure accurate and consistent mobile phase preparation.[1] - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure a stable flow rate.[2] - Replace the column if it has degraded. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.[4] - Air bubbles in the system.[4] - Leaks in the system.[2] | - Use fresh, high-purity solvents and filter the mobile phase.[5] - Degas the mobile phase thoroughly.[4] - Check all fittings for leaks.[2] - Clean the detector cell according to the manufacturer's instructions. |
| Ghost Peaks | - Contamination from a previous injection (carryover). - Impurities in the mobile phase or sample diluent. | - Implement a robust column washing step between injections. - Inject a blank solvent to confirm carryover. - Use high-purity solvents and freshly prepared sample diluents. |
GC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Small Peaks | - Syringe or injector issue. - Column bleed or degradation.[6] - Leak in the system. | - Check the syringe for proper functioning. - Inspect the injector port for septa coring or blockage. - Condition the column or replace it if necessary.[6] - Perform a leak check of the entire system. |
| Peak Tailing | - Active sites in the injector liner or column. - Column contamination. | - Use a deactivated liner. - Trim the first few centimeters of the column. - Bake out the column at a high temperature.[6] |
| Baseline Instability | - Column bleed.[6] - Contaminated carrier gas or detector. - Septum bleed. | - Condition the column properly.[6] - Use high-purity carrier gas with appropriate traps. - Replace the septum with a high-quality, low-bleed septum. |
| Irreproducible Results | - Inconsistent injection volume or technique. - Fluctuations in oven temperature or gas flow rates. - Sample degradation in the injector. | - Use an autosampler for consistent injections. - Verify the stability and accuracy of the oven temperature and gas flows. - Optimize the injector temperature to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the analysis of this compound and similar hydrazine compounds?
A1: Direct analysis of hydrazine compounds can be challenging due to their high polarity, low volatility, and poor ionization efficiency in mass spectrometry.[7] Derivatization converts these compounds into less polar, more volatile, and more easily detectable derivatives, improving chromatographic performance and sensitivity.[8]
Q2: What are some common derivatization reagents for hydrazine compounds?
A2: Simple aldehydes and ketones are frequently used. Acetone is a good choice for GC analysis as it is also a suitable solvent and produces a single volatile derivative.[7][9] For LC-MS, reagents that introduce a readily ionizable group are preferred to enhance sensitivity.[7]
Q3: How can I prevent the degradation of this compound during sample preparation and analysis?
A3: Hydrazine compounds can be unstable and prone to oxidation.[10] It is crucial to complete sample preparation and derivatization as quickly as possible.[10] For some related compounds like Hydralazine, studies have shown that it is unstable in the presence of certain sugars like dextrose and fructose, and its stability is pH-dependent.[11] Therefore, careful selection of sample diluents and pH control are important.
Q4: What is a "stability-indicating method" and why is it important for this compound analysis?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[12][13] This is crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy.[14] Forced degradation studies are performed to develop and validate such methods.[15][16]
Q5: What are the key validation parameters for an analytical method for this compound?
A5: According to ICH guidelines, key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[17][18]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from a validated method for Hydralazine hydrochloride and is expected to be a good starting point for this compound analysis.[19][20]
-
Instrumentation: HPLC with UV detector.
-
Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm).[20]
-
Mobile Phase: A gradient of 0.1% Orthophosphoric acid in water and a mixture of Methanol & Acetonitrile (50:50 v/v).[12]
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 30°C.[20]
-
Detection Wavelength: 254 nm.[12]
-
Injection Volume: 15 µL.[12]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration.
Protocol 2: GC-MS Analysis of this compound (with Derivatization)
This protocol is based on general procedures for analyzing hydrazine compounds.[21]
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.
-
Derivatization Reagent: Acetone.[9]
-
Derivatization Procedure: Dissolve the this compound sample in acetone, which serves as both the solvent and derivatizing agent. The reaction is typically fast.[9]
-
Column: A non-polar or medium-polarity column, such as a DB-5 or equivalent.
-
Injector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: Start at a low temperature and ramp up to a temperature that allows for the elution of the derivatized this compound.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Operate in full scan mode to identify the molecular ion and fragmentation pattern of the derivatized this compound.
Data Presentation
Table 1: Typical HPLC Method Parameters for Hydralazine Analysis
| Parameter | Value | Reference |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) | [20] |
| Mobile Phase | 0.1% Orthophosphoric acid, Methanol & Acetonitrile (50:50 v/v) | [12] |
| Flow Rate | 1.0 mL/min | [20] |
| Detection | 254 nm | [12] |
| Column Temp. | 30°C | [20] |
| Injection Vol. | 15 µL | [12] |
Table 2: Linearity and Range for a Validated Hydralazine HPLC Method
| Analyte | Concentration Range | Correlation Coefficient (r²) | Reference |
| Hydralazine | 40-600 µg/ml | > 0.999 | [20] |
| Methyl Paraben | 1.3-19.5 µg/ml | > 0.999 | [20] |
| Propyl Paraben | 0.7-10.5 µg/ml | > 0.999 | [20] |
Visualizations
This compound Metabolic Pathway
The primary metabolic pathway for the related compound Hydralazine involves N-acetylation, catalyzed predominantly by the N-acetyltransferase 2 (NAT2) enzyme.[22][23][24][25] This process leads to the formation of several metabolites. It is highly probable that this compound undergoes a similar metabolic transformation.
Caption: Proposed metabolic pathway of this compound.
General Analytical Workflow for this compound
This workflow outlines the key steps in developing and validating an analytical method for this compound.
Caption: General workflow for this compound analytical method development.
References
- 1. 10 Tips for HPLC Analysis In Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sielc.com [sielc.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Stability of hydralazine hydrochloride in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. jddtonline.info [jddtonline.info]
- 14. rjptonline.org [rjptonline.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. scirp.org [scirp.org]
- 19. jddtonline.info [jddtonline.info]
- 20. ijnrd.org [ijnrd.org]
- 21. researchgate.net [researchgate.net]
- 22. Genotype-guided hydralazine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-Acetyltransferase 2 Genotype-Dependent N-Acetylation of Hydralazine in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ClinPGx [clinpgx.org]
- 25. Clinical Pharmacogenetics Implementation Consortium Guideline for NAT2 Genotype and Hydralazine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Endralazine's Cardiovascular Effects in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endralazine. The focus is on understanding and adjusting for its effects on heart rate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects heart rate?
This compound is a direct-acting arteriolar vasodilator, structurally similar to hydralazine. Its primary mechanism of action involves the relaxation of smooth muscle in the arterial blood vessels. This vasodilation leads to a decrease in peripheral resistance and a subsequent drop in blood pressure. The body's natural compensatory response to this drop in blood pressure is a baroreceptor-mediated reflex tachycardia, which results in an increased heart rate.[1][2][3] This is not a direct effect on the heart muscle itself, but rather an indirect physiological response.
Q2: How significant is the increase in heart rate observed with this compound administration?
The magnitude of heart rate increase can vary depending on the dose, route of administration, and the physiological state of the subject. While some studies in anaesthetized rats have reported relatively little effect on heart rate at certain doses, clinical studies in humans have shown noticeable increases.[4] For instance, a 5 mg intravenous dose of this compound has been observed to increase heart rate in patients with stable angina pectoris.[5] Adverse effects similar to hydralazine, such as palpitations, have also been reported with this compound.[6]
Q3: What are the key differences in cardiovascular effects between this compound and its analog, hydralazine?
This compound and hydralazine share a similar hemodynamic profile due to their structural relationship.[7] However, a key difference lies in their metabolism. This compound's metabolism is largely independent of a patient's acetylator status, which can influence the bioavailability and side effects of hydralazine.[7][8] This suggests that this compound may have a more predictable pharmacokinetic and pharmacodynamic profile across different populations.
Q4: How can I experimentally control for or isolate the reflex tachycardia caused by this compound?
To differentiate between a direct drug effect on the heart and the reflex tachycardia, you can employ autonomic nervous system blockade. This can be achieved by pre-treating the experimental animals with a combination of a muscarinic receptor antagonist like atropine (to block the parasympathetic influence) and a beta-adrenergic receptor antagonist like propranolol (to block the sympathetic influence). By blocking these autonomic inputs to the heart, you can assess the direct effect of this compound on heart rate.
Q5: What statistical methods are recommended for adjusting for this compound's effect on heart rate in my data analysis?
When analyzing data from studies where this compound is administered, it is crucial to account for the confounding effect of heart rate changes on other measured parameters. Several statistical techniques can be employed:
-
Analysis of Covariance (ANCOVA): This method allows you to compare the means of a dependent variable across different treatment groups while statistically controlling for the effect of a confounding variable (in this case, heart rate).
-
Multivariable Regression Models: By including heart rate as an independent variable in a regression model, you can assess the effect of this compound on the primary outcome while adjusting for changes in heart rate.
-
Propensity Score Matching: In observational studies, propensity score matching can be used to create balanced groups of treated and untreated subjects with similar baseline characteristics, including baseline heart rate, to reduce confounding.
A detailed statistical analysis plan should be developed before the study commences, outlining the methods for handling such confounding variables.[9][10][11][12][13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly large increase in heart rate | High dose of this compound, individual subject sensitivity, or interaction with other medications. | 1. Review the dosage and consider a dose-response study to identify a therapeutic window with acceptable heart rate changes. 2. Screen subjects for pre-existing cardiovascular conditions or sensitivities. 3. If applicable, consider co-administration with a beta-blocker to mitigate the tachycardic effect. |
| High variability in heart rate response between subjects | Differences in autonomic nervous system tone, baroreceptor sensitivity, or underlying health status. | 1. Ensure a standardized and controlled experimental environment to minimize stress-induced heart rate fluctuations. 2. Increase the sample size to improve statistical power and account for inter-individual variability. 3. Consider stratifying the analysis based on baseline heart rate or other relevant physiological parameters. |
| Difficulty isolating the direct cardiac effects of this compound from reflex tachycardia | The dominant physiological response to vasodilation is reflex tachycardia, masking any subtle direct effects. | 1. Implement an autonomic blockade protocol using atropine and propranolol as described in the FAQs. 2. Utilize in-vitro models, such as isolated heart preparations, to study the direct effects of this compound on cardiac tissue without the influence of systemic reflexes. |
| This compound appears to have a reduced effect on blood pressure over time | Potential development of pharmacological tolerance. | 1. In long-term studies, monitor for signs of tolerance, which has been observed with hydralazine.[14] 2. Consider a "washout" period in the study design to assess the return to baseline sensitivity. 3. Investigate potential mechanisms of tolerance, such as neurohormonal activation or fluid retention. |
Quantitative Data on this compound's Hemodynamic Effects
The following table summarizes the quantitative data on the hemodynamic effects of this compound from various studies. It is important to note the context of each study, including the population and route of administration, when interpreting these data.
| Subject Population | Dose and Route of Administration | Effect on Heart Rate | Other Key Hemodynamic Effects | Citation |
| Patients with Chronic Refractory Congestive Heart Failure | 5 mg (oral) | Not explicitly stated, but cardiac index increased. | Maximal increase in cardiac index: 38%Maximal increase in stroke volume index: 34%Decrease in total systemic resistance: 31%Decrease in mean arterial pressure: 11 +/- 4 mm Hg | [7] |
| Patients with Chronic Refractory Congestive Heart Failure | 10 mg (oral) | Not explicitly stated, but cardiac index increased. | Maximal increase in cardiac index: 56%Maximal increase in stroke volume index: 41%Decrease in total systemic resistance: 45%Decrease in mean arterial pressure: 17 +/- 5 mm Hg | [7] |
| Patients with Stable Angina Pectoris | 5 mg (intravenous) | Increased heart rate. | Increased cardiac index.Significantly reduced mean arterial blood pressure and total systemic resistance.Precipitated anginal chest pain in 3 of 6 patients, likely due to reflex tachycardia. | [5] |
| Anaesthetized Rats | 0.05 to 1.0 mg/kg (intravenous) | "Relatively little effect on heart rate" | Prompt dose-related reductions in systolic and diastolic blood pressure. | [4] |
Experimental Protocols
Protocol: Assessment of Cardiovascular Effects of this compound in Conscious, Telemetered Canines
This protocol provides a methodology for the continuous monitoring of cardiovascular parameters in conscious dogs, allowing for the assessment of this compound's effects without the confounding influence of anesthesia.
1. Animal Model and Preparation:
-
Species: Beagle dogs.
-
Instrumentation: Surgical implantation of a telemetry device for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
Acclimatization: Allow a post-operative recovery period of at least two weeks. Acclimatize animals to the study environment and procedures (e.g., dosing, handling) to minimize stress-related cardiovascular changes. For non-invasive monitoring, dogs should be acclimatized to wearing jackets for ECG recording.[15][16][17]
2. Experimental Design:
-
Groups:
-
Vehicle control group.
-
Multiple this compound dose groups (e.g., low, mid, high dose).
-
-
Dosing: Oral administration via gavage.
-
Data Collection:
-
Record baseline cardiovascular data for at least 24 hours prior to dosing.
-
Continuously record data for at least 24 hours post-dosing.
-
Key parameters to analyze: Heart rate (HR), systolic and diastolic blood pressure (SBP, DBP), mean arterial pressure (MAP), and ECG intervals (e.g., PR, QRS, QT, QTc).
-
3. Data Analysis:
-
Calculate time-matched changes from baseline for all cardiovascular parameters.
-
Analyze the data for statistically significant differences between the this compound-treated groups and the vehicle control group.
-
Perform a dose-response analysis to characterize the relationship between the this compound dose and the observed cardiovascular effects.
-
If other substances are co-administered, use appropriate statistical models (e.g., ANCOVA) to adjust for their potential confounding effects.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Hydralazine tachycardia and sympathetic cardiovascular reactivity in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Hydralazine in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute haemodynamic effects of this compound in patients with coronary artery disease and stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute hemodynamic effects of this compound: a new vasodilator for chronic refractory congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Guidelines for the Content of Statistical Analysis Plans in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemodynamic characterization of tolerance to long-term hydralazine therapy in severe chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nc3rs.org.uk [nc3rs.org.uk]
- 16. researchgate.net [researchgate.net]
- 17. Detection of QTc interval prolongation using jacket telemetry in conscious non-human primates: comparison with implanted telemetry - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with tachyphylaxis during prolonged Endralazine administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis during the prolonged administration of Endralazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce vasodilation?
This compound is a direct-acting smooth muscle relaxant and an antihypertensive agent, structurally related to hydralazine.[1] Its primary effect is the relaxation of arteriolar smooth muscle, leading to a decrease in peripheral resistance and a subsequent lowering of blood pressure.[2] While the precise mechanism is not fully elucidated, it is understood to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum within vascular smooth muscle cells.[3][4][5] This reduction in intracellular calcium availability interferes with the contractile machinery of the muscle cells, resulting in vasodilation.[2]
Q2: What is tachyphylaxis, and how does it manifest during prolonged this compound administration?
Tachyphylaxis is the rapid development of decreased drug response following repeated administration.[6] In the context of long-term this compound studies, this would typically be observed as a gradual attenuation of its antihypertensive effect, despite consistent dosing.[6] It is critical to distinguish true tachyphylaxis from other factors such as patient non-adherence, progression of the underlying hypertensive condition, or the placebo effect.[6]
Q3: What are the suspected mechanisms of tachyphylaxis to this compound?
While direct studies on this compound tachyphylaxis are limited, the mechanisms are likely similar to those proposed for the structurally related vasodilator, hydralazine.[3] These potential mechanisms include:
-
Physiological Counter-Regulation: The primary suspected cause of tachyphylaxis to direct vasodilators like this compound is the body's compensatory response to a drop in blood pressure. This involves the activation of the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS), leading to increased heart rate, cardiac output, and fluid retention, which counteract the drug's hypotensive effects.[4][6]
-
Receptor Desensitization/Downregulation: Although this compound acts intracellularly, prolonged stimulation of pathways involved in vasodilation can lead to desensitization or downregulation of receptors and signaling molecules that are indirectly affected by this compound's action.[6]
-
Depletion of Intracellular Mediators: The vasodilatory effect of this compound may rely on the availability of certain intracellular molecules. Continuous administration could potentially deplete these mediators, leading to a diminished response over time.[6]
Q4: How does this compound differ from Hydralazine, and could this impact the development of tachyphylaxis?
This compound is a congener of hydralazine, but with some key pharmacokinetic differences.[1] this compound has a higher systemic bioavailability (73.5-99.1%) compared to hydralazine (<40%) and its bioavailability is not significantly affected by the patient's acetylator phenotype.[7] Furthermore, this compound exhibits a longer half-life.[8] These properties suggest that this compound may provide more consistent plasma concentrations, which could potentially delay the onset or reduce the severity of tachyphylaxis compared to hydralazine, although this has not been definitively established in long-term comparative studies.[7][8] A comparative study showed that this compound required less dose adjustment than hydralazine.[9]
Q5: Are there established strategies to counteract or mitigate this compound tachyphylaxis in a research setting?
Based on the management of tachyphylaxis with similar vasodilators, several strategies can be investigated:
-
Co-administration with other agents: In clinical practice, hydralazine is often prescribed with a beta-blocker to control reflex tachycardia and a diuretic to manage fluid retention.[3][10] This approach directly counteracts the main physiological compensatory mechanisms.
-
"Drug Holidays": Planned, temporary cessation of the drug ("drug holidays") may help restore the responsiveness of the system.[6] However, the feasibility of this approach depends on the experimental design and ethical considerations.
-
Dose Escalation: Investigating whether a gradual increase in the this compound dose can overcome the diminished response can be a component of study design.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Gradual increase in blood pressure despite consistent this compound dosage. | Tachyphylaxis | 1. Confirm adherence to the dosing regimen in your experimental model. 2. Rule out other confounding factors (e.g., changes in animal diet, stress, or concomitant medications). 3. Consider a temporary, controlled dose increase to assess for a restored response. 4. If part of the approved protocol, consider a washout period followed by a re-challenge to confirm tachyphylaxis. |
| Increased heart rate and signs of fluid retention (e.g., weight gain) in animal models. | Reflex sympathetic stimulation and RAAS activation | 1. Analyze blood samples for elevated levels of plasma renin and aldosterone. 2. In your experimental design, consider the co-administration of a beta-blocker to manage the heart rate and a diuretic to control fluid retention. |
| Inconsistent or highly variable blood pressure readings. | Pharmacokinetic variability or developing tachyphylaxis | 1. Ensure standardized and consistent methods for blood pressure measurement. 2. Monitor blood pressure at multiple time points post-administration to characterize the full pharmacokinetic and pharmacodynamic profile. 3. If tachyphylaxis is suspected, implement the troubleshooting steps outlined above. |
Experimental Protocols
The following are generalized protocols for investigating this compound tachyphylaxis, adapted from methodologies used for similar vasodilators.
Protocol 1: In Vivo Assessment of Tachyphylaxis in a Rodent Model
-
Animal Model: Utilize spontaneously hypertensive rats (SHRs) or another suitable model of hypertension.
-
Drug Administration: Administer this compound via oral gavage or osmotic mini-pumps for a prolonged period (e.g., 4-8 weeks). A control group should receive a vehicle.
-
Hemodynamic Monitoring:
-
Implant telemetric devices for continuous and accurate monitoring of blood pressure and heart rate.
-
Alternatively, perform weekly tail-cuff blood pressure measurements as a less invasive method.
-
-
Data Analysis: Plot the mean arterial pressure (MAP) over the course of the treatment period. A return of the MAP towards baseline levels after an initial reduction is indicative of tachyphylaxis.[6]
Protocol 2: In Vitro Assessment of Vascular Reactivity and Tachyphylaxis
-
Tissue Preparation: Isolate aortic rings from rats or mice.[6]
-
Experimental Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.[6]
-
Induction of Tachyphylaxis:
-
Pre-contract the aortic rings with an agent such as phenylephrine.
-
Repeatedly expose the aortic rings to a fixed concentration of this compound and measure the relaxation response.
-
A diminished relaxation response to subsequent doses of this compound indicates the development of in vitro tachyphylaxis.[6]
-
-
Mechanism Probing:
-
Utilize specific inhibitors for suspected signaling pathways (e.g., inhibitors of the RAAS or sympathetic nervous system) to investigate the underlying mechanisms of tachyphylaxis.[6]
-
After inducing tachyphylaxis to this compound, assess the response to other vasodilators to determine if cross-tachyphylaxis occurs.[6]
-
Visualizations
Proposed Signaling Pathway for this compound-Induced Vasodilation
Caption: Proposed mechanism of this compound-induced vasodilation.
Experimental Workflow for In Vivo Tachyphylaxis Study
Caption: Workflow for in vivo assessment of this compound tachyphylaxis.
Logical Relationship of Tachyphylaxis Mechanisms
Caption: Potential mechanisms contributing to this compound tachyphylaxis.
References
- 1. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 3. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
Validation & Comparative
A Comparative Guide to Endralazine and Hydralazine in the Management of Hypertension
For researchers and professionals in drug development, understanding the nuances of antihypertensive agents is paramount. This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental data for two notable peripheral vasodilators: endralazine and hydralazine. While both drugs effectively lower blood pressure by relaxing vascular smooth muscle, they exhibit key differences in their pharmacokinetic profiles and patient tolerance.
Executive Summary
This compound and hydralazine are both direct-acting vasodilators that reduce peripheral resistance, leading to a decrease in blood pressure.[1] Clinical evidence, primarily from a key 1986 comparative study, suggests that this compound is at least as effective as hydralazine in blood pressure reduction but offers a significantly better tolerance profile.[2] A notable advantage of this compound is its metabolism, which, unlike hydralazine, is not significantly influenced by a patient's acetylator phenotype, leading to more predictable dosing requirements. Furthermore, the aforementioned study reported no instances of drug-induced lupus-like syndrome with this compound, a known adverse effect of hydralazine.[2]
Data Presentation: Efficacy and Pharmacokinetics
The following tables summarize the key quantitative data comparing this compound and hydralazine.
Table 1: Comparative Efficacy in Blood Pressure Reduction
| Parameter | This compound | Hydralazine | Source |
| Dosage Range (in comparative study) | 10 - 30 mg/day | 75 - 200 mg/day | [2] |
| Potency Ratio (this compound:Hydralazine) | Approximately 1:8.7 | - | Inferred from dosage in Chazan et al., 1986 |
| Blood Pressure Reduction | At least as effective as hydralazine | Effective in reducing blood pressure | [2] |
| Time to Onset of Action (IV) | - | 5 - 30 minutes | [1] |
| Duration of Action (IV) | - | 2 - 6 hours | [1] |
Note: More specific quantitative data on the mean reduction in systolic and diastolic blood pressure (in mmHg) from the primary comparative study by Chazan et al. (1986) is not publicly available in detail and would require access to the full-text publication.
Table 2: Comparative Pharmacokinetics
| Parameter | This compound | Hydralazine | Source |
| Bioavailability | High (not significantly affected by first-pass metabolism) | 26-50% (subject to significant first-pass metabolism) | [1] |
| Metabolism | Primarily via hydrazone formation | Primarily by acetylation (N-acetyltransferase 2) | [3] |
| Influence of Acetylator Phenotype | Minimal | Significant (slow acetylators have higher plasma levels) | [3] |
| Elimination Half-life | Longer than hydralazine | 2 - 8 hours (up to 16 hours in renal impairment) | [1] |
| Protein Binding | - | 85-90% | [1] |
Mechanism of Action
Both this compound and hydralazine are direct-acting vasodilators that primarily target arteriolar smooth muscle.[1] Their mechanism involves interfering with the calcium dynamics within vascular smooth muscle cells, which is essential for muscle contraction.
Hydralazine's Signaling Pathway:
Hydralazine's vasodilatory effect is multifactorial and not entirely elucidated. The predominant proposed mechanism involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[1] This reduction in intracellular calcium availability leads to smooth muscle relaxation and vasodilation. Additionally, some evidence suggests that hydralazine may also act through the release of nitric oxide from the endothelium and the opening of potassium channels, further contributing to its antihypertensive effect.[4][5]
This compound's Signaling Pathway:
This compound is described as a peripherally-acting vasodilator, structurally related to hydralazine.[3] While the precise molecular signaling pathway is not as extensively detailed in publicly available literature as that of hydralazine, it is understood to also be a direct-acting smooth muscle relaxant. Given its structural similarity and comparable primary effect, it is highly probable that this compound shares a core mechanism of inhibiting intracellular calcium mobilization in vascular smooth muscle cells.
Experimental Protocols
A detailed experimental protocol from the pivotal comparative study by Chazan et al. (1986) is summarized below.
Study Design: A randomized, double-blind, parallel-group study.[2]
Participants: 30 patients with essential hypertension that was inadequately controlled by a pre-existing treatment with a beta-blocker and a diuretic.[2]
Treatment Arms:
-
This compound Group: Received this compound in addition to their existing medication.
-
Hydralazine Group: Received hydralazine in addition to their existing medication.[2]
Dosage:
-
This compound: Starting at 10 mg/day, with titration up to 30 mg/day based on patient response.
-
Hydralazine: Starting at 75 mg/day, with titration up to 200 mg/day based on patient response.[2]
Duration: The study was conducted over a period of one year.[2]
Primary Outcome Measures:
-
Reduction in blood pressure.
-
Patient tolerance, assessed by the rate of drop-outs due to adverse effects.[2]
Key Findings:
-
This compound was found to be at least as effective as hydralazine in lowering blood pressure.
-
Patient tolerance was significantly better in the this compound group (p < 0.05).
-
No cases of drug-induced lupus-like syndrome were observed in the this compound group, whereas two cases were reported in the hydralazine group.
-
The dosage of this compound required significantly less adjustment compared to hydralazine.[2]
Visualizations
Signaling Pathway Diagrams
Caption: Proposed signaling pathway for hydralazine-induced vasodilation.
Caption: Postulated signaling pathway for this compound-induced vasodilation.
Experimental Workflow
Caption: Workflow for a comparative clinical trial of antihypertensive drugs.
References
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine Mnemonic for USMLE [pixorize.com]
- 5. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
A Head-to-Head Comparison of the Hypotensive Effects of Endralazine and Diazoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the hypotensive effects of two potent vasodilators: Endralazine and Diazoxide. By examining their distinct mechanisms of action, hemodynamic effects, and the experimental protocols used to evaluate them, this document aims to serve as a valuable resource for researchers in cardiovascular pharmacology and drug development.
Executive Summary
This compound, a hydralazine-like peripheral vasodilator, and Diazoxide, a potassium channel activator, both effectively lower blood pressure through direct arterial smooth muscle relaxation. However, they achieve this via different intracellular signaling pathways. Diazoxide's mechanism is well-established, involving the opening of ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization and subsequent reduction in calcium influx. This compound is understood to act downstream in the vasoconstriction cascade, inhibiting the release of calcium from intracellular stores.
While no direct head-to-head clinical trials comparing the two drugs are readily available in the published literature, this guide synthesizes data from separate key studies to provide an objective, albeit indirect, comparison of their hemodynamic effects.
Data Presentation: Hemodynamic Effects
The following table summarizes the key hemodynamic parameters affected by this compound and Diazoxide, based on data from separate clinical investigations. It is crucial to note that the patient populations and experimental conditions differed between these studies, which should be taken into account when comparing the data.
| Hemodynamic Parameter | This compound | Diazoxide |
| Mean Arterial Pressure (MAP) | - 11 to -17 mmHg | - 5 to -10 mmHg (diastolic) |
| Total Systemic Resistance | - 31% to -45% | - up to 44% |
| Cardiac Index | + 38% to +56% | + 64% |
| Stroke Volume Index | + 34% to +41% | + 49% |
| Heart Rate | Increased | Increased (from 57 to 92 beats/min in one study) |
| Pulmonary Capillary Wedge Pressure | No significant change | Decreased by a mean of 8 mmHg |
| Onset of Action | Significant effects from 1 to 8 hours, peak at 3 to 4 hours (oral) | Immediate (intravenous) |
| Patient Population in Cited Studies | Chronic refractory congestive heart failure[1] | Healthy subjects[2], Refractory congestive heart failure[3] |
| Dosage in Cited Studies | 5 mg and 10 mg (oral)[1] | 300 mg (intravenous)[2], Mean dose of 670 mg (intravenous)[3] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways through which this compound and Diazoxide exert their vasodilatory effects.
Caption: Signaling pathway for this compound-induced vasodilation.
Caption: Signaling pathway for Diazoxide-induced vasodilation.
Experimental Protocols
The following are detailed methodologies from the key studies cited in this guide. These protocols are essential for understanding the context of the presented data and for designing future comparative studies.
Study of this compound in Chronic Refractory Congestive Heart Failure[1]
-
Study Design: This was an open-label study to evaluate the acute hemodynamic effects of oral this compound.
-
Patient Population: 10 patients with chronic refractory congestive heart failure (New York Heart Association functional class III or IV).
-
Procedure:
-
A Swan-Ganz thermodilution catheter was inserted into the pulmonary artery for hemodynamic monitoring.
-
A catheter was placed in a radial or brachial artery for continuous blood pressure monitoring.
-
Baseline hemodynamic measurements were taken after a 30-minute rest period.
-
Patients received a single oral dose of either 5 mg or 10 mg of this compound.
-
Hemodynamic measurements were repeated at 30 minutes, 1 hour, and then hourly for up to 8 hours.
-
-
Hemodynamic Measurements:
-
Heart rate was recorded from a continuous electrocardiogram.
-
Systemic and pulmonary arterial pressures were measured using calibrated pressure transducers.
-
Cardiac output was determined by the thermodilution technique.
-
Total systemic resistance, cardiac index, and stroke volume index were calculated using standard formulas.
-
Study of Diazoxide in Healthy Subjects[2]
-
Study Design: This study investigated the immediate hemodynamic and metabolic effects of a single intravenous dose of Diazoxide.
-
Patient Population: Six healthy male subjects.
-
Procedure:
-
Catheters were inserted into the brachial artery and an antecubital vein for blood sampling and pressure measurements.
-
Forearm blood flow was measured by venous occlusion plethysmography.
-
After a control period of rest, forearm exercise, and recovery, subjects received a 300 mg intravenous dose of Diazoxide over 10 minutes.
-
Hemodynamic and metabolic measurements were repeated during corresponding periods of rest, exercise, and recovery after drug administration.
-
-
Hemodynamic Measurements:
-
Arterial blood pressure was measured via the brachial artery catheter.
-
Heart rate was continuously monitored.
-
Forearm blood flow was measured to assess peripheral vasodilation.
-
Experimental Workflow
The following diagram illustrates a general workflow for a clinical trial designed to assess the hypotensive effects of a novel vasodilator, incorporating methodologies from the cited studies.
References
Endralazine's Vasodilator Action: A Comparative Analysis Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilator action of Endralazine against the well-established standards, Hydralazine and Minoxidil. The information presented is supported by experimental data to offer an objective evaluation of its performance.
Mechanism of Action: A Look into the Signaling Pathways
This compound is a peripherally-acting vasodilator, structurally and functionally similar to Hydralazine. Its primary action is the direct relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure. While the precise molecular interactions of this compound are not fully elucidated, its mechanism is believed to mirror that of Hydralazine.
The proposed signaling pathway for this compound-induced vasodilation involves the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum within vascular smooth muscle cells. This reduction in intracellular calcium levels prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to muscle relaxation and vasodilation.[1][2] Additionally, some evidence suggests the involvement of other mechanisms, such as the opening of potassium channels, which would lead to hyperpolarization of the cell membrane and further contribute to relaxation.[3]
In contrast, Minoxidil, another potent vasodilator, primarily acts by opening ATP-sensitive potassium channels in vascular smooth muscle cells.[4] This leads to hyperpolarization, which closes voltage-gated calcium channels and reduces intracellular calcium, causing vasodilation.
Comparative Efficacy: Human Clinical Trial Data
Clinical studies have been conducted to evaluate the antihypertensive effects of this compound in comparison to established vasodilators. The following tables summarize the key findings from these trials.
Table 1: this compound vs. Dihydralazine in Essential Hypertension
| Parameter | This compound (10-20 mg t.i.d.) | Dihydralazine (25-50 mg t.i.d.) |
| Mean Arterial Pressure Reduction | More effective than Dihydralazine | - |
| Side Effects | Similar frequency and severity to Dihydralazine (flushing more common with this compound) | - |
| Study Design | Randomized, cross-over trial in 23 patients with essential hypertension (all patients also received pindolol) | - |
Table 2: this compound vs. Minoxidil in Treatment-Resistant Hypertension
| Parameter | This compound | Minoxidil |
| Mean Arterial Blood Pressure (mmHg) | Lowered from 198/112 to 148/88 | Not directly compared in the same patient group in this abstract |
| Comparison in Renal Hypertension | In a separate cross-over trial, Hydralazine was favored over Minoxidil. | - |
| Sodium and Water Retention | Slightly less marked with this compound | - |
| Study Design | Open cross-over trial in patients with treatment-resistant renal hypertension | - |
Experimental Protocols for Vasodilator Validation
The vasodilator properties of compounds like this compound are typically validated using a combination of in vitro and in vivo experimental models. A cornerstone of in vitro assessment is the aortic ring vasodilation assay.
Aortic Ring Vasodilation Assay
This ex vivo technique directly measures the effect of a compound on the contractility of isolated arterial segments.
Methodology:
-
Tissue Preparation: A thoracic aorta is carefully excised from a laboratory animal (e.g., rat) and placed in a cold, oxygenated physiological salt solution (Krebs-Henseleit buffer).
-
Ring Preparation: The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width. The endothelium can be left intact or mechanically removed to study endothelium-dependent and -independent effects.
-
Mounting: Each aortic ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. One hook is fixed, while the other is connected to a force transducer to record changes in isometric tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension for a period of time. The viability of the smooth muscle is then tested by inducing a contraction with a vasoconstrictor agent like phenylephrine. For endothelium-intact rings, the functional integrity of the endothelium is confirmed by inducing relaxation with acetylcholine.
-
Vasodilation Assay: Once a stable contraction is achieved with the vasoconstrictor, the test compound (this compound) is added to the organ bath in a cumulative manner, with increasing concentrations. The resulting relaxation of the aortic ring is recorded.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-induced contraction. A concentration-response curve is then plotted to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the vasodilator.
Conclusion
This compound demonstrates effective vasodilator action, comparable to and in some aspects potentially more favorable than established standards like Dihydralazine. Its mechanism of action, presumed to be similar to Hydralazine, offers a direct means of inducing vascular relaxation. Further preclinical studies providing direct comparative in vitro data (e.g., EC₅₀ values) against Hydralazine and Minoxidil would offer a more complete quantitative picture of its vasodilator profile. The experimental protocols outlined provide a robust framework for such validation studies.
References
- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 3. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
A Cross-Study Analysis of Endralazine's Antihypertensive Properties in Comparison to Alternative Vasodilators
This guide provides a comparative analysis of Endralazine, a direct-acting vasodilator, against its structural analog, Hydralazine. The focus is on its antihypertensive efficacy, side effect profile, and pharmacokinetics, supported by data from clinical and preclinical studies. This document is intended for researchers, scientists, and drug development professionals seeking an objective comparison of these therapeutic agents.
Executive Summary
This compound is a potent antihypertensive agent that acts as a direct vasodilator, structurally related to Hydralazine.[1] Clinical studies demonstrate that this compound is at least as effective as Hydralazine in reducing blood pressure in patients with essential hypertension not adequately controlled by beta-blockers and diuretics.[2][3] A key advantage of this compound is its significantly better patient tolerance and a lower incidence of severe side effects, such as drug-induced lupus-like syndrome.[2][3] Furthermore, this compound exhibits high systemic bioavailability that, unlike Hydralazine, is not significantly affected by the patient's acetylator status, suggesting more predictable dosing.[4]
Data Presentation: Efficacy and Dosing
The following tables summarize quantitative data from comparative studies, focusing on blood pressure reduction and typical dosing regimens.
Table 1: Comparative Efficacy in Blood Pressure Reduction
| Parameter | This compound | Hydralazine | Study Details |
| Mean Seated Blood Pressure Reduction (mmHg) | From 147.5/99.7 to 133.8/83.9 | Statistically significant reductions, but less than this compound at 12 weeks.[5] | Randomized, double-blind, parallel-group study over 1 year in 30 patients with uncontrolled hypertension.[2] |
| Mean Standing Blood Pressure Reduction (mmHg) | From 145.8/99.2 to 133.6/87.3 | Significant reductions observed. | Same study as above.[6] |
| Relative Potency | At least twice the potency of Hydralazine. | - | Study in anesthetized rats. |
Table 2: Dosing and Pharmacokinetic Comparison
| Parameter | This compound | Hydralazine | Key Findings |
| Typical Daily Dosage Range | 10 mg to 30 mg[2][3] | 75 mg to 200 mg[2][3] | This compound requires a lower daily dose.[5] |
| Dose Adjustment | Required significantly less adjustment.[2][3] | Required 22 dosage changes in the study group.[5] | This compound dosing is more stable.[5] |
| Systemic Bioavailability | High (73.5% - 99.1%)[4] | Lower (<40%)[4] | This compound is almost completely absorbed without significant first-pass metabolism.[4] |
| Influence of Acetylator Status | Not significantly affected.[4] | Bioavailability is 2-3 times higher in slow acetylators.[4] | This compound provides more predictable plasma levels across different patient populations.[4] |
Comparative Safety and Tolerance
Patient tolerance is a significant differentiator between this compound and Hydralazine.
Table 3: Comparative Side Effect and Tolerance Profile
| Parameter | This compound | Hydralazine | Study Details |
| Patient Drop-out Rate | Significantly lower (0 out of 15 patients dropped out).[5] | Higher (5 out of 15 patients dropped out).[5] | Randomized, double-blind, parallel-group study.[2] |
| Drug-Induced Lupus-like Syndrome | 0 cases reported.[2][3] | 2 cases reported.[2][3] | A known serious adverse effect of long-term Hydralazine use.[7][8] |
| Common Adverse Effects | Headache, palpitations, fatigue.[6] | Headache, palpitations, flushing, nausea, vomiting, diarrhea.[9][10] | Symptoms are similar and related to vasodilation.[6] |
Mechanism of Action and Signaling Pathways
Both this compound and Hydralazine are direct-acting smooth muscle relaxants that function as vasodilators, primarily in resistance arterioles.[1][11] The precise molecular mechanism is not fully elucidated but is understood to involve the inhibition of inositol trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum in arterial smooth muscle cells.[11] This reduction in intracellular Ca²⁺ availability prevents muscle contraction, leading to vasodilation, decreased peripheral resistance, and consequently, a lowering of blood pressure.[11][12]
Caption: Proposed mechanism of action for this compound and Hydralazine.
Experimental Protocols
Clinical Trial Protocol: Comparative Study of this compound and Hydralazine
This protocol is based on a randomized, double-blind, parallel-group study comparing this compound and Hydralazine in patients with essential hypertension.[2][5]
-
Objective: To compare the efficacy, safety, and tolerability of this compound and Hydralazine over a one-year period.
-
Patient Population: 30 patients with essential hypertension inadequately controlled by concurrent therapy with a beta-blocker and a diuretic.
-
Study Design:
-
Randomization: Patients were randomly assigned to either the this compound group (n=15) or the Hydralazine group (n=15).
-
Blinding: The study was conducted in a double-blind manner.
-
Dosage:
-
This compound Group: Initial dose of 5 mg twice daily, with adjustments up to 15 mg twice daily (30 mg/day total) based on blood pressure response.
-
Hydralazine Group: Initial dose of 25 mg three times daily, with adjustments up to a total of 200 mg/day.
-
-
-
Assessments:
-
Primary Efficacy Endpoint: Change in sitting and standing blood pressure from baseline. Measurements were taken with a Hawksley variable zero sphygmomanometer.
-
Safety and Tolerability: Monitoring of adverse events, patient drop-outs, and laboratory investigations (blood count, liver function, renal function, antinuclear factor) at baseline, 3, 6, and 12 months.
-
-
Data Analysis: The hypotensive effect was analyzed by comparing the difference between recordings at the end of the run-in period (Week 0) and those at subsequent visits. Statistical significance was set at p < 0.05.
Preclinical Protocol: In Vivo Antihypertensive Activity in Rats
This is a general protocol for evaluating novel antihypertensive agents in a preclinical setting, such as the salt-induced hypertensive rat model.[13][14]
-
Objective: To determine the dose-dependent antihypertensive effect of a test compound (e.g., this compound) in a validated animal model of hypertension.
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) or Wistar rats with induced hypertension (e.g., via high-salt diet or L-NAME administration).[13][14]
-
Experimental Groups:
-
Normotensive Control: Healthy rats receiving vehicle.
-
Hypertensive Control: Hypertensive rats receiving vehicle.
-
Positive Control: Hypertensive rats receiving a known antihypertensive agent (e.g., Captopril or Hydralazine).
-
Test Groups: Hypertensive rats receiving different doses of the test compound.
-
-
Procedure:
-
Induction of Hypertension: If not using a genetic model like SHRs, hypertension is induced over several weeks (e.g., daily oral administration of 40 mg/kg L-NAME).[14]
-
Drug Administration: The test compound, positive control, and vehicle are administered daily for a predetermined period (e.g., 4-6 weeks), typically via oral gavage.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at baseline and at regular intervals throughout the study. The tail-cuff method is a common non-invasive technique, while direct arterial cannulation provides more accurate, continuous data.[13][14]
-
-
Data Analysis: Changes in blood pressure over time are compared between the test groups and control groups using statistical methods like ANOVA. A significant reduction in blood pressure compared to the hypertensive control group indicates efficacy.
Caption: General workflow for in vivo screening of antihypertensive agents.
Conclusion and Clinical Implications
The available evidence strongly suggests that this compound offers a superior clinical profile compared to Hydralazine. While both drugs demonstrate effective blood pressure control, this compound's advantages include:
-
Improved Tolerability: A significantly lower rate of patient withdrawal from treatment.[2]
-
Enhanced Safety: Absence of reported drug-induced lupus-like syndrome, a major concern with Hydralazine.[2]
-
Predictable Pharmacokinetics: High bioavailability that is independent of acetylator phenotype, leading to more stable dosing and predictable patient response.[4]
These factors position this compound as a more reliable and safer alternative for third-line treatment of hypertension, particularly in patients who are inadequately controlled with first-line agents.
Caption: Logical flow for selecting between this compound and Hydralazine.
References
- 1. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - a new hydralazine-like antihypertensive with high systemic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 9. Hydralazine (Apresoline): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Hydralazine: Side Effects, Dosage & Drug Class [medicinenet.com]
- 11. Hydralazine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 13. In vitro, ex vivo and in vivo anti-hypertensive activity of Chrysophyllum cainito L. extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Endralazine and Alternative Vasodilators in Blood Pressure Regulation
This guide provides a comprehensive comparison of Endralazine's effects on blood pressure with those of its structural analog, Hydralazine. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies for reproducibility assessment, and the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the hypotensive effects of this compound and Hydralazine as reported in comparative clinical studies. The data highlights the efficacy of both drugs in reducing systolic and diastolic blood pressure.
| Drug | Dosage | Study Population | Baseline Blood Pressure (mmHg) | Post-treatment Blood Pressure (mmHg) | Key Findings |
| This compound | 10-30 mg/day | Patients with essential hypertension inadequately controlled by a beta-blocker and a diuretic.[1][2][3] | Not explicitly stated, but patients were hypertensive. | Significantly reduced systolic and diastolic blood pressure.[2] | At least as effective as hydralazine in reducing blood pressure.[1][2][3] Better patient tolerance and required less dose adjustment compared to hydralazine.[1][2][3] |
| This compound | 10-40 mg once daily (some required twice daily) | 17 patients previously controlled with a regimen including hydralazine and a beta-blocker.[4] | Seated: 147.5/99.7 Standing: 145.8/99.2 | Seated: 133.8/83.9 Standing: 133.6/87.3 | An effective antihypertensive agent with adverse symptoms similar to those of hydralazine.[4] |
| Hydralazine | 75-200 mg/day | Patients with essential hypertension inadequately controlled by a beta-blocker and a diuretic.[1][2][3] | Not explicitly stated, but patients were hypertensive. | Effective in reducing blood pressure.[1][2] | This compound was found to be at least as effective.[1][2][3] Two cases of drug-induced lupus-like syndrome were reported with hydralazine, none with this compound.[1][3] |
| Hydralazine (Intravenous) | Not specified | Hospitalized patients with severe inpatient hypertension (Systolic BP >180 or Diastolic BP >110 mmHg).[5] | Not explicitly stated, but patients had severe hypertension. | Led to a significant drop in Mean Arterial Pressure (MAP), Systolic Blood Pressure (SBP), and Diastolic Blood Pressure (DBP) in the 6 hours following administration compared to no treatment.[5] | IV hydralazine resulted in the most significant drop in BP among commonly used antihypertensives in this setting.[5] |
Experimental Protocols
To ensure the reproducibility of findings on the effects of this compound and its alternatives on blood pressure, standardized experimental protocols are crucial. Based on established guidelines for the clinical evaluation of new antihypertensive drugs, a typical protocol would involve the following phases.[6][7]
1. Study Design:
-
Phase: Phase III, randomized, double-blind, active-controlled parallel-group study.[1][2][3][7]
-
Objective: To compare the antihypertensive efficacy, safety, and tolerability of this compound versus a standard-of-care comparator (e.g., Hydralazine) over a defined treatment period (e.g., 12 months).[1][2][3]
-
Primary Endpoint: Change from baseline in seated or standing systolic and diastolic blood pressure at the end of the treatment period.[6][7]
-
Secondary Endpoints: Incidence of adverse events, requirement for dose adjustments, and patient-reported outcomes.
2. Patient Population:
-
Inclusion Criteria: Adult patients (e.g., 18-70 years old) with a diagnosis of essential hypertension, whose blood pressure is not adequately controlled with existing therapy (e.g., a beta-blocker and a diuretic).[1][2][3]
-
Exclusion Criteria: Patients with secondary hypertension, a history of hypersensitivity to the study drugs, severe renal or hepatic impairment, or a recent cardiovascular event.[6]
3. Treatment Protocol:
-
Washout Period: A period where previous antihypertensive medications (other than the background therapy) are discontinued to establish a stable baseline blood pressure.
-
Randomization: Patients are randomly assigned to receive either this compound or the comparator drug.
-
Dose Titration: Treatment is initiated at a low dose and titrated upwards based on blood pressure response and tolerability at predefined intervals (e.g., every 2-4 weeks).[4]
-
Background Therapy: All patients continue their stable background antihypertensive regimen (e.g., a specific beta-blocker and diuretic).[1][2][3]
4. Blood Pressure Measurement:
-
Standardization: Blood pressure is measured at the same time of day, in a quiet room, after a period of rest.[6]
-
Method: Standardized cuff size and sphygmomanometer are used. Measurements are taken in both sitting and standing positions.[8]
-
Frequency: Measurements are taken at baseline and at regular follow-up visits throughout the study.
5. Safety and Tolerability Assessment:
-
Adverse events are recorded at each visit.
-
Laboratory tests (e.g., complete blood count, liver function tests, renal function tests, and antinuclear antibody analysis) are performed at baseline and periodically during the study.[1]
6. Statistical Analysis:
-
The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in blood pressure, with treatment as a factor and baseline blood pressure as a covariate.
-
Safety data is summarized descriptively.
Visualizations
This compound is a direct-acting smooth muscle relaxant and acts as a vasodilator, primarily in resistance arterioles.[9] Its mechanism is believed to be similar to that of Hydralazine, which involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[10][11][12] This leads to a decrease in intracellular calcium, resulting in smooth muscle relaxation and vasodilation.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
The following diagram illustrates a typical workflow for a clinical trial designed to compare the efficacy and safety of two antihypertensive agents.
Caption: Workflow of a randomized controlled trial for antihypertensive drugs.
References
- 1. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood pressure response to commonly administered antihypertensives for severe inpatient hypertension | PLOS One [journals.plos.org]
- 6. fda.gov [fda.gov]
- 7. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydralazine - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
A Comparative Analysis of the Side-Effect Profiles of Endralazine and Hydralazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side-effect profiles of two peripheral vasodilators, Endralazine and Hydralazine. Both medications are effective in managing hypertension, but their distinct adverse event profiles warrant careful consideration in clinical research and drug development. This analysis is based on available clinical trial data and pharmacological studies.
Executive Summary
This compound, a structural analog of hydralazine, has demonstrated a comparable antihypertensive efficacy with a potentially more favorable side-effect profile. Notably, clinical data suggests a significantly lower risk of drug-induced lupus-like syndrome with this compound compared to Hydralazine. While both drugs share common vasodilator-class side effects such as headache, palpitations, and flushing, the overall patient tolerance appears to be better with this compound.
Comparative Side-Effect Profile
The following table summarizes the reported side effects of this compound and Hydralazine from clinical studies.
| Side Effect Category | This compound | Hydralazine |
| Common Side Effects | Headache, Palpitations, Fatigue, Flushing[1][2] | Headache, Anorexia, Nausea, Vomiting, Diarrhea, Palpitations, Tachycardia, Angina Pectoris[3] |
| Drug-Induced Lupus-Like Syndrome | No cases reported in a key comparative study[4]. One patient showed borderline changes in immunological tests in another trial[2]. | Incidence of 5-8% reported in patients on long-term therapy[3][5]. Two cases were reported in a direct comparative study with this compound[4]. |
| Patient Tolerance | Significantly better tolerance and lower drop-out rate in a comparative study (p < 0.05)[4] | Higher incidence of intolerable side effects leading to discontinuation in some studies. |
In-Depth Analysis of Key Side Effects
Drug-Induced Lupus-Like Syndrome
A significant differentiating factor between the two compounds is the risk of developing a drug-induced lupus-like syndrome. Hydralazine is well-documented to cause this adverse event, with an incidence rate of 5-8% in patients undergoing long-term treatment[3][5]. In a year-long, double-blind comparative study, no cases of drug-induced lupus were observed in the this compound group, whereas two cases were confirmed in the Hydralazine group[4]. Another study on this compound reported no side effects suggestive of drug-induced lupus, with only one patient showing borderline immunological changes[2].
General Tolerability
The 1986 comparative study by Chazan et al. highlighted that patient tolerance, as assessed by the drop-out rate, was significantly better in the this compound group compared to the Hydralazine group[4]. Common side effects associated with the vasodilator class, such as headache, palpitations, and fatigue, were reported for this compound[1]. Flushing was noted to be more common with this compound in one study[2].
Experimental Protocols
Assessment of Side Effects in a Comparative Clinical Trial (Based on Chazan et al., 1986)
Study Design: A randomized, double-blind, parallel-group study was conducted over one year with 30 patients who had essential hypertension inadequately controlled by a beta-blocker and a diuretic[4].
Methodology:
-
Patient Population: 30 patients with a baseline diastolic blood pressure of 100-120 mmHg after a 4-week washout period of previous vasodilator therapy. All patients were maintained on their existing beta-blocker and diuretic regimen.
-
Treatment Allocation: Patients were randomly assigned to receive either this compound (starting at 5 mg twice daily) or Hydralazine (starting at 25 mg three times daily).
-
Dose Titration: The dosage was adjusted based on blood pressure response, with a maximum daily dose of 30 mg for this compound and 200 mg for Hydralazine[4].
-
Data Collection: Patients were assessed at regular intervals (weeks 1, 2, 4, and then monthly) for blood pressure, heart rate, and the emergence of any side effects. Direct questioning and patient self-reporting were used to gather information on adverse events.
-
Laboratory Investigations: Hematological and biochemical profiles, including full blood count, urea, electrolytes, and liver function tests, were monitored at baseline and at specified intervals. Crucially, autoantibody screening, including antinuclear factor (ANF), was performed at baseline and every three months to detect signs of drug-induced lupus[4].
Workflow for Monitoring Drug-Induced Lupus
Signaling Pathways
The vasodilatory effects of both this compound and Hydralazine are mediated through direct relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance. While the precise molecular targets are not fully elucidated, proposed mechanisms for Hydralazine involve the modulation of intracellular calcium levels and nitric oxide signaling. As a close structural analog, this compound is presumed to share a similar mechanism of action[6].
Proposed Signaling Pathway for Hydralazine and this compound
Conclusion
The available evidence, though in some cases dating from the 1980s, suggests that this compound may offer a safer alternative to Hydralazine, primarily due to a reduced risk of inducing a lupus-like syndrome and better overall patient tolerance. Both drugs are potent vasodilators with similar mechanisms of action. For drug development professionals, these findings underscore the potential for structural modifications of existing compounds to mitigate serious adverse effects while retaining therapeutic efficacy. Further modern, large-scale comparative studies would be beneficial to definitively establish the relative safety profiles of these two agents.
References
- 1. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new peripheral vasodilator--a randomized cross-over trial against dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydralazine-associated adverse events: a report of two cases of hydralazine-induced ANCA vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Term Safety of Endralazine: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of antihypertensive therapies, establishing a robust long-term safety profile is paramount. This guide provides a comparative analysis of Endralazine, a direct-acting vasodilator, against its structural analog, Hydralazine, and other alternative antihypertensive drug classes. The information presented is based on available clinical and preclinical data to assist in the comprehensive evaluation of this compound for research applications.
Comparative Safety and Tolerability Profile
Long-term safety data for this compound is primarily derived from comparative studies with Hydralazine. A key one-year, randomized, double-blind study provides the most significant insights into the sustained use of this compound.
Table 1: Comparative Tolerability of this compound and Hydralazine in a One-Year Study
| Parameter | This compound | Hydralazine | Reference |
| Patient Drop-out Rate | Significantly lower (p < 0.05) | Higher | [1] |
| Drug-Induced Lupus-Like Syndrome | 0 cases reported | 2 cases reported | [1] |
| Dosage Adjustment Requirement | Less frequent | More frequent | [1] |
Common Adverse Effects: The adverse effects of this compound are reported to be similar to those of Hydralazine and include headache, palpitations, and fatigue.[2]
Genotoxicity Assessment
Preclinical studies have investigated the genotoxic potential of this compound in comparison to other hydrazine derivatives.
Table 2: Comparative Genotoxicity of Hydrazine Derivatives
| Test System | Hydralazine | Dihydralazine | This compound | Potency Ranking (DNA Damage) | Potency Ranking (Sister Chromatid Exchange) |
| DNA Fragmentation (in vivo, mice) | Induces damage | Induces damage | Induces damage | Hydralazine > Dihydralazine > this compound | Dihydralazine > this compound > Hydralazine |
| Sister Chromatid Exchange (in vivo, mice bone marrow) | Induces increase | Induces increase | Induces increase | ||
| Ames Test (in vitro) | Direct-acting mutagen | Direct-acting mutagen | Direct-acting mutagen (frameshift errors) |
This table summarizes findings from a comparative genotoxicity study.[3]
Alternatives to this compound
A wide array of alternative antihypertensive agents with different mechanisms of action are available. The choice of an alternative depends on the specific research context and subject characteristics.
Table 3: Overview of Alternative Antihypertensive Drug Classes
| Drug Class | Examples | General Long-Term Safety Considerations |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | Lisinopril, Enalapril | Generally well-tolerated; potential for cough, angioedema, hyperkalemia. |
| Angiotensin II Receptor Blockers (ARBs) | Losartan, Valsartan | Similar to ACE inhibitors but with a lower incidence of cough. |
| Calcium Channel Blockers | Amlodipine, Nifedipine | Can cause peripheral edema, headache, and flushing. |
| Thiazide Diuretics | Hydrochlorothiazide, Chlorthalidone | May lead to electrolyte imbalances (hypokalemia, hyponatremia) and metabolic changes. |
| Beta-Blockers | Metoprolol, Atenolol | Can cause fatigue, bradycardia, and may mask symptoms of hypoglycemia. |
Experimental Protocols for Long-Term Safety Assessment
While specific, detailed protocols for this compound are not publicly available, the following outlines a general experimental framework for assessing the long-term safety of an antihypertensive drug, based on FDA guidelines and standard practices in clinical trials.[4]
Objective: To evaluate the safety and tolerability of the investigational antihypertensive agent over a 12-month period in the target research population.
Study Design: A randomized, double-blind, active-controlled, parallel-group study.
Subject Population: Subjects with a confirmed diagnosis of hypertension, meeting specific inclusion and exclusion criteria.
Key Assessments:
-
Vital Signs: Regular monitoring of blood pressure (ambulatory and in-clinic) and heart rate.[5]
-
Adverse Event Monitoring: Spontaneous reporting and systematic inquiry for all adverse events at each study visit.
-
Laboratory Analyses:
-
Hematology: Complete blood count with differential.
-
Serum Chemistry: Electrolytes, renal function tests (BUN, creatinine), liver function tests (ALT, AST, bilirubin), fasting glucose, and lipid panel.
-
Urinalysis: Routine urinalysis.
-
-
Electrocardiogram (ECG): Performed at baseline and periodically throughout the study to monitor for any cardiac effects.
-
Ophthalmologic Examination: Baseline and end-of-study eye exams to assess for any drug-related ocular changes.
-
Special Investigations (as indicated):
-
Antinuclear Antibody (ANA) Titer: To monitor for signs of drug-induced lupus erythematosus, particularly relevant for hydrazine derivatives.[1]
-
Workflow for Long-Term Safety Assessment
Experimental Workflow
Signaling Pathway of Direct-Acting Vasodilators
This compound is a direct-acting peripheral vasodilator, structurally related to Hydralazine.[6][7] While the precise molecular targets are not fully elucidated, the general mechanism involves the relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance.
Vasodilator Signaling Pathway
Conclusion
The available long-term data, primarily from a one-year comparative study, suggests that this compound has a favorable safety profile compared to Hydralazine, with better patient tolerance and a lack of induction of lupus-like syndrome.[1] However, it is crucial for researchers to acknowledge the limited extent of dedicated long-term safety studies specifically for this compound. For comprehensive risk assessment in a research setting, the experimental protocols should be robust, incorporating regular and thorough monitoring for a wide range of potential adverse effects. Further post-marketing surveillance and dedicated long-term studies would be beneficial to fully establish the safety profile of this compound.
References
- 1. Comparative study of this compound and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of once daily this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. clario.com [clario.com]
- 6. Pharmacodynamic and pharmacokinetic studies with the vasodilator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies in the rat on this compound, a new antihypertensive drug structurally related to hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Endralazine's Bioavailability with Next-Generation Antihypertensives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oral bioavailability of the vasodilator endralazine with that of several classes of next-generation antihypertensive drugs. The information is intended to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of these agents. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.
Executive Summary
This compound, a direct-acting vasodilator, exhibits high and consistent oral bioavailability, a key advantage over its predecessor, hydralazine. This guide contrasts the bioavailability of this compound with newer classes of antihypertensive agents, including Aldosterone Synthase Inhibitors (ASIs), Endothelin Receptor Antagonists (ERAs), Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), and RNA interference (RNAi) therapeutics. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Data Presentation: Bioavailability Comparison
The following table summarizes the oral bioavailability of this compound and selected next-generation antihypertensive drugs. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in study design and patient populations.
| Drug Class | Drug Name | Oral Bioavailability (%) | Key Considerations |
| Vasodilator | This compound | 73.5 - 99.1%[1] | High and not significantly affected by acetylator phenotype.[1] |
| Aldosterone Synthase Inhibitor (ASI) | Baxdrostat | Favorable oral bioavailability demonstrated in preclinical studies.[2] | Orally active in humans.[3] |
| Lorundrostat | Favorable oral bioavailability demonstrated in preclinical studies. | Orally active in humans.[3] | |
| Endothelin Receptor Antagonist (ERA) | Ambrisentan | ~80%[4] | Not affected by food.[4] |
| Bosentan | ~50%[5] | ||
| Macitentan | High oral bioavailability (specific percentage not stated).[6] | Not altered by food intake.[6] | |
| Angiotensin Receptor-Neprilysin Inhibitor (ARNI) | Sacubitril/Valsartan | Sacubitril absorption is decreased by food, but its active metabolite's systemic exposure is not significantly impacted. Valsartan's systemic exposure is decreased with food.[1][7] | A combination drug where the bioavailability of each component is affected differently by food. |
| RNA Interference (RNAi) Therapeutic | Zilebesiran | Not Applicable (Subcutaneous administration) | Provides sustained reduction of blood pressure with twice-yearly or quarterly subcutaneous administration.[8] |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for interpreting the clinical efficacy of these drugs. The following diagrams illustrate the signaling pathways targeted by this compound and the compared next-generation antihypertensives.
Caption: this compound's vasodilatory effect via inhibition of IP3-mediated calcium release.
Caption: ASIs block aldosterone production, leading to reduced blood pressure.
Caption: ERAs prevent vasoconstriction by blocking endothelin receptors.
Caption: Zilebesiran silences the angiotensinogen gene to reduce blood pressure.
Experimental Protocols
A standardized protocol for determining the oral bioavailability of an antihypertensive drug is essential for accurate comparison. The following is a representative methodology based on common practices in pharmacokinetic studies.
Objective: To determine and compare the absolute oral bioavailability of this compound and a next-generation antihypertensive agent (e.g., an Aldosterone Synthase Inhibitor).
Study Design: A randomized, open-label, two-period, crossover study in healthy human volunteers.
Materials and Methods:
-
Subject Recruitment: A cohort of healthy adult volunteers (n=24) meeting specific inclusion and exclusion criteria (e.g., age, weight, non-smokers, no concurrent medications) will be enrolled.
-
Drug Administration:
-
Period 1: Subjects will be randomly assigned to one of two treatment groups.
-
Group A: Receives a single intravenous (IV) dose of this compound (e.g., 5 mg).
-
Group B: Receives a single oral dose of this compound (e.g., 10 mg) after an overnight fast.
-
-
Washout Period: A washout period of at least 7 days will be observed to ensure complete elimination of the drug.
-
Period 2: Subjects will crossover to the alternate treatment.
-
Group A: Receives a single oral dose of this compound.
-
Group B: Receives a single IV dose of this compound.
-
-
The same procedure will be repeated for the comparator next-generation antihypertensive drug.
-
-
Blood Sampling: Serial blood samples (e.g., 5 mL) will be collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma Preparation: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the parent drug and any major active metabolites will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated using non-compartmental analysis:
-
Area Under the plasma concentration-time Curve from time zero to the last measurable concentration (AUC0-t).
-
Area Under the plasma concentration-time Curve from time zero to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Elimination half-life (t1/2).
-
-
Bioavailability Calculation: Absolute oral bioavailability (F) will be calculated using the following formula:
-
F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
-
Experimental Workflow Diagram
Caption: A typical crossover design for an oral bioavailability study.
Conclusion
This compound stands out for its high and predictable oral bioavailability, a characteristic that is not universally shared among all antihypertensive classes. While many next-generation antihypertensives also demonstrate good to excellent oral absorption, factors such as food effects and metabolic pathways can influence their systemic exposure. The emergence of non-orally administered therapies like zilebesiran represents a paradigm shift, prioritizing long-acting effects over oral bioavailability. The choice of an antihypertensive agent in drug development and clinical practice will continue to be guided by a comprehensive assessment of its pharmacokinetic profile, mechanism of action, and clinical efficacy.
References
- 1. Effect of food on the oral bioavailability of the angiotensin receptor - neprilysin inhibitor sacubitril/valsartan (LCZ696) in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 4. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of food on the oral bioavailability of the angiotensin receptor neprilysin inhibitor sacubitril/valsartan (LCZ696) in healthy subjects - ProQuest [proquest.com]
- 8. alnylam.com [alnylam.com]
Endralazine Demonstrates Higher Potency Than Hydralazine in Antihypertensive Effects
This comparison guide provides a detailed analysis of the relative potency of endralazine and hydralazine, drawing upon published experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these two vasodilator drugs.
Quantitative Analysis of Potency
A direct comparison of the hypotensive effects in anesthetized rats demonstrated that this compound is significantly more potent than hydralazine. The dose of this compound required to produce a given reduction in blood pressure was found to be at least half that of hydralazine.
For instance, in a study on the anti-malarial activity of related compounds, cadralazine (a close structural analog of this compound) demonstrated a higher potency (pEC50 = 6.09 ± 0.45) compared to hydralazine (pEC50 = 6.20), indicating a greater biological effect at a lower concentration. It is important to note that a higher pEC50 value corresponds to a lower EC50 value and thus higher potency.
The following table summarizes the available quantitative data on the potency of hydralazine from various in vitro experiments. The lack of directly comparable data for this compound highlights a gap in the current research landscape.
| Drug | Assay | Tissue/Model | Potency Metric (Value) |
| Hydralazine | Relaxation of phenylephrine-constricted arteries | Isolated mesenteric arteries (pregnant rats) | EC50: 3.6 ± 0.3 μM |
| Hydralazine | Relaxation of phenylephrine-constricted arteries | Isolated rabbit aorta | EC50: ~20 μM |
| Hydralazine | Inhibition of noradrenaline-induced vasoconstriction | Isolated perfused mesenteric arterial bed (rat) | IC50: 0.4 µg/mL |
Mechanism of Action: A Shared Pathway of Vasodilation
Both this compound and hydralazine are direct-acting vasodilators, exerting their effects primarily on arterial smooth muscle. Their mechanism of action, while not fully elucidated for this compound, is believed to be similar to that of hydralazine. This involves interference with the calcium (Ca²⁺) dynamics within vascular smooth muscle cells, which are crucial for muscle contraction.
The proposed signaling pathway for hydralazine-induced vasodilation involves several key steps:
-
Inhibition of IP₃-mediated Ca²⁺ release: Hydralazine is thought to inhibit the inositol trisphosphate (IP₃)-mediated release of calcium from the sarcoplasmic reticulum, a key intracellular calcium store.
-
Hyperpolarization of the cell membrane: By opening potassium (K⁺) channels, hydralazine may cause hyperpolarization of the smooth muscle cell membrane, making it less excitable and less likely to contract.
-
Stimulation of the nitric oxide (NO)-cGMP pathway: Some evidence suggests that hydralazine may increase the production of nitric oxide (NO) in endothelial cells. NO then diffuses to the smooth muscle cells and activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP), which promotes relaxation.
The following diagram illustrates the proposed signaling pathway for hydralazine-induced vasodilation.
Caption: Proposed signaling pathway of hydralazine-induced vasodilation.
Experimental Protocols for Assessing Vasodilator Potency
The potency of vasodilator drugs like this compound and hydralazine is typically determined using in vitro experiments on isolated blood vessels, such as aortic rings. The following is a generalized protocol for such an assay.
1. Tissue Preparation:
-
A segment of the thoracic aorta is carefully excised from a laboratory animal (e.g., rat or rabbit).
-
The aorta is cleaned of adhering connective and adipose tissue and cut into rings of approximately 2-4 mm in length.
-
The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
2. Isometric Tension Recording:
-
The aortic rings are mounted between two stainless steel hooks, with the lower hook fixed and the upper hook connected to an isometric force transducer.
-
The transducer records changes in the tension of the aortic ring, which are indicative of contraction or relaxation.
-
The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension.
3. Experimental Procedure:
-
Contraction: A stable contraction is induced in the aortic rings using a vasoconstrictor agent, such as phenylephrine or potassium chloride.
-
Cumulative Drug Addition: Once a stable contraction is achieved, the vasodilator drug (this compound or hydralazine) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
Data Recording: The relaxation response at each drug concentration is recorded as a percentage of the initial contraction.
-
Data Analysis: The data are then used to construct a dose-response curve, from which the EC50 or IC50 value can be calculated.
The following diagram illustrates the general workflow for assessing vasodilator potency in vitro.
Caption: General workflow for in vitro assessment of vasodilator potency.
Conclusion
Safety Operating Guide
Navigating the Safe Disposal of Endralazine: A Guide for Laboratory Professionals
General Disposal Procedures for Pharmaceutical Waste
When direct disposal guidelines for a specific compound like Endralazine are unavailable, a conservative approach that treats the substance as hazardous waste is recommended. This involves adhering to federal, state, and local regulations for chemical waste disposal.
Step-by-Step Guidance:
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound disposal was not identified, always first attempt to locate and consult the compound's SDS. This document will provide the most specific and reliable handling and disposal information.
-
Treat as Hazardous Waste: In the absence of specific instructions, this compound and any contaminated materials (e.g., personal protective equipment, absorbent materials) should be treated as hazardous waste.[1][2]
-
Collection and Storage:
-
Engage a Licensed Waste Disposal Company: Arrange for the collection and disposal of the hazardous waste by a licensed and approved chemical waste disposal company.[1][2][4] Disposal by incineration is often the recommended method for pharmaceutical waste.[2][5]
-
Spill Cleanup:
-
In the event of a spill, isolate the area to prevent exposure.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2]
-
Use absorbent materials like paper toweling to collect the spilled substance.[1][2] For larger spills, use a scoop or shovel.[1][2]
-
Place all contaminated materials into a labeled container for disposal as hazardous waste.[1][2]
-
Thoroughly clean the spill area with detergent and water, and collect the cleaning materials for hazardous waste disposal.[1][2]
-
Household and Non-Laboratory Disposal
For unused or expired prescription medications outside of a laboratory setting, the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) provide the following general guidelines:
-
Drug Take-Back Programs: The preferred method is to utilize community pharmaceutical take-back programs.[6][7][8] These programs offer a safe and environmentally sound way to dispose of unused medicines.
-
Household Trash Disposal: If a take-back program is not available, most medicines can be disposed of in the household trash by following these steps:
-
Mix the medicine (do not crush tablets or capsules) with an undesirable substance such as used coffee grounds, dirt, or cat litter.[6][7][8][9] This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.
-
Place the mixture in a sealed container, such as a sealable plastic bag.[6][7][9]
-
Dispose of the sealed container in your household trash.[9]
-
Scratch out all personal information on the empty prescription bottle or packaging to protect your privacy before recycling or discarding it.[6][9]
Important Note: Do not flush this compound down the toilet or drain unless specifically instructed to do so by the product information.[6][7] Flushing medications can lead to water contamination as wastewater treatment plants are often not equipped to remove them.[7]
Summary of Disposal Recommendations
| Disposal Method | Recommendation Source | Key Considerations |
| Incineration | Safety Data Sheets (General Pharmaceutical) | Recommended for complete destruction of the chemical.[2][5] Must be carried out by a licensed facility. |
| Hazardous Waste Landfill | Safety Data Sheets (General Pharmaceutical) | Requires collection and transport by an approved hazardous waste handler.[1][2][4] |
| Drug Take-Back Programs | FDA, EPA | The most recommended option for household disposal to ensure safe and proper handling.[6][7][8] |
| Household Trash | FDA, EPA | An alternative for household disposal when take-back programs are unavailable. Requires mixing with an undesirable substance.[6][7][9] |
graph Endralazine_Disposal_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];// Node Definitions start [label="this compound Waste Generated", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; is_sds_available [label="Is Compound-Specific\nSDS Available?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; follow_sds [label="Follow SDS-Specific\nDisposal Instructions", fillcolor="#34A853", fontcolor="#FFFFFF"]; treat_as_hazardous [label="Treat as Hazardous Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect_waste [label="Collect in Labeled,\nSealed Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; store_waste [label="Store in Designated\nSecure Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contact_disposal_co [label="Contact Licensed Waste\nDisposal Company", fillcolor="#4285F4", fontcolor="#FFFFFF"]; professional_disposal [label="Professional Disposal\n(e.g., Incineration)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions start -> is_sds_available; is_sds_available -> follow_sds [label="Yes"]; is_sds_available -> treat_as_hazardous [label="No"]; treat_as_hazardous -> collect_waste; collect_waste -> store_waste; store_waste -> contact_disposal_co; contact_disposal_co -> professional_disposal; }
Caption: Logical workflow for the disposal of this compound in a laboratory setting.
References
- 1. sciegenpharm.com [sciegenpharm.com]
- 2. modavar.com [modavar.com]
- 3. meritpharm.com [meritpharm.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. echemi.com [echemi.com]
- 6. dea.gov [dea.gov]
- 7. epa.gov [epa.gov]
- 8. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Operational Guidance for Handling Endralazine
Disclaimer: A specific Safety Data Sheet (SDS) for Endralazine could not be located in the available resources. The following information is based on general laboratory safety principles for handling potentially hazardous chemicals. This guidance is not a substitute for a substance-specific SDS, which must be obtained from your chemical supplier before any handling, use, or disposal of this compound. Always perform a risk assessment for your specific laboratory procedures.
Chemical Identification
For clarity and proper record-keeping, the known identifiers for this compound are provided below.
| Identifier | Value |
| Chemical Name | 6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrazone |
| Synonyms | Endralazina, Endralazinum |
| CAS Number | 39715-02-1 |
| Molecular Formula | C₁₄H₁₅N₅O |
| Molecular Weight | 269.3 g/mol |
Personal Protective Equipment (PPE)
When handling this compound, or any chemical with unknown specific hazards, a conservative approach to personal protection is essential. The following table outlines general PPE recommendations based on standard laboratory safety protocols.[1][2][3][4][5]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects eyes and face from splashes, dust, and aerosols.[2][4] |
| Skin Protection | - Disposable nitrile gloves (or other chemically resistant gloves). Consider double-gloving for enhanced protection.- A fully fastened laboratory coat, preferably a chemical-resistant gown. | Prevents skin contact with the chemical.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary, especially when handling powders outside of a certified chemical fume hood or when aerosols may be generated. The type of respirator should be determined by a risk assessment. | Prevents inhalation of dust or aerosols. |
| General Hygiene | - Wash hands thoroughly after handling.- Do not eat, drink, or smoke in the laboratory.[6] | Prevents accidental ingestion and contamination.[6] |
Operational Plan for Safe Handling and Disposal
A strict operational plan is vital for the safe handling and disposal of chemical compounds.[6][7]
Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation risk.[6]
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Designate a specific area for handling to prevent cross-contamination.[8]
-
Procedural Discipline: Avoid creating dust when handling the solid form. If possible, handle the compound in solution. Use compatible labware and ensure all containers are clearly and accurately labeled.[9]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[7]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
Waste Collection:
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[11]
-
Disposal: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[7]
-
Decontamination: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. After decontamination, deface the label on the empty container before disposing of it according to your laboratory's procedures for non-hazardous waste.
Emergency Procedures: Chemical Spill Response
In the event of a chemical spill, a prompt and safe response is critical. The following workflow outlines a general procedure for a minor chemical spill in a laboratory setting. For major spills, evacuate the area and contact emergency personnel.[12][13][14]
Caption: General workflow for responding to a minor chemical spill.
References
- 1. epa.gov [epa.gov]
- 2. hazmatschool.com [hazmatschool.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. westlab.com [westlab.com]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. web.mit.edu [web.mit.edu]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. Spill Response – Laboratory Safety Manual [lsm.alfaisal.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
